Corydalin
Description
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975602 | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-69-4, 6018-35-5 | |
| Record name | Corydaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-298182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture of Corydaline: A Technical Guide for Researchers
An In-depth Examination of the Protoberberine Alkaloid for Drug Development Professionals
Corydaline is a pharmacologically active protoberberine isoquinoline alkaloid of significant interest to the scientific community.[1] Isolated primarily from the tubers of various Corydalis species, notably Corydalis yanhusuo, it has demonstrated a range of biological activities, positioning it as a valuable lead compound in drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Corydaline, its physicochemical properties, relevant experimental methodologies, and its interaction with key biological signaling pathways.
Chemical Identity and Structure
Corydaline is a tetracyclic isoquinoline alkaloid. The core structure, known as the berbine skeleton, is characterized by a tetrahydroisoquinoline ring system fused to an isoquinoline moiety. Corydaline is specifically substituted with four methoxy groups and a methyl group at the C-13 position. The absolute stereochemistry of the naturally occurring (+)-Corydaline is (13S, 13aR).
Chemical Structure of (+)-Corydaline
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Key Identifiers
For clarity and precise identification in research and development, the following identifiers are crucial. It is important to note that different stereoisomers will have unique CAS numbers.
| Identifier | Value | Reference(s) |
| IUPAC Name | (13S,13aR)-2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | [1] |
| Systematic IUPAC Name | (13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | [3][4][5] |
| CAS Number | 518-69-4 ((+)-Corydaline) | [1][6] |
| 71213-90-6 ((-)-Corydaline) | [7] | |
| Molecular Formula | C₂₂H₂₇NO₄ | [1][6] |
| Molecular Weight | 369.45 g/mol | [6][8] |
| InChI Key | VRSRXLJTYQVOHC-YEJXKQKISA-N | [1][3] |
| SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | [1] |
Physicochemical and Biological Data
The following tables summarize key quantitative data related to Corydaline's properties and biological activities, facilitating comparison and analysis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 135 °C | [9] |
| Solubility | Soluble in DMSO (≥18.13 mg/mL), Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in Water | [5][9] |
| Optical Rotation | [α]D²⁰ +311° (c = 0.8 in alcohol) | [9] |
| UV max | 396 nm | [9] |
Pharmacological and Toxicological Data
| Parameter | Value | Target/System | Reference(s) | | :--- | :--- | :--- | | IC₅₀ | 15 µM | Acetylcholinesterase (AChE) |[1][10] | | | 226 µM | Acetylcholinesterase (AChE) |[6] | | | 25.23 µM | Enterovirus 71 (EV71) Replication |[6] | | | 11.7 µM | CYP2C19 (S-mephenytoin 4'-hydroxylation) |[11] | | | 26.2 µM | CYP2C9 (diclofenac 4-hydroxylation) |[11] | | | 64.5 µM | CYP2D6 (bufuralol 1'-hydroxylation) |[11] | | Kᵢ | 1.23 µM | µ-opioid receptor |[6] | | | 1.7 µM | CYP2C19 (competitive inhibition) |[11] | | | 7.0 µM | CYP2C9 (competitive inhibition) |[11] | | LD₅₀ | 135.5 ± 12.8 mg/kg (mice, i.v.) | - |[9] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the isolation, characterization, and biological evaluation of Corydaline.
Isolation of Corydaline from Corydalis yanhusuo
The isolation of Corydaline typically involves extraction from the dried and pulverized tubers of C. yanhusuo, followed by chromatographic purification.
-
Extraction : The powdered plant material (e.g., 50 kg) is often pre-treated with a weak acid like 6% acetic acid to aid in alkaloid extraction.[9] The material is then extracted exhaustively with a solvent such as methanol or aqueous ethanol, often using ultrasonication to improve efficiency.[2][9]
-
Fractionation : The crude extract is partitioned. An acid-base partitioning method is common, where the extract is dissolved in an acidic aqueous solution and then extracted with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and re-extracted with an organic solvent like chloroform to obtain the total alkaloids.[12]
-
Chromatography : The total alkaloid fraction is subjected to chromatographic separation.
-
Macroporous Adsorbent Resin : The aqueous extract can be passed through a macroporous resin column (e.g., HPD-100), eluting with a stepwise gradient of ethanol in water (e.g., H₂O, 50% EtOH, 95% EtOH) to yield enriched fractions.[9]
-
High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is highly effective for separating alkaloids. A two-phase solvent system, such as chloroform-methanol-dilute HCl, is employed for stepwise elution to isolate individual compounds like Corydaline.[3]
-
Preparative HPLC : Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13]
-
-
Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[2]
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of Corydaline against AChE is commonly measured using the Ellman's method.
-
Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at ~412 nm.
-
Reagents :
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution (from electric eel or other sources).
-
DTNB solution.
-
ATCI substrate solution.
-
Corydaline stock solution (dissolved in DMSO or appropriate solvent) and serial dilutions.
-
-
Procedure :
-
In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of Corydaline (or a positive control like galanthamine).
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each Corydaline concentration is determined relative to the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of in vivo Metabolism via UPLC-Q/TOF-MS
The metabolic fate of Corydaline in animal models can be comprehensively studied using high-resolution mass spectrometry.[6]
-
Animal Dosing : Rats are administered Corydaline orally (e.g., 4.5 mg/kg).[6]
-
Sample Collection : Biological samples (plasma, urine, bile, feces) are collected at various time points post-administration.[6]
-
Sample Preparation : Samples are processed to extract the metabolites. This may involve protein precipitation for plasma (e.g., with acetonitrile), centrifugation, and filtration.
-
UPLC-Q/TOF-MS Analysis :
-
Chromatography : Separation is performed on a UPLC system with a C18 column (e.g., Acquity UPLC BEH C18). A gradient elution with mobile phases like acetonitrile and water (often containing formic acid or ammonium acetate) is used.
-
Mass Spectrometry : The eluent is introduced into a Q/TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired in both full scan MS and targeted MS/MS modes.
-
-
Metabolite Identification : Metabolites are identified by comparing the retention times and mass spectral data (accurate mass and fragmentation patterns) of the detected peaks with those of the parent drug. The mass shifts from the parent drug indicate metabolic transformations such as demethylation, hydroxylation, glucuronidation, and sulfation.[1][6]
Signaling Pathways and Biological Interactions
Corydaline and its related alkaloids interact with several key signaling pathways, contributing to their diverse pharmacological effects.
Inhibition of Cytochrome P450 Enzymes
Corydaline has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This suggests a potential for drug-drug interactions. Corydaline acts as a competitive inhibitor, particularly for CYP2C19 and CYP2C9.[11]
Modulation of MAPK and PI3K/Akt Signaling
While direct modulation by Corydaline is still under investigation, extracts from Corydalis and related alkaloids have been shown to influence key inflammatory and cell survival pathways. For instance, corynoline, another alkaloid from Corydalis, inhibits the phosphorylation of p38 and JNK in the MAPK pathway, thereby reducing inflammation.[7][14] Furthermore, extracts of Corydalis Rhizoma have been shown to attenuate primary dysmenorrhea by inhibiting the FAK/PI3K-AKT/NF-κB signaling pathway.[15] This suggests that alkaloids like Corydaline may contribute to these effects.
Metabolic Transformation Pathway
In vivo studies in rats have elucidated the primary metabolic pathways of Corydaline. The molecule undergoes extensive Phase I (functionalization) and Phase II (conjugation) reactions. The major transformations include demethylation of the methoxy groups, hydroxylation of the aromatic rings, followed by sulfation and glucuronidation.[6]
Conclusion
Corydaline remains a molecule of substantial scientific interest due to its defined chemical structure and broad spectrum of biological activities. Its interactions with key targets such as acetylcholinesterase, opioid receptors, and drug-metabolizing enzymes highlight its potential for therapeutic development, particularly in the fields of neuropharmacology and pain management. The detailed understanding of its chemical properties, metabolic pathways, and methodologies for its study, as outlined in this guide, provides a critical foundation for researchers and drug development professionals aiming to harness the therapeutic potential of this natural product. Further investigation into its precise mechanisms of action on signaling pathways like MAPK and PI3K/Akt will be crucial for its future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 14. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Corydalin: A Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corydalin, a protoberberine alkaloid, is a constituent of various species within the Corydalis genus, a group of plants with a long history of use in traditional medicine, particularly for analgesia and anti-inflammatory applications. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in different Corydalis species, and the analytical methodologies employed for its quantification. Detailed experimental protocols for extraction and analysis are presented, alongside visualizations of key signaling pathways associated with the pharmacological effects of Corydalis alkaloids. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from the tubers and rhizomes of plants belonging to the genus Corydalis, which is a member of the Papaveraceae family. This genus is diverse, comprising over 400 species distributed across the Northern Hemisphere. The most well-documented source of this compound is Corydalis yanhusuo , a species widely cultivated in China for its medicinal properties.[1][2] Other species, such as Corydalis ambigua , are also known to contain this compound, specifically the d-corydalin isomer.[2] While numerous Corydalis species are utilized in traditional medicine, the specific concentration of this compound can vary significantly between species and even within the same species due to geographical location, harvesting time, and processing methods.[3]
Other notable species mentioned in the literature as containing a variety of alkaloids, though specific quantitative data for this compound is not always provided, include Corydalis cava, Corydalis ternata, and Corydalis decumbens.[4][5][6] Research often focuses on a range of bioactive alkaloids within these plants, with this compound being one of several important compounds.
Natural Abundance of this compound and Related Alkaloids
The concentration of this compound and other major alkaloids varies considerably among different Corydalis species. Quantitative data is most readily available for C. yanhusuo, a testament to its economic and medicinal importance. The following table summarizes the reported abundance of this compound and other significant alkaloids in selected Corydalis species.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Corydalis yanhusuo | Tuber | Corydaline | 17.01 mg/g of extract | [7] |
| Corydalis yanhusuo | Tuber | (+)-Corydaline | 3.55% of purified total alkaloids | [8] |
| Corydalis yanhusuo | Rhizome | Total Alkaloids | 9.5 ± 1.6 mg/g to 12.7 mg/g | [1][9][10] |
| Corydalis ternata | Tuber | Dehydrocorydaline | 1.31 ± 0.95% in MeOH extract | |
| Corydalis ternata | Tuber | Coptisine | 4.968 ± 0.089 mg/g | [5] |
| Corydalis ternata | Tuber | Berberine | 3.73 ± 0.075 mg/g | [5] |
| Corydalis ambigua | Tuber | d-Corydalin | Present (quantitative data not specified) | [2] |
| Corydalis cava | Tuber | Total Alkaloids | 0.53% | [11] |
Experimental Protocols
The accurate quantification of this compound and other Corydalis alkaloids is crucial for quality control and pharmacological research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.[12]
Extraction of Alkaloids from Corydalis Tubers
A general protocol for the extraction of total alkaloids from powdered Corydalis tubers is as follows:
-
Pulverization : Dried tubers of Corydalis are ground into a fine powder.
-
Decoction : The powdered herb is decocted in water (e.g., 10 kg of herb in 100 L of water) at 100°C for 1.5 to 2 hours. The process is often repeated with the residue to ensure maximum extraction.[13]
-
Acid-Base Extraction :
-
The aqueous extract is acidified with hydrochloric acid (e.g., to pH 2-3).
-
The acidic solution is filtered to remove precipitates.
-
The pH of the filtrate is adjusted to alkaline (e.g., pH 10-12) with a base such as sodium hydroxide or ammonium hydroxide.[12]
-
The alkaloid fraction is then extracted with an organic solvent like ethyl acetate or chloroform.[12]
-
-
Concentration : The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.[12]
-
Sample Preparation for Analysis : The dried extract is dissolved in a suitable solvent, typically methanol, and filtered through a 0.45 µm membrane before injection into the HPLC or UPLC system.[12]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with Diode Array Detection (DAD) is a robust method for the quantification of this compound.
-
Chromatographic System : Agilent 1200 SL HPLC system or equivalent.[14]
-
Column : Waters Symmetry Shield C18, 5 µm, 4.6 × 250 mm.[14]
-
Mobile Phase : A gradient elution is typically used. For example, a linear gradient of water/acetonitrile/acetic acid from 90/10/0.01 (v/v/v) to 70/30/0.01 (v/v/v) over 28 minutes.[14]
-
Flow Rate : 1 mL/min.[14]
-
Detection : Diode Array Detector monitoring at wavelengths of 205, 220, and 340 nm.[14]
-
Quantification : Based on the peak area of a corydaline standard curve.[14]
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of complex alkaloid mixtures.
-
Chromatographic System : A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column : UPLC C18 column (e.g., ≤ 1.8 µm particle size).
-
Mobile Phase : A gradient elution with a mobile phase consisting of water with an additive like 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 5-35% B over 7 minutes, then 35-100% B over 17 minutes.[12]
-
Flow Rate : 0.2-0.4 mL/min.
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode : Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Signaling Pathways and Biological Activities
The alkaloids present in Corydalis species, including this compound and its analogs, exert their pharmacological effects through the modulation of various signaling pathways. While specific pathways for this compound are still under investigation, research on related alkaloids and total extracts provides significant insights into their mechanisms of action, particularly in relation to their well-documented anti-inflammatory and analgesic properties.
Anti-inflammatory Signaling Pathways
Corydalis alkaloids have been shown to inhibit key inflammatory pathways. Dehydrocorydaline, a major alkaloid in C. yanhusuo, has been demonstrated to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] Additionally, extracts from Corydalis tomentella have been found to exert anti-inflammatory effects by regulating the calcium signaling pathway .[10][15]
Analgesic Signaling Pathways
The analgesic effects of Corydalis alkaloids are attributed to their interaction with several signaling cascades. Protopine, another alkaloid found in Corydalis, can inhibit the phosphorylation of the MAPK (Mitogen-Activated Protein Kinase) pathway , which is involved in the transmission of pain signals.[4] Furthermore, cavidine, an alkaloid from Corydalis ternata, has been shown to exert analgesic effects by inhibiting microglia activation via the P2X3 signaling pathway .[1]
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. The analgesic effect and mechanism of the active components screening from Corydalis yanhusuo by P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydalis ambigua - Wikipedia [en.wikipedia.org]
- 3. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Corydalis ternata Extract and Its Phytochemical Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on anti-inflammatory active components and mechanism of Corydalis Bungeanae Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. [PDF] Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 15. Corydalis tomentella Franch. Exerts anti-inflammatory and analgesic effects by regulating the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Corydalin in Corydalis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of corydaline, a protoberberine-type isoquinoline alkaloid of significant pharmacological interest found in various Corydalis species. The biosynthesis originates from L-tyrosine and proceeds through the well-established Benzylisoquinoline Alkaloid (BIA) pathway to the central intermediate (S)-reticuline. Subsequent enzymatic transformations lead to the formation of the protoberberine scaffold, which is then specifically methylated to yield corydaline. This document details the enzymatic steps, key intermediates, and the final committed step in corydaline formation. It also summarizes quantitative data on alkaloid content and provides an overview of the experimental protocols utilized for the elucidation of this pathway. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.
The Corydaline Biosynthetic Pathway
The biosynthesis of corydaline is a branch of the intricate network of BIA metabolism in plants. The pathway can be broadly divided into three main stages:
-
Formation of (S)-Reticuline: This initial phase is common to the biosynthesis of a vast array of BIAs. It begins with the amino acid L-tyrosine, which is converted through a series of enzymatic reactions to (S)-reticuline, a pivotal branch-point intermediate.[1][2][3]
-
Formation of the Protoberberine Scaffold: (S)-Reticuline undergoes oxidative cyclization catalyzed by the berberine bridge enzyme (BBE) to form (S)-scoulerine, which possesses the characteristic tetracyclic protoberberine core.[4] (S)-Scoulerine is then sequentially methylated to yield palmatine.
-
The Final Step to Corydaline: The biosynthesis of corydaline culminates in a C-methylation reaction where palmatine is converted to corydaline. This crucial step is catalyzed by the enzyme corydaline synthase.[5][6][7]
The complete proposed biosynthetic pathway from L-tyrosine to corydaline is depicted below:
Caption: Proposed biosynthetic pathway of corydaline from L-tyrosine in Corydalis species.
Key Enzymes in the Corydaline Biosynthetic Pathway
Several key enzymes have been identified that catalyze the conversion of primary metabolites to corydaline. The table below summarizes these enzymes and their functions.
| Enzyme | Abbreviation | EC Number | Function |
| Norcoclaurine synthase | NCS | 4.2.1.78 | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |
| Norcoclaurine 6-O-methyltransferase | 6OMT | 2.1.1.128 | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. |
| Coclaurine N-methyltransferase | CNMT | 2.1.1.140 | N-methylates (S)-coclaurine to produce (S)-N-methylcoclaurine. |
| N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | 1.14.13.71 | Hydroxylates (S)-N-methylcoclaurine at the 3' position. |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 2.1.1.116 | Methylates the 4'-hydroxyl group to yield (S)-reticuline. |
| Berberine bridge enzyme | BBE | 1.5.3.9 | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge. |
| Scoulerine 9-O-methyltransferase | SOMT | 2.1.1.117 | Methylates the 9-hydroxyl group of (S)-scoulerine. |
| Corydaline synthase | - | 2.1.1.147 | Catalyzes the final C-methylation of palmatine to form corydaline. [5][6][7] |
Quantitative Data
Quantitative analysis of alkaloids is crucial for understanding the metabolic flux through the biosynthetic pathway and for the quality control of medicinal plant materials. The following table summarizes representative data on the content of corydaline and its precursors in Corydalis yanhusuo. It is important to note that alkaloid content can vary significantly based on the plant's genetic background, developmental stage, and environmental conditions.[8]
| Compound | Concentration (mg/g dry weight) in C. yanhusuo | Reference |
| Protopine | 0.216 - 0.249 | [8] |
| α-allocryptopine | 0.559 - 0.644 | [8] |
| Palmatine | Present, variable | [9][10] |
| Corydaline | Present, variable | [9][11] |
| Tetrahydropalmatine | Present, variable | [9][10] |
Experimental Protocols
The elucidation of the corydaline biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are overviews of key experimental protocols.
General Workflow for Gene Identification and Functional Characterization
The identification of genes involved in the corydaline biosynthesis pathway often follows a multi-step process involving transcriptomics, gene cloning, and heterologous expression for functional validation.
Caption: A typical workflow for the identification and functional characterization of biosynthetic genes.
Corydaline Synthase Enzyme Assay
This protocol describes a method for determining the activity of corydaline synthase.[6]
-
Objective: To measure the conversion of palmatine to corydaline.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the buffer, palmatine, NADPH, and the enzyme source.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding an organic solvent to extract the alkaloids.
-
Analyze the organic phase by HPLC or LC-MS to quantify the amount of corydaline produced.
-
Extraction and Quantification of Alkaloids from Corydalis Species
This protocol provides a general method for the extraction and analysis of corydaline and related alkaloids from plant material.[12][13][14][15]
-
Objective: To extract and quantify corydaline and its precursors from Corydalis tissues.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Procedure:
-
Extraction:
-
Homogenize dried and powdered plant material.
-
Extract the alkaloids using a suitable solvent such as methanol or ethanol, often under reflux.
-
Perform an acid-base extraction to separate tertiary and quaternary alkaloids.
-
-
Chromatographic Analysis (HPLC):
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape.[14]
-
Detect and quantify the alkaloids based on their retention times and UV spectra compared to authentic standards.
-
-
Mass Spectrometry Analysis (LC-MS/MS or GC-MS):
-
Couple the chromatographic system to a mass spectrometer for accurate mass determination and structural confirmation of the alkaloids.[15]
-
-
Conclusion
The biosynthesis of corydaline in Corydalis species is a well-defined pathway that builds upon the central BIA metabolic route. The identification of corydaline synthase as the terminal enzyme provides a key target for metabolic engineering approaches aimed at enhancing the production of this medicinally important alkaloid. Further research into the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing these strategies. The analytical protocols outlined in this guide provide a foundation for the continued investigation and quality control of corydaline and other related alkaloids in Corydalis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enzyme-database.org [enzyme-database.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Corydaline synthase - Wikipedia [en.wikipedia.org]
- 8. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Corydalin
An In-depth Technical Guide to the Physical and Chemical Properties of Corydaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of Corydaline, an isoquinoline alkaloid of significant interest. The information is compiled to serve as a technical resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.
Chemical Identity and Physical Properties
Corydaline is a naturally occurring alkaloid primarily isolated from the tubers of various plants in the Corydalis genus.[1][2][3] It is recognized for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[3]
Table 1: Physicochemical Properties of Corydaline
| Property | Value | Source(s) |
| IUPAC Name | (13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | [1][4] |
| CAS Number | 518-69-4 | [1][4][5] |
| Molecular Formula | C₂₂H₂₇NO₄ | [1][2][4][5] |
| Molar Mass | 369.46 g/mol | [1][4] |
| Appearance | White to off-white powder; Prisms from alcohol | [2][6] |
| Melting Point | 135 °C | [5][6] |
| Boiling Point | 499.57 °C (Rough Estimate) | [5] |
| Optical Rotation | [α]D²⁰ +311° (c = 0.8 in alcohol) | [5][6] |
| UV Maximum (λmax) | 396 nm | [6] |
Table 2: Solubility Profile of Corydaline
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble / Slightly soluble | [6] |
| DMSO | 10 mM; 55 mg/mL (Sonication recommended) | [2][7] |
| Chloroform | Soluble | [6] |
| Methanol | Sparingly soluble | [6] |
| Ethanol | Sparingly soluble | [6] |
| Ether | Moderately soluble | [6] |
Spectroscopic and Structural Data
The structural elucidation of Corydaline has been accomplished through various spectroscopic and crystallographic techniques.
Table 3: Spectroscopic and Crystallographic Data Summary
| Technique | Key Findings / Data Reference | Source(s) |
| ¹H and ¹³C NMR | Spectral data available in various deuterated solvents (e.g., CDCl₃, CD₃OD). | [8][9][10] |
| Mass Spectrometry | Characteristic fragmentation patterns observed via ESI-MS/MS and GC/MS (EI). Retro-Diels-Alder (RDA) reaction is a key fragmentation pathway. | [11][12] |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) recorded at 396 nm. | [6] |
| X-ray Crystallography | Crystal structure determined, revealing a monoclinic system with space group P2₁. Ring B adopts a half-chair conformation. | [13] |
Experimental Protocols
This section outlines generalized methodologies for the isolation, purification, and characterization of Corydaline, based on established procedures for related alkaloids.
Isolation from Natural Sources (e.g., Corydalis yanhusuo)
The isolation of Corydaline typically involves extraction from the dried and powdered tubers of Corydalis species.
Caption: Generalized workflow for the isolation and purification of Corydaline.
Methodology:
-
Extraction: The powdered plant material is extracted with an organic solvent like methanol or ethanol. Techniques such as Soxhlet extraction or ultrasonication are commonly used to enhance efficiency.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic components.
-
Chromatography: The enriched alkaloid extract is purified using chromatographic techniques. Column chromatography with silica gel or alumina is often the first step, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[14]
-
Recrystallization: The purified Corydaline is recrystallized from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline product.[14]
Characterization by LC-MS/MS
Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) is a powerful technique for the identification and characterization of Corydaline in complex mixtures.
Table 4: Typical LC-MS/MS Parameters for Corydaline Analysis
| Parameter | Typical Value / Condition | Source(s) |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | [15] |
| Mobile Phase A | 0.1% Formic acid in water | [15] |
| Mobile Phase B | Acetonitrile | [15] |
| Flow Rate | 0.3 - 0.4 mL/min | [15] |
| Column Temp. | 35 - 40 °C | [15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [16] |
| MS/MS Scan Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) | [16] |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Fragmentation: In the MS/MS spectrum, the protonated molecule [M+H]⁺ at m/z 370.20 is observed. Characteristic product ions are formed through a Retro-Diels-Alder (RDA) reaction, yielding key fragments at m/z 192 and 179, which are indicative of the tetrahydroprotoberberine scaffold.[11][12]
Pharmacological Properties and Signaling Pathways
Corydaline exhibits a wide range of biological activities by modulating multiple molecular targets and signaling pathways.
Key Pharmacological Activities
-
Analgesic/Antinociceptive: Corydaline demonstrates significant pain-relieving effects, which are mediated, in part, through its activity as a µ-opioid receptor (MOR) agonist.[17][18][19]
-
Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, suggesting potential applications in neurological disorders.[1][20]
-
Gastrointestinal Modulation: The compound promotes gastric emptying and intestinal transit, making it a candidate for treating functional dyspepsia.[1][2][7]
-
Enzyme Inhibition: Corydaline potently inhibits key drug-metabolizing enzymes, particularly Cytochrome P450 isoforms CYP2C19 and CYP2C9, indicating a high potential for drug-drug interactions.[21]
-
Anti-allergic Activity: It has been shown to inhibit mast cell-dependent smooth muscle contraction.[1][2]
Signaling Pathway Interactions
Caption: Overview of Corydaline's interactions with key molecular targets.
Mechanism Details:
-
µ-Opioid Receptor (MOR): Corydaline acts as a G protein-biased agonist at the MOR. It activates the G protein signaling pathway responsible for analgesia but does not significantly induce the recruitment of β-arrestin-2.[18][19] This biased agonism is a highly sought-after profile for developing novel opioid analgesics with potentially fewer side effects like respiratory depression and constipation.[19]
-
Cytochrome P450 Inhibition: In vitro studies using human liver microsomes have shown that Corydaline is a potent inhibitor of CYP2C19 (Ki = 1.7 µM) and CYP2C9 (Ki = 7.0 µM).[21] This suggests that co-administration of Corydaline with drugs metabolized by these enzymes could lead to significant pharmacokinetic interactions. Moderate inhibition of UGT1A1 and UGT1A9 was also observed.[21]
-
Acetylcholinesterase (AChE) Inhibition: Corydaline inhibits AChE with an IC₅₀ of 15 µM, leading to increased levels of acetylcholine in the synapse.[1] This mechanism underlies its potential for treating cognitive decline and other neurological conditions.
Summary and Conclusion
Corydaline is a well-characterized isoquinoline alkaloid with a defined physicochemical profile and a diverse range of pharmacological activities. Its primary mechanisms of action, including biased µ-opioid receptor agonism and potent inhibition of major drug-metabolizing enzymes, make it a compelling molecule for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and drug development exploring the therapeutic potential of Corydaline and its derivatives. Professionals should pay close attention to its potential for drug-drug interactions via CYP450 inhibition during preclinical and clinical development.
References
- 1. Corydaline - Wikipedia [en.wikipedia.org]
- 2. Corydaline - LKT Labs [lktlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corydaline | 518-69-4 [amp.chemicalbook.com]
- 6. Corydaline [drugfuture.com]
- 7. Corydaline | AChE | Opioid Receptor | Virus Protease | TargetMol [targetmol.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (-)-Corydaline | C22H27NO4 | CID 638256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of Metabolites of the Cardioprotective Alkaloid Dehydrocorydaline in Rat Plasma and Bile by Liquid Chromatography Coupled with Triple Quadrupole Linear Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Corydaline's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydaline, a prominent isoquinoline alkaloid isolated from the tubers of Corydalis species, has garnered significant attention for its diverse pharmacological activities within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Corydaline's effects, with a focus on its interactions with key neurotransmitter systems and intracellular signaling cascades. This document summarizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary modes of action to support further research and drug development endeavors.
Core Mechanisms of Action
Corydaline's multifaceted effects in the CNS can be attributed to its interaction with several key molecular targets. The primary mechanisms explored in this guide are:
-
Cholinesterase Inhibition: Modulation of cholinergic neurotransmission.
-
Dopamine Receptor Antagonism: Interaction with dopaminergic pathways.
-
Modulation of Glutamatergic Neurotransmission: Regulation of glutamate release.
-
Neuroprotective and Anti-inflammatory Effects: Attenuation of neuronal damage and inflammatory responses.
Cholinesterase Inhibition
Corydaline has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Corydaline increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target | IC50 Value (µM) | Source |
| Corydaline | Acetylcholinesterase (AChE) | 15 - 226 | [1][2] |
Note: The reported IC50 values for Corydaline's AChE inhibition vary across studies, which may be attributed to differences in experimental conditions and the source of the enzyme.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory effect of Corydaline on AChE activity is typically determined using a modified Ellman's method.
Objective: To quantify the concentration at which Corydaline inhibits 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Corydaline of varying concentrations
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare solutions of Corydaline at various concentrations in phosphate buffer.
-
In a 96-well microplate, add AChE enzyme solution to each well.
-
Add the different concentrations of Corydaline solution to the respective wells. A control well should contain the buffer instead of the inhibitor.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to all wells.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each Corydaline concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Corydaline concentration and determine the IC50 value from the resulting dose-response curve.[3][4]
Logical Relationship: Acetylcholinesterase Inhibition
References
- 1. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacological Profile of Corydalin at Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Corydalin, a prominent isoquinoline alkaloid derived from the plant genus Corydalis, on dopamine receptors. This document synthesizes the current understanding of this compound's interactions with dopamine D1 and D2 receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development endeavors.
Introduction to this compound and its Therapeutic Potential
This compound is one of the active constituents of Corydalis, a genus of plants used for centuries in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, with a significant focus on the modulation of central nervous system targets, including the dopaminergic system. The dopaminergic system is a critical regulator of motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, making dopamine receptors key targets for therapeutic intervention. This compound's interaction with these receptors suggests its potential for the development of novel therapeutics.
Quantitative Analysis of this compound's Interaction with Dopamine Receptors
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and related isoquinoline alkaloids at dopamine D1 and D2 receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity of Corydalis Alkaloids at the Dopamine D1 Receptor
| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |
| Corydaline | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | >10,000 | [1] |
| l-Isocorypalmine | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | 83 | [1] |
| l-Tetrahydropalmatine | Human D1 | Radioligand Binding | [³H]SCH 23390 | HEK293 cells expressing hD1R | 94 | [1] |
Table 2: Functional Antagonist Activity of Corydalis Alkaloids at the Dopamine D1 Receptor
| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| Corydaline | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 3.8 | [2] |
| Columbamine | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 4.2 | [2] |
| 13-methyl-dehydrocorydalmine | Human D1 | CRE-Luciferase Reporter Gene | HEK-D1/CRE/Luc2P | 2.5 | [2] |
Table 3: Antagonist Activity of Corydalis Alkaloids at the Dopamine D2 Receptor
| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| (R)-stephanine | Human D2 | Functional Assay | CHO-D2 | 0.85 ± 0.09 | [3] |
| Corybungine D | Human D2 | Functional Assay | CHO-D2 | 5.20 | [3] |
| Corybungine F | Human D2 | Functional Assay | CHO-D2 | 10.12 | [3] |
Note: Direct quantitative binding affinity (Ki) or functional inhibition (IC50) values for this compound at the D2 receptor were not prominently available in the reviewed literature. However, studies indicate that this compound exhibits antagonist properties at D2 receptors, as evidenced by its ability to block morphine-induced downregulation of D2 receptor expression.[4][5][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in studying this compound's effects, the following diagrams have been generated using the DOT language.
Dopamine D1 and D2 Receptor Signaling Pathways
Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Experimental Workflow for CRE-Luciferase Reporter Gene Assay
Caption: Workflow for assessing functional antagonism using a CRE-luciferase assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.
Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]SCH 23390 (specific activity ~70-85 Ci/mmol).
-
Non-specific binding control: 10 µM (+)butaclamol.
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture HEK-D1 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM (+)butaclamol (for non-specific binding).
-
50 µL of serially diluted this compound.
-
-
Add 50 µL of [³H]SCH 23390 to all wells at a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
Add 100 µL of the prepared cell membrane suspension (containing 50-100 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRE-Luciferase Reporter Gene Assay for D1 Receptor Functional Antagonism
Objective: To determine the functional antagonist potency (IC50) of this compound at the human dopamine D1 receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for the human dopamine D1 receptor and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent.
-
Dopamine (agonist).
-
This compound (test antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Co-transfect the cells with the D1 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
For stable cell line generation, select transfected cells using an appropriate antibiotic.
-
-
Assay Protocol:
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium and incubate for a few hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 30-60 minutes.
-
Stimulate the cells with an EC80 concentration of dopamine (the concentration that produces 80% of the maximal response, determined in a separate agonist dose-response experiment).
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for luciferase gene expression.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal from each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., cells treated with dopamine alone).
-
Plot the percentage of inhibition of the dopamine-induced luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assessment of D2 Receptor Antagonism (Conditioned Place Preference Model)
Objective: To evaluate the in vivo antagonist effect of this compound on dopamine D2 receptor-mediated behaviors, such as morphine-induced reward.
Materials:
-
Male Sprague-Dawley rats.
-
Conditioned place preference (CPP) apparatus with distinct compartments.
-
Morphine hydrochloride.
-
This compound.
-
Vehicle solutions (e.g., saline, DMSO).
-
Apparatus for intraperitoneal (i.p.) injections.
Procedure:
-
Apparatus and Habituation:
-
The CPP apparatus typically consists of two or more compartments with different visual and tactile cues.
-
Habituate the rats to the CPP apparatus by allowing them to freely explore all compartments for a set period (e.g., 15 minutes) for a few days.
-
-
Pre-conditioning Phase:
-
On the day before conditioning, record the time each rat spends in each compartment to determine any initial preference.
-
-
Conditioning Phase (typically 6-8 days):
-
On alternating days, administer morphine (e.g., 10 mg/kg, s.c.) and confine the rat to one of the compartments (the drug-paired compartment) for a set period (e.g., 30-45 minutes).
-
On the other days, administer the vehicle and confine the rat to the other compartment (the vehicle-paired compartment).
-
To test the effect of this compound, administer this compound (e.g., 5 mg/kg, i.p.) a set time (e.g., 30 minutes) before the morphine injection on the drug-conditioning days.
-
-
Test Phase:
-
On the test day, place the rat in the central part of the apparatus and allow it to freely explore all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase.
-
Compare the CPP scores between the group that received morphine alone and the group that received this compound plus morphine. A significant reduction in the CPP score in the this compound-treated group indicates that this compound antagonized the rewarding effects of morphine, which are known to be mediated in part by the dopamine D2 receptor.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as an antagonist at dopamine D1 receptors and exhibits antagonist-like properties at D2 receptors. Its ability to modulate the dopaminergic system provides a pharmacological basis for the traditional uses of Corydalis extracts and highlights its potential for the development of novel therapeutics for a variety of CNS disorders.
Future research should focus on:
-
Obtaining definitive quantitative binding affinity (Ki) and functional antagonism (IC50) data for this compound at the dopamine D2 receptor and other dopamine receptor subtypes (D3, D4, D5) to establish a complete selectivity profile.
-
Elucidating the precise molecular interactions between this compound and the dopamine receptor binding pockets through structural biology studies.
-
Conducting further in vivo studies to explore the therapeutic potential of this compound in animal models of diseases involving dopaminergic dysfunction, such as Parkinson's disease, schizophrenia, and addiction.
-
Investigating the pharmacokinetic properties of this compound to optimize its delivery and efficacy in preclinical and clinical settings.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound's pharmacology and harnessing its therapeutic potential.
References
- 1. Structurally diverse isoquinoline and amide alkaloids with dopamine D2 receptor antagonism from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corybungines A-K: Isoquinoline alkaloids from Corydalis bungeana with dopamine D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Promise of Corydalin: A Technical Guide to its Analgesic and Anti-inflammatory Properties
For Immediate Release
This technical guide provides an in-depth analysis of the analgesic and anti-inflammatory properties of corydalin, a key bioactive alkaloid derived from the traditional Chinese medicine Corydalis yanhusuo. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.
Introduction
Corydalis yanhusuo has been utilized for centuries in traditional medicine for the treatment of various types of pain and inflammatory conditions.[1][2] Modern pharmacological research has identified several active alkaloids within the plant, with corydaline (also known as dehydrocorydaline), dehydrocorybulbine (DHCB), and levo-tetrahydropalmatine (l-THP) being among the most extensively studied for their therapeutic potential.[2][3] This guide focuses on the scientific evidence supporting the analgesic and anti-inflammatory effects of these compounds, providing a foundation for further research and development.
Analgesic Properties of Corydalis Alkaloids
The analgesic effects of Corydalis alkaloids have been evaluated in various preclinical models of pain, demonstrating efficacy against acute, inflammatory, and neuropathic pain.[2][4]
Quantitative Analgesic Data
The following tables summarize the dose-dependent analgesic effects of key Corydalis alkaloids in established animal models of pain.
Table 1: Analgesic Effects of Dehydrocorydaline (DHC) in Mice
| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |
| Acetic Acid-Induced Writhing Test | Intraperitoneal (i.p.) | 3.6 | Dose-dependent antinociceptive effect | [5] |
| 6 | Dose-dependent antinociceptive effect | [5] | ||
| 10 | Dose-dependent antinociceptive effect | [5] | ||
| Formalin Test (Paw Edema) | Intraperitoneal (i.p.) | 10 | 66.8% reduction in paw edema | [5] |
Table 2: Analgesic Effects of Corydaline in Mice
| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |
| Acetic Acid-Induced Writhing Test | Subcutaneous (s.c.) | 5 | 51% reduction in the number of writhes | [6] |
| 10 | 59% reduction in the number of writhes | [6] |
Table 3: Analgesic Effects of Levo-tetrahydropalmatine (l-THP)
| Experimental Model | Administration Route | Dose (mg/kg) | Observed Effect | Citation |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Intraperitoneal (i.p.) | 10 | Significant alleviation of inflammatory pain behaviors | [7] |
Experimental Protocols for Analgesic Assays
This model is used to evaluate peripheral analgesic activity.[8][9]
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
Test compounds (e.g., dehydrocorydaline) or vehicle are administered intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specified period (e.g., 15-20 minutes).[9]
-
-
Endpoint: The percentage inhibition of writhing in the treated groups is calculated relative to the control group.
This test is used to assess central analgesic activity by measuring the response to a thermal stimulus.[10][11]
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus with a controlled temperature (e.g., 52°C or 55°C).[10][12]
-
Procedure:
-
The baseline latency to a painful response (e.g., paw licking or jumping) is determined for each animal before drug administration.
-
Animals are treated with the test compound or vehicle.
-
At specific time points after treatment, the animals are placed on the hot plate, and the latency to the pain response is recorded. A cut-off time is set to prevent tissue damage.[4]
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
Anti-inflammatory Properties of Corydalis Alkaloids
Corydalis alkaloids have demonstrated significant anti-inflammatory effects by modulating the production of pro-inflammatory mediators and inhibiting key signaling pathways.[6][13]
Quantitative Anti-inflammatory Data
The following tables summarize the dose-dependent anti-inflammatory effects of key Corydalis alkaloids.
Table 4: Anti-inflammatory Effects of Dehydrocorydaline (DHC)
| Experimental Model | Measurement | Dose (mg/kg) | Observed Effect | Citation |
| Formalin-Induced Paw Edema in Mice | Paw Edema | 10 (i.p.) | 66.8% reduction | [5] |
| LPS-stimulated Macrophages | TNF-α, IL-6, IL-1β release | Varies (in vitro) | Inhibition of pro-inflammatory cytokine release | [6] |
Table 5: Anti-inflammatory Effects of Levo-tetrahydropalmatine (l-THP)
| Experimental Model | Measurement | Dose | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | LPS-stimulated THP-1 cells | IL-8 production | Dose-dependent | Inhibition of IL-8 production |[13] | | CFA-Induced Inflammatory Pain in Rats | TNF-α and IL-1β levels in spinal cord | 10 mg/kg (i.p.) | Inhibition of increased cytokine levels |[7] |
Experimental Protocols for Anti-inflammatory Assays
This is a widely used and reproducible model of acute inflammation.[14][15]
-
Animals: Rats or mice.
-
Procedure:
-
The basal paw volume of the animals is measured using a plethysmometer.
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to the control group.[16]
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.[17]
-
Animals: Mice.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A dilute solution of formalin (e.g., 2% or 5%) is injected into the plantar surface of a hind paw.[16][17]
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Paw edema can also be measured as an indicator of inflammation.
-
-
Endpoint: A reduction in paw licking time and paw edema indicates analgesic and anti-inflammatory activity, respectively.
Mechanisms of Action: Signaling Pathways
The analgesic and anti-inflammatory effects of Corydalis alkaloids are mediated through their interaction with various signaling pathways.
Dopamine D2 Receptor Antagonism in Analgesia
Dehydrocorybulbine (DHCB) has been shown to exert its analgesic effects, at least in part, by acting as an antagonist at dopamine D2 receptors.[18] The exact downstream signaling cascade of this antagonism in the context of pain is an area of ongoing research.
Inhibition of NF-κB and MAPK Signaling in Inflammation
Levo-tetrahydropalmatine (l-THP) has been demonstrated to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][19] These pathways are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).
Conclusion
The alkaloids present in Corydalis yanhusuo, particularly corydaline, dehydrocorybulbine, and levo-tetrahydropalmatine, exhibit significant analgesic and anti-inflammatory properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for their further investigation as potential therapeutic agents. The elucidation of their mechanisms of action, involving key signaling pathways such as dopamine receptor antagonism and inhibition of NF-κB and MAPK pathways, opens new avenues for the development of novel drugs for pain and inflammation management. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. ijbcp.com [ijbcp.com]
- 17. The inflammatory reaction induced by formalin in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
Corydaline as an Acetylcholinesterase Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corydaline, a prominent isoquinoline alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has been the subject of scientific investigation for its potential role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. However, a thorough review of the existing literature reveals a significant and critical controversy regarding the direct AChE inhibitory activity of Corydaline.
This technical guide provides an in-depth analysis of the current state of research on Corydaline's interaction with acetylcholinesterase. It presents the conflicting quantitative data from key studies, details the available experimental methodologies, and explores the broader context of Corydalis alkaloids in neuropharmacology. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances and unresolved questions surrounding Corydaline's potential as a therapeutic agent targeting cholinergic pathways.
Introduction: The Cholinergic Hypothesis and the Search for Novel Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. The primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft is acetylcholinesterase (AChE). Inhibition of AChE leads to increased acetylcholine levels, thereby enhancing cholinergic signaling. This mechanism forms the basis for several currently approved drugs for Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.
The search for novel AChE inhibitors from natural sources is a vibrant area of research, driven by the need for compounds with improved efficacy, better safety profiles, and potentially disease-modifying properties. Corydaline, with its established presence in traditional medicine and a range of reported biological activities, has emerged as a compound of interest in this context.
Quantitative Data on Acetylcholinesterase Inhibition: A Tale of Contradiction
The in vitro inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. A review of the scientific literature reveals starkly conflicting data on the IC50 of Corydaline against AChE.
Table 1: Reported IC50 Values for Corydaline against Acetylcholinesterase (AChE)
| Study | Reported IC50 (µM) | Source Organism of AChE | Comments |
| Adhami et al. (2004) | 15 ± 3 | Electrophorus electricus (Electric Eel) | This study is frequently cited in secondary sources, establishing the belief of Corydaline as a moderate AChE inhibitor. |
| Xiao et al. (2011)[1][2] | Inactive | Not specified in abstract | This study screened eight isoquinoline alkaloids from Corydalis yanhusuo and found Corydaline to be inactive as an AChE inhibitor.[1][2] |
This discrepancy is the central issue in evaluating Corydaline's role as an AChE inhibitor. The following sections will delve into the experimental methodologies of these key studies to shed light on potential reasons for this contradiction.
Experimental Protocols: Unraveling the Methodological Differences
A detailed examination of the experimental protocols used to assess AChE inhibition is crucial for interpreting the conflicting results.
Acetylcholinesterase Inhibition Assay (Based on Xiao et al., 2011)
Principle: The assay spectrophotometrically measures the activity of AChE. The enzyme hydrolyzes a substrate, typically acetylthiocholine iodide, into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (usually around 412 nm). The presence of an inhibitor reduces the rate of this colorimetric reaction.
Generalized Protocol:
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or other sources).
-
Substrate solution (Acetylthiocholine iodide).
-
DTNB solution (Ellman's reagent).
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
Test compound (Corydaline) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Tacrine or Donepezil).
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well microplate.
-
AChE enzyme solution is pre-incubated with various concentrations of the test compound (Corydaline) or the positive control for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine iodide) and DTNB.
-
The change in absorbance is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Unfortunately, the full experimental details from the Adhami et al. (2004) study, which reported an IC50 of 15 µM, are not accessible, preventing a direct comparison of methodologies. Potential sources of discrepancy could include variations in enzyme source, substrate concentration, incubation times, and the specific buffer conditions used.
In Vivo Evidence and Neuroprotective Effects
While the in vitro data on direct AChE inhibition by Corydaline is conflicting, it is important to consider in vivo studies that explore its effects on the central nervous system and in animal models of neurodegenerative diseases.
Recent research has indicated that Corydaline may possess neuroprotective properties through mechanisms other than direct AChE inhibition. For instance, a 2024 study demonstrated that Corydaline can alleviate symptoms in a mouse model of Parkinson's disease by regulating autophagy and GSK-3β phosphorylation. While not directly related to Alzheimer's disease, this highlights a potential for neuroprotection.
Studies on total alkaloid extracts from Corydalis species have shown some promise in animal models of Alzheimer's disease. For example, research on Corydalis edulis total alkaloids demonstrated improved cognitive function in a rat model of Alzheimer's disease. However, these studies do not isolate the effects of Corydaline specifically.
There is a lack of direct in vivo evidence from studies such as microdialysis to show that Corydaline administration increases acetylcholine levels in the brain, which would be expected if it were a potent AChE inhibitor. Furthermore, studies using the scopolamine-induced amnesia model, a common method to screen for cognitive enhancers that often act on the cholinergic system, have not specifically highlighted Corydaline's efficacy.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
The Cholinergic Synapse and the Role of Acetylcholinesterase
Caption: The cholinergic synapse, where acetylcholine is broken down by acetylcholinesterase.
Experimental Workflow for Screening Acetylcholinesterase Inhibitors
Caption: A generalized workflow for in vitro screening of acetylcholinesterase inhibitors.
Logical Relationship of Conflicting Findings on Corydaline's AChE Activity
Caption: The conflicting reports on Corydaline's acetylcholinesterase inhibitory activity.
Discussion and Future Directions
The significant discrepancy in the reported acetylcholinesterase inhibitory activity of Corydaline presents a major challenge to its development as a therapeutic agent for Alzheimer's disease based on this mechanism. The study by Xiao et al. (2011), which systematically screened multiple alkaloids from Corydalis yanhusuo, suggests that other compounds within the plant extract may be responsible for the previously observed AChE inhibition of the whole extract.[1][2] It is possible that the earlier finding by Adhami et al. (2004) was an outlier or that subtle differences in experimental conditions led to a false positive result.
For drug development professionals, this highlights the critical importance of rigorous, reproducible in vitro testing and the necessity of accessing primary literature for detailed experimental protocols. The focus on Corydaline as a direct AChE inhibitor may be misplaced.
Future research should prioritize the following:
-
Direct Comparative Studies: A head-to-head study comparing the AChE inhibitory activity of Corydaline using the exact methodologies from both the Adhami et al. and Xiao et al. studies would be invaluable in resolving the current conflict.
-
Exploration of Other Mechanisms: The neuroprotective effects of Corydaline observed in other contexts (e.g., Parkinson's disease models) warrant further investigation. Its potential to modulate neuroinflammation, oxidative stress, and other pathways relevant to Alzheimer's disease should be explored.
-
In Vivo Assessment of Cholinergic Function: In vivo microdialysis studies in animal models are needed to definitively determine if Corydaline administration leads to an increase in synaptic acetylcholine levels.
-
Evaluation in Cognitive Models: Testing pure Corydaline in robust animal models of cognitive impairment, such as the scopolamine-induced amnesia model or transgenic models of Alzheimer's disease, would provide crucial information on its potential therapeutic efficacy.
Conclusion
While Corydaline is a pharmacologically active isoquinoline alkaloid with a range of biological effects, its role as a direct and potent acetylcholinesterase inhibitor is currently not supported by consistent scientific evidence. The conflicting reports in the literature, with a more recent and systematic study suggesting a lack of activity, cast significant doubt on this proposed mechanism of action. Researchers and drug development professionals should exercise caution when considering Corydaline as a lead compound for AChE inhibition. Instead, future investigations should focus on resolving the existing discrepancies and exploring alternative neuroprotective mechanisms that may underlie the therapeutic potential of this natural product. The case of Corydaline serves as a critical reminder of the complexities and potential pitfalls in the early stages of drug discovery from natural sources.
References
Exploratory Studies on Corydalin's Effect on Gastric Emptying: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalin, an isoquinoline alkaloid extracted from the tubers of Corydalis species, has garnered scientific interest for its potential therapeutic effects on gastrointestinal motility. This technical guide provides a comprehensive overview of the exploratory studies investigating the impact of this compound on gastric emptying and accommodation. The document synthesizes available data, details experimental methodologies, and elucidates the potential signaling pathways involved, offering a valuable resource for researchers in the field of gastroenterology and drug development. This compound is a significant marker compound for DA-9701, a prokinetic agent developed for functional dyspepsia, underscoring its relevance in clinical research.[1]
Data Presentation: Quantitative Effects of this compound on Gastric Function
Table 1: Effect of this compound on Gastric Emptying in Rats
| Condition | Treatment | Dosage | Effect on Gastric Emptying | Reference |
| Normal | This compound | 1 and 3 mg/kg | Significantly accelerated | [2] |
| Delayed (Apomorphine-induced) | This compound | 1 and 3 mg/kg | Significantly improved to near normal levels | [1][2] |
| Delayed (Laparotomy-induced) | This compound | 1 and 3 mg/kg | Significantly improved | [2] |
Table 2: Effect of this compound on Gastric Accommodation in Dogs
| Parameter | Treatment | Effect | Reference |
| Gastric Relaxation | This compound | Induced significant relaxation | [1] |
| Pressure-Volume Curve | This compound | Shifted towards higher volumes compared to controls | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the standard protocols for the key experiments cited in the study of this compound's effects on gastric motility.
Phenol Red Gastric Emptying Assay in Rats
This method is a widely used terminal procedure to quantify gastric emptying in rodent models.
Principle: A non-absorbable marker, phenol red, is administered orally as part of a test meal. After a specific time, the amount of phenol red remaining in the stomach is measured spectrophotometrically to determine the rate of gastric emptying.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight (18-24 hours) with free access to water to ensure an empty stomach.
-
Test Meal Preparation: A test meal is prepared containing a known concentration of phenol red (e.g., 50 mg/100 ml) in a vehicle such as 1.5% methylcellulose in 5% glucose solution.
-
Administration: A specific volume of the test meal (e.g., 1.5 ml) is administered orally to the rats via gavage.
-
Experimental Period: The animals are monitored for a set period (e.g., 20 minutes) to allow for gastric emptying.
-
Euthanasia and Sample Collection: At the end of the experimental period, the rats are euthanized by cervical dislocation. The stomach is immediately clamped at the pyloric and cardiac ends and surgically removed.
-
Phenol Red Extraction: The stomach is opened, and its contents are rinsed into a volumetric flask containing a solution to solubilize the phenol red (e.g., 0.1 N NaOH). The stomach tissue itself is also homogenized in the same solution to recover any adhered phenol red.
-
Spectrophotometry: The solution is centrifuged, and the absorbance of the supernatant is measured at a wavelength of 560 nm.
-
Calculation: The amount of phenol red remaining in the stomach is calculated from a standard curve. The gastric emptying percentage is determined using the following formula: Gastric Emptying (%) = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in control stomachs at time 0)) x 100
Gastric Accommodation Measurement in Dogs using an Electronic Barostat
This technique is considered the gold standard for assessing gastric tone and accommodation, which is the relaxation of the proximal stomach in response to food intake.
Principle: An electronic barostat maintains a constant, pre-set pressure within a thin, compliant bag placed in the stomach. Changes in gastric tone are reflected as changes in the volume of air within the bag.
Protocol:
-
Animal Preparation: Beagle dogs are surgically implanted with a gastric cannula to allow for the insertion of the barostat bag. The animals are fasted overnight before the experiment.
-
Barostat Setup: An electronic barostat system is used, which consists of a pressure transducer, an air injection/aspiration pump, and a control unit. A large, infinitely compliant polyethylene bag is attached to a catheter.
-
Bag Placement: The deflated bag is introduced into the dog's stomach through the gastric cannula and positioned in the fundus.
-
Minimal Distending Pressure Determination: The minimal pressure required to unfold the bag and overcome intra-abdominal pressure is determined by slowly increasing the intrabag pressure. The operating pressure is set slightly above this (e.g., 1-2 mmHg).
-
Basal Gastric Volume Measurement: The barostat is set to maintain the constant operating pressure, and the basal intrabag volume is recorded for a baseline period.
-
Meal Administration: The dog is fed a standard meal (e.g., canned dog food).
-
Postprandial Gastric Volume Measurement: Following meal ingestion, the intrabag volume is continuously monitored to measure the increase in gastric volume, which reflects gastric accommodation.
-
Data Analysis: The data is typically expressed as the change in intragastric volume from the basal state over time. The pressure-volume relationship can also be plotted to assess gastric compliance.
Mandatory Visualizations
Experimental Workflow for Gastric Emptying Assay
Caption: Workflow for the Phenol Red Gastric Emptying Assay in Rats.
Proposed Signaling Pathway for this compound's Prokinetic Effect
The precise molecular mechanism of this compound's effect on gastric motility is not yet fully elucidated. However, as a key component of DA-9701, which is known to have affinities for dopamine D2 and serotonin 5-HT4 receptors, a plausible hypothesis involves the modulation of these pathways.[3][4]
Caption: Hypothesized Signaling Pathway for this compound's Prokinetic Action.
Conclusion
The available evidence strongly suggests that this compound possesses significant prokinetic and gastric-relaxing properties, making it a compound of interest for the development of novel treatments for gastrointestinal motility disorders. Oral administration of this compound has been shown to accelerate gastric emptying in both normal and delayed animal models and to enhance gastric accommodation.[1] The proposed mechanism of action, based on its role in the multi-component agent DA-9701, likely involves the antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors, leading to increased acetylcholine release and enhanced gastric motility.
Further research is warranted to fully elucidate the precise molecular targets of this compound and to obtain more detailed quantitative data on its efficacy and safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into this promising natural compound.
References
- 1. Physiological variations in canine gastric tone measured by an electronic barostat [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 3. Effect of DA-9701 on the Normal Motility and Clonidine-induced Hypomotility of the Gastric Antrum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
Initial Screenings of Corydalin Analogues for Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screenings of Corydalin analogues, specifically focusing on Corydalisin C, for their potential anti-cancer activities. The document outlines the cytotoxic effects on various cancer cell lines, details the experimental methodologies employed in these preliminary studies, and visualizes the key signaling pathways and workflows involved.
Quantitative Data Summary
The anti-proliferative activity of Corydalisin C and other isolated lignanamides from Corydalis saxicola was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined to quantify their cytotoxic effects. Corydalisin C demonstrated the most potent inhibitory effects against the MGC-803 human gastric cancer cell line[1].
| Compound | Cell Line | IC50 (µM) |
| Corydalisin C | MGC-803 (Gastric Cancer) | 8.81 ± 2.05[1] |
| HepG2 (Liver Cancer) | > 50 | |
| T24 (Bladder Cancer) | > 50 | |
| NCI-H460 (Lung Cancer) | > 50 | |
| Spca-2 (Lung Cancer) | > 50 | |
| Positive Control: Cisplatin | MGC-803 (Gastric Cancer) | 10.26 ± 1.52 |
Experimental Protocols
The following section details the key experimental protocols utilized in the initial screening of Corydalisin C for its anti-cancer properties.
Cell Lines and Culture Conditions: Human cancer cell lines, including MGC-803 (gastric), HepG2 (liver), T24 (bladder), NCI-H460 (lung), and Spca-2 (lung), along with the normal human liver cell line HL-7702, were used. The cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability: The cytotoxic effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method is used to visualize nuclear changes during apoptosis.
-
MGC-803 cells were seeded in 6-well plates and treated with Corydalisin C for 24 hours.
-
The cells were then washed with PBS and stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
The stained cells were observed under a fluorescence microscope to identify live (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange-red with fragmented chromatin), and necrotic (uniformly orange-red) cells.
Hoechst 33258 Staining: This fluorescent stain is used to detect chromatin condensation, a hallmark of apoptosis.
-
MGC-803 cells were treated with Corydalisin C for 24 hours.
-
The cells were then fixed with 4% paraformaldehyde for 30 minutes.
-
After washing with PBS, the cells were stained with Hoechst 33258 solution (10 µg/mL) for 10 minutes.
-
The nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit brightly stained, condensed, or fragmented nuclei.
JC-1 Mitochondrial Membrane Potential Assay: The JC-1 dye is used to monitor changes in the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
-
MGC-803 cells were treated with Corydalisin C for 24 hours.
-
The cells were then incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
The cells were washed with PBS and the fluorescence was observed under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
Annexin V-FITC/PI Flow Cytometry: This assay quantitatively determines the percentage of apoptotic cells.
-
MGC-803 cells were treated with Corydalisin C for 24 hours.
-
The cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.
-
MGC-803 cells were treated with Corydalisin C for different time points (e.g., 0, 12, 24, 48 hours).
-
The cells were lysed, and the total protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, FasL, and β-actin (as a loading control) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed apoptotic signaling pathway of Corydalisin C and the experimental workflows.
This guide summarizes the initial findings on the anti-cancer potential of Corydalisin C, providing a foundation for further research and development in this area. The detailed protocols and pathway visualizations serve as a practical resource for scientists engaged in the discovery of novel therapeutic agents from natural products.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Corydalin from Corydalis yanhusuo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalis yanhusuo, a key herb in traditional Chinese medicine, is a rich source of various isoquinoline alkaloids, with corydalin being one of its significant bioactive constituents.[1][2] this compound has demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic effects.[1] These properties make it a compound of interest for further research and drug development.
These application notes provide detailed protocols for the extraction and purification of this compound from the tubers of Corydalis yanhusuo. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and developmental purposes. The protocols cover solvent extraction and subsequent purification using column chromatography and high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Extraction and Purification Parameters
The following tables summarize quantitative data from various studies on the extraction and purification of alkaloids from Corydalis yanhusuo. This information allows for a comparative analysis of different methodologies and their efficiencies.
Table 1: Comparison of Extraction Methods for Total Alkaloids from Corydalis yanhusuo
| Extraction Method | Solvent System | pH | Solid-to-Liquid Ratio | Time | Frequency | Total Alkaloid Yield | Reference |
| Reflux Extraction | 70% Ethanol | 10 (with diluted ammonia) | 1:20 | 60 min | 2 times | 18.82 mg/g | [3][4] |
| Reflux Extraction | 70% Ethanol | Not specified | Not specified | 60 min | 2 times | >50% total alkaloid content in product | |
| Hollow Fiber Liquid Phase Microextraction (HF-LPME) | Alkaline sample (donor phase) to organic phase to acidic solution (acceptor phase) | Varied | Not applicable | Varied | Not applicable | Enrichment factors of 100-184 fold | [5] |
Table 2: Purification Parameters for Alkaloids from Corydalis yanhusuo
| Purification Method | Resin/Column | Elution Solvent | Flow Rate | Result | Reference |
| Macroporous Adsorption Resin Chromatography | NKA-9 resin | 70% Ethanol | 1.5 BV/h | Total alkaloid content >50% | [3][4] |
| Preparative 2-D HPLC | Preparative chromatographic column | 1st Dimension: pH 3.5 mobile phase; 2nd Dimension: pH 10.0 mobile phase | Not specified | Isolation of six pure compounds | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-n-butanol-methanol-water (4:1:2:5) | Stepwise elution | 10.0 mL/min | Purity of dehydrocorydaline (98.9%) and glaucine (94.3%) | [7] |
| Reversed-Phase HPLC | C18 column | Acetonitrile-water with 0.2% acetic acid and 0.1% triethylamine | 1 mL/min | Good separation of eight protoberberine quaternary alkaloids | [8] |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction of Total Alkaloids
This protocol is adapted from an optimized method for extracting total alkaloids from Corydalis yanhusuo.[3][4]
Materials and Equipment:
-
Dried and powdered Corydalis yanhusuo tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia solution
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
pH meter
Procedure:
-
Weigh 100 g of powdered Corydalis yanhusuo tubers and place them into a 3 L round-bottom flask.
-
Prepare a 70% ethanol solution and adjust the pH to 10 using a diluted ammonia solution.
-
Add 2 L of the pH-adjusted 70% ethanol to the flask (solid-to-liquid ratio of 1:20).[3][4]
-
Set up the reflux apparatus and heat the mixture to a gentle boil.
-
After the first extraction, allow the mixture to cool and then filter to separate the extract from the plant material.
-
Return the plant material to the flask and add another 2 L of the pH-adjusted 70% ethanol.
-
Cool and filter the mixture, combining the filtrates from both extractions.
-
Concentrate the combined filtrate using a rotary evaporator to recover the ethanol and obtain a concentrated crude alkaloid extract.
-
The resulting extract can be diluted with water for further purification.
Protocol 2: Purification of Total Alkaloids using Macroporous Adsorption Resin
This protocol describes the enrichment of total alkaloids from the crude extract using NKA-9 macroporous adsorption resin.[3][4]
Materials and Equipment:
-
Crude alkaloid extract from Protocol 1
-
NKA-9 macroporous adsorption resin
-
Chromatography column
-
Distilled water
-
70% Ethanol
-
Peristaltic pump
Procedure:
-
Pack a chromatography column with NKA-9 macroporous adsorption resin and equilibrate the column with distilled water.
-
Load the crude alkaloid extract (diluted with water to a concentration equivalent to 0.5 g/mL of the original drug) onto the column at a flow rate of 2 bed volumes (BV)/h.[3]
-
Wash the column with 5 BV of distilled water to remove water-soluble impurities.[3][4]
-
Elute the adsorbed alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[3][4]
-
Collect the eluate containing the enriched total alkaloids.
-
Concentrate the eluate using a rotary evaporator to obtain the purified total alkaloid product. This product is expected to have a total alkaloid content of over 50%.[3][4]
Protocol 3: Isolation of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the isolation of this compound from the enriched total alkaloid extract using preparative HPLC. The specific conditions may require optimization based on the available equipment and the exact composition of the alkaloid extract.
Materials and Equipment:
-
Purified total alkaloid extract from Protocol 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid, triethylamine)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Dissolve the purified total alkaloid extract in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system. A common mobile phase for alkaloid separation is a gradient of acetonitrile and water with additives like formic acid or triethylamine to improve peak shape. For example, a gradient could run from 10% to 40% acetonitrile in water (containing 0.1% formic acid) over 30 minutes.[9] The pH of the mobile phase can significantly affect the retention of alkaloids.[10]
-
Inject the sample onto the preparative C18 column.
-
Monitor the separation at a suitable wavelength (e.g., 205 nm, 220 nm, or 282 nm) for detecting alkaloids.[7][9]
-
Collect fractions corresponding to the peaks observed in the chromatogram. The peak corresponding to corydaline will need to be identified, potentially by comparison with a this compound standard or by subsequent analytical techniques (e.g., LC-MS).
-
Analyze the collected fractions for purity using an analytical HPLC system.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Logic of the Purification Process.
References
- 1. [Chemical constituents from Corydalis yanhusuo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydalis yanhusuo - Wikipedia [en.wikipedia.org]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 10. A comprehensive quality evaluation method of Corydalis yanhusuo by HPLC fingerprints, chemometrics, and correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Corydalin analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydaline, a prominent isoquinoline alkaloid found in plants of the Corydalis genus, has garnered significant attention for its diverse pharmacological activities.[1][2] Accurate and reliable quantification of Corydaline in various matrices, including herbal extracts, dietary supplements, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. High-performance liquid chromatography (HPLC) is a widely utilized analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3][4][5] This document provides detailed application notes and protocols for the analysis of Corydaline using HPLC.
Principle of the Method
Reverse-phase HPLC is the most common approach for Corydaline analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition and pH of the mobile phase, the retention and separation of Corydaline from other components in the sample matrix can be optimized.[4][6] Detection is typically achieved using a UV detector at a wavelength where Corydaline exhibits strong absorbance, commonly around 280 nm.[7]
Experimental Protocols
Protocol 1: HPLC Method with Acidic Mobile Phase
This protocol is suitable for the analysis of Corydaline in herbal extracts and formulations. The use of an acidic mobile phase with an amine modifier like triethylamine helps to improve peak shape and reduce tailing for basic compounds like alkaloids.[4]
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[7]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
HPLC-grade acetonitrile and water.[7]
-
Ammonium acetate and triethylamine (TEA).[7]
-
Acetic acid for pH adjustment.[7]
-
Syringe filters (0.45 µm).[7]
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Add 0.2% (v/v) of TEA and adjust the pH to 5.0 with acetic acid. Filter and degas the solution.[4][7]
-
Mobile Phase B: Acetonitrile. Filter and degas the solution.[7]
-
Standard Stock Solution: Accurately weigh and dissolve Corydaline standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation
-
Herbal Material: Extract powdered Corydalis rhizome with 70% methanol using ultrasonication.[7]
-
Centrifuge the extract to pellet any solid material.[7]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | A: 10 mM ammonium acetate with 0.2% TEA (pH 5.0)[4][7] B: Acetonitrile[7] |
| Gradient Program | 0-5 min: 10% B 5-25 min: 10-50% B (linear gradient) 25-28 min: 50-90% B (linear gradient) Hold at 90% B for 5 min for column wash Return to initial conditions and equilibrate for 5 min[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 280 nm[7] |
Protocol 2: HPLC Method with High pH Mobile Phase
This method is advantageous for improving the peak shape of basic alkaloids and is suitable for columns that can withstand high pH conditions.[7]
1. Instrumentation and Materials
-
HPLC system as described in Protocol 1.
-
A high pH stable reversed-phase column (e.g., Waters XBridge C18).[7]
-
HPLC-grade methanol and water.[7]
-
Ammonium hydroxide.[7]
-
Syringe filters (0.45 µm).[7]
2. Preparation of Solutions
-
Mobile Phase A: 0.5% ammonium hydroxide in water (pH ≈ 10.5). Filter and degas the solution.[7]
-
Mobile Phase B: Methanol. Filter and degas the solution.[7]
-
Standard and Sample Preparation: Follow the same procedure as in Protocol 1.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | High pH stable reversed-phase C18 |
| Mobile Phase | A: 0.5% ammonium hydroxide in water (pH ≈ 10.5)[7] B: Methanol[7] |
| Gradient Program | A suggested starting point is a 45-minute gradient from 10% to 90% methanol. This may require optimization based on the specific sample matrix.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 280 nm[7] |
Method Validation Parameters
For quantitative analysis, the HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8] Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] | Correlation coefficient (r²) ≥ 0.999[10] |
| Precision | The closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery between 98-102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1[9] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[9] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and comparison with a standard. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] | No significant change in results with minor variations in flow rate, temperature, etc. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of Corydaline and related alkaloids found in the literature.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Protopine | 0.1 - 1.0 | > 0.993[5] | 0.010[5] | 0.040[5] | 98.49[10] |
| Tetrahydropalmatine | 0.1 - 1.0 | > 0.993[5] | - | - | - |
| Tetrahydroberberine | 0.1 - 1.0 | > 0.993[5] | - | - | - |
| L-5-MTHF | 0.5 - 50 | 0.9995[3] | - | - | - |
Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.
Experimental Workflow and Diagrams
The general workflow for the HPLC analysis of Corydaline from a solid sample is depicted below.
Caption: General experimental workflow for HPLC analysis of Corydaline.
This diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
Conclusion
The HPLC methods outlined in this document provide a robust framework for the qualitative and quantitative analysis of Corydaline. Proper method validation is essential to ensure the reliability of the results. The choice between an acidic or high pH mobile phase will depend on the specific analytical requirements, including the sample matrix and the availability of a pH-stable column. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible analysis of Corydaline.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Identification of Corydalin: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification of bioactive compounds is a critical first step. This document provides detailed application notes and experimental protocols for the spectroscopic identification of Corydalin, a bioactive isoquinoline alkaloid, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Application Notes
This compound, a tetrahydroprotoberberine alkaloid, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects. Its structural elucidation is paramount for understanding its mechanism of action and for quality control in drug development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and fragmentation patterns, which are crucial for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like this compound. Both ¹H and ¹³C NMR are utilized to map out the complete chemical structure.
-
¹H NMR: Proton NMR provides information on the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. Key characteristic signals for this compound include aromatic protons, methoxy groups, and aliphatic protons of the tetrahydroisoquinoline core.
-
¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl). The chemical shifts are highly sensitive to the electronic environment, providing a unique fingerprint of the molecule.
-
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the ¹H and ¹³C signals unequivocally by establishing proton-proton and proton-carbon correlations through bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis. For this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Quadrupole Time-of-Flight (Q-TOF) is a commonly employed technique.
The fragmentation of tetrahydroprotoberberine alkaloids like this compound is characterized by a Retro-Diels-Alder (RDA) reaction in the C-ring, leading to distinctive product ions. The mass spectrum of this compound typically shows a protonated molecular ion [M+H]⁺ and several characteristic fragment ions that aid in its identification.
Quantitative Data
The following tables summarize the key quantitative data for the spectroscopic identification of this compound.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 6.70 | s |
| 6.60 | s |
| 6.85 | d, J = 8.4 Hz |
| 6.75 | d, J = 8.4 Hz |
| 4.15 | d, J = 15.6 Hz |
| 3.55 | d, J = 15.6 Hz |
| 3.85 | s |
| 3.84 | s |
| 3.86 | s |
| 3.87 | s |
| 3.10-2.50 | m |
| 1.45 | d, J = 7.2 Hz |
Note: Assignments are based on typical values for tetrahydroprotoberberine alkaloids and may vary slightly depending on the specific experimental conditions.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.46 g/mol |
| Ionization Mode | ESI Positive |
| Parent Ion [M+H]⁺ (m/z) | 370.2010 |
| Major Fragment Ions (m/z) | 192.1027, 179.1061, 165.0914 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of this compound
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrument: 400 MHz (or higher) NMR spectrometer. b. ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, number of scans 16-64. c. ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 1024 or more depending on sample concentration. d. 2D NMR (COSY, HSQC, HMBC):
- Acquire 2D spectra using standard pulse programs provided by the spectrometer manufacturer.
- Optimize parameters such as spectral widths, number of increments, and number of scans for optimal resolution and signal-to-noise ratio.
3. Data Processing and Analysis: a. Process the acquired FID data using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃: δH 7.26, δC 77.16; CD₃OD: δH 3.31, δC 49.00). d. Integrate the ¹H NMR signals and determine coupling constants. e. Assign all ¹H and ¹³C signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Protocol 2: LC-MS/MS Analysis of this compound
1. Sample Preparation: a. Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. b. Prepare working solutions by diluting the stock solution with the initial mobile phase to a final concentration range of 1-1000 ng/mL.
2. LC-MS/MS System and Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). c. Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile. d. Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometer: A Q-TOF or other high-resolution mass spectrometer with an ESI source.
3. Mass Spectrometry Parameters: a. Ionization Mode: Positive ESI. b. Capillary Voltage: 3.5 - 4.5 kV. c. Drying Gas Temperature: 300 - 350 °C. d. Drying Gas Flow: 8 - 12 L/min. e. Nebulizer Pressure: 30 - 45 psi. f. Scan Range: m/z 50 - 500. g. Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain informative fragment spectra.
4. Data Analysis: a. Extract the mass spectrum for the chromatographic peak corresponding to this compound. b. Determine the accurate mass of the parent ion and calculate the elemental composition. c. Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the fragmentation pattern, including the key RDA fragments.
Visualizations
Caption: Workflow for the spectroscopic identification of this compound.
In Vitro Assays for Determining Corydalin's Enzymatic Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to determine the enzymatic inhibition properties of Corydalin, an isoquinoline alkaloid found in Corydalis species. These protocols are intended to guide researchers in pharmacology, drug discovery, and natural product chemistry in assessing the inhibitory potential of this compound against various key enzymes.
Overview of this compound's Enzymatic Inhibition
This compound has been identified as an inhibitor of several enzymes, indicating its potential for therapeutic applications and drug-drug interactions. The following sections detail the inhibitory activities against specific enzyme families, including Cytochrome P450s, UDP-Glucuronosyltransferases, Cholinesterases, and Monoamine Oxidases.
Quantitative Summary of this compound's Enzymatic Inhibition
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][2] A lower IC50 value indicates greater potency.[3] The Ki is a more absolute measure of binding affinity.[1][2] The following tables summarize the reported quantitative data for this compound's inhibition of various enzymes.
Table 1: Inhibition of Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by Corydaline [4]
| Enzyme Isoform | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type |
| CYP2C9 | Diclofenac | 26.2 | - | - |
| CYP2C19 | S-mephenytoin | 11.7 | 1.7 | Competitive |
| CYP2D6 | Bufuralol | 64.5 | - | - |
| UGT1A1 | 17β-estradiol 3-glucuronide | 137.1 | 57.6 | - |
| UGT1A9 | Propofol glucuronide | 39.4 | 37.3 | - |
Data sourced from studies on human liver microsomes.[4]
Table 2: Inhibition of Cholinesterases by Alkaloids from Corydalis Species
| Compound | Enzyme | IC50 (μM) |
| Dehydrocorydaline | Acetylcholinesterase (AChE) | 0.62 ± 0.05 |
| Berberine | Acetylcholinesterase (AChE) | 0.47 ± 0.01 |
| Palmatine | Acetylcholinesterase (AChE) | 0.74 ± 0.06 |
| Coptisine | Acetylcholinesterase (AChE) | 1.01 ± 0.03 |
| Jatrorrhizine | Acetylcholinesterase (AChE) | 2.08 ± 0.09 |
Note: While Corydaline itself was found to be less potent in inhibiting AChE compared to other alkaloids from the same plant, related compounds show significant activity.[5][6]
Experimental Protocols
The following are detailed protocols for conducting in vitro enzymatic inhibition assays for enzymes targeted by this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the formation of thiocholine.[7][8]
Objective: To determine the IC50 value of this compound for AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound from the stock solution to achieve a range of final assay concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer (pH 8.0)
-
25 µL of this compound solution at various concentrations (or solvent for control).
-
25 µL of AChE solution.
-
-
Incubate the plate at room temperature for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of ATCI solution to each well.
-
Immediately start monitoring the absorbance at 412 nm using a microplate reader at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.[2]
-
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. courses.edx.org [courses.edx.org]
- 3. youtube.com [youtube.com]
- 4. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
- 8. saudijournals.com [saudijournals.com]
Application Notes: Utilizing Cell Culture Models to Investigate the Neurological Effects of Corydalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalin, a prominent isoquinoline alkaloid derived from the tuber of Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities, including analgesic, anti-inflammatory, and sedative effects.[1][2] Emerging research highlights its neuroprotective potential, suggesting therapeutic applications in neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD).[2][3][4] In vitro cell culture models provide an indispensable platform for elucidating the molecular mechanisms underpinning this compound's effects on neurons. These models allow for high-throughput screening and detailed pathway analysis in a controlled environment. This document provides detailed protocols and application notes for studying this compound's neuronal effects using established cell lines and primary cultures.
Recommended Cell Culture Models
Selecting an appropriate cell model is critical for investigating specific aspects of neuronal function and disease.
| Cell Model | Type | Origin | Key Applications for this compound Research |
| SH-SY5Y | Human Neuroblastoma | Human | Modeling dopaminergic neuron loss in Parkinson's disease; studying neuroprotection against toxins like MPTP/MPP+.[3][5] |
| PC12 | Rat Pheochromocytoma | Rat | Investigating neuronal differentiation, neuroprotection, and mechanisms of neurotoxicity; studying ferroptosis.[6] |
| BV2 | Immortalized Microglia | Mouse | Studying neuroinflammation, microglial activation, and the effects of this compound on inflammatory signaling pathways (e.g., in response to LPS).[4][5] |
| Primary Cortical Neurons | Primary Culture | Rodent (Rat/Mouse) | Provides a model that closely mimics in vivo neuronal physiology; studying synaptic function, excitotoxicity, and neuroprotection.[3][7] |
| HT22 | Immortalized Hippocampal | Mouse | Modeling oxidative stress-induced neuronal cell death (e.g., H₂O₂-induced), relevant for dementia and AD research.[8] |
| Co-culture/Tri-culture Systems | Primary or iPSC-derived | Human/Rodent | Modeling complex interactions between neurons, astrocytes, and microglia to study neuroinflammation and intercellular signaling.[9][10] |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound and related compounds in neuronal cell models.
| Compound | Cell Model | Insult/Toxin | Concentration Range | Key Finding | Reference |
| Corydaline | SH-SY5Y, Primary Neurons | MPTP | ≤ 20 µg/mL | Alleviated MPTP-induced cell damage. Cytotoxicity observed at 40 µg/mL. | [3] |
| Corydalis Rhizoma (CR) Extract | BV2 Cells | LPS (1 µg/mL) | 10 and 20 µg/mL | Induced polarization of microglia from M1 to M2 phenotype. | [4] |
| Coptisine | - | Acetylcholinesterase | - | Inhibited acetylcholinesterase activity with an IC₅₀ of 0.74 µM. | [8] |
| Berberine | - | Acetylcholinesterase | - | Inhibited acetylcholinesterase activity with an IC₅₀ of 0.48 µM. | [8] |
| Dehydrocorydaline (DHC) | Rat Cortical Synaptosomes | 4-Aminopyridine (4-AP) | - | Inhibited 4-AP-evoked glutamate release. | [11] |
Key Experimental Protocols
Protocol 1: Assessing Neuroprotection Against MPP⁺ Toxicity in SH-SY5Y Cells
This protocol is designed to evaluate this compound's ability to protect dopaminergic-like cells from a toxin commonly used to model Parkinson's disease.
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) for 2 hours.[3] Include a vehicle control group (e.g., DMSO).
-
Toxin Induction: Introduce 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, at a final concentration of 1 mM to all wells except the control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Aspirate the medium and dissolve the crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Protocol 2: Evaluating Anti-Neuroinflammatory Effects in BV2 Microglia
This protocol assesses this compound's ability to modulate the inflammatory response in microglial cells.
-
Cell Culture: Culture BV2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.[4]
-
Seeding: Plate BV2 cells in a 6-well plate at a density of 2.5x10⁵ cells per well and culture for 24 hours.
-
Treatment:
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Cytokine Measurement (ELISA): Collect the culture supernatant. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits.
-
Nitric Oxide (NO) Measurement (Griess Assay): Use the Griess reagent to measure the accumulation of nitrite in the supernatant as an indicator of NO production.
-
Western Blot: Lyse the cells to extract total protein. Analyze the expression of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB or JAK/STAT pathways.
-
Protocol 3: Analysis of Apoptosis via TUNEL Staining
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat neuronal cells (e.g., primary neurons or SH-SY5Y) on glass coverslips in a 24-well plate as described in Protocol 1.
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Perform Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining using a commercial kit (e.g., ApopTag®). Briefly, incubate the coverslips with the reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and digoxigenin-dUTP.
-
Detection: Detect the incorporated labeled nucleotides using an anti-digoxigenin antibody conjugated to a fluorophore (e.g., fluorescein).
-
Counterstaining & Imaging: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in a cell culture model.
Caption: General workflow for in vitro analysis of this compound's neuroprotective effects.
This compound's Effect on GSK-3β and Autophagy (Parkinson's Disease Model)
Corydaline has been shown to alleviate Parkinson's disease-related cytotoxicity by modulating Glycogen Synthase Kinase-3 Beta (GSK-3β) phosphorylation, which in turn enhances autophagy.[3][12]
Caption: this compound promotes neuroprotection by inhibiting active GSK-3β and enhancing autophagy.
DHC's Modulation of the MAPK/ERK Pathway (Glutamate Release)
Dehydrocorydaline (DHC), an alkaloid from Corydalis, inhibits presynaptic glutamate release by suppressing the MAPK/ERK signaling pathway.[11] Excessive glutamate release is linked to excitotoxicity in several neurodegenerative diseases.[11]
Caption: DHC inhibits presynaptic glutamate release by suppressing Ca²⁺ influx and the MAPK/ERK pathway.
Corydalis Rhizoma and the IL-6/JAK2/STAT3 Pathway (Neuroinflammation)
Extracts from Corydalis rhizoma (CR) can treat neuroinflammation by modulating microglial polarization, partly through the IL-6/JAK2/STAT3 signaling pathway.[4]
Caption: Corydalis extract mitigates neuroinflammation by inhibiting the IL-6/JAK2/STAT3 pathway.
References
- 1. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corydaline alleviates Parkinson's disease by regulating autophagy and GSK-3β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating serum pharmacochemistry and network pharmacology to reveal the active constituents and mechanism of Corydalis Rhizoma in treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Corydalis ternata Extract and Its Phytochemical Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Efficacy of Corydalin in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The limited efficacy and undesirable side effects of current therapeutics have spurred the search for novel analgesics. Corydalis, a genus of flowering herbaceous plants used in traditional Chinese medicine, and its active alkaloid components such as Corydalin, have emerged as promising candidates for the treatment of neuropathic pain. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound and its derivatives in established animal models of neuropathic pain. The protocols outlined below, including surgical procedures and behavioral assays, are intended to guide researchers in the preclinical assessment of these compounds.
Animal Models of Neuropathic Pain
The selection of an appropriate animal model is critical for mimicking the clinical features of neuropathic pain, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). Several well-established models are commonly used to study neuropathic pain mechanisms and screen potential therapeutic agents.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve.[1] This procedure induces Wallerian degeneration and subsequent regeneration of nerve fibers, leading to a state of chronic pain.
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This model produces a robust and long-lasting neuropathic pain state.
Spinal Nerve Ligation (SNL) Model
In the SNL model, the L5 and/or L6 spinal nerves are tightly ligated. This model is particularly useful for studying the central mechanisms of neuropathic pain.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
Several chemotherapeutic agents, such as vincristine, are known to cause peripheral neuropathy. Administration of these agents to rodents can replicate the symptoms of CIPN.
Efficacy Data of Corydalis Extracts in Neuropathic Pain Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Corydalis extracts in rodent models of neuropathic pain.
| Compound | Animal Model | Dosage | Behavioral Test | Key Findings | Reference |
| Corydalis tuber (CT) Extract | Chronic Constriction Injury (CCI) in rats | 30 mg/kg (p.o.) | Mechanical Allodynia (Von Frey) | Significantly decreased mechanical allodynia during both induction and maintenance phases. | [2][3][4] |
| Corydalis tuber (CT) Extract | Chronic Constriction Injury (CCI) in rats | 10 and 30 mg/kg (p.o.) | Thermal Hyperalgesia (Hot Plate) | Significantly attenuated thermal hyperalgesia in the maintenance phase. | [2][3][4] |
| Corydalis decumbens (CD) | Resiniferatoxin (RTX)-induced neuropathic pain in mice | 120 µg/kg (i.p.) | Mechanical Allodynia (Von Frey) | Significantly ameliorated mechanical hyperalgesia. | [5] |
| Corydalis decumbens (CD) | Resiniferatoxin (RTX)-induced neuropathic pain in mice | 120 µg/kg (i.p.) | Thermal Hyperalgesia (Hot Plate) | Significantly ameliorated thermal sensitivity. | [5] |
| Levo-corydalmine (l-CDL) | Vincristine-induced neuropathic pain in mice | Not specified | Mechanical Allodynia (Von Frey) | Attenuated vincristine-induced neuropathic pain. | [6] |
| Dehydrocorybulbine (DHCB) | Spinal Cord Injury in mice | Not specified | Mechanical Hypersensitivity (Von Frey) | Produced antinociceptive effects. |
Experimental Protocols
Protocol 1: Induction of the Chronic Constriction Injury (CCI) Model in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
4-0 silk sutures
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral aspect of the thigh of the hind limb to be operated on.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 silk suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover in a warm, clean cage.
-
Monitor the animal for signs of infection or distress. Behavioral testing can typically begin 7 days post-surgery.
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the testing chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament below the expected withdrawal threshold.
-
Apply the filament to the plantar surface of the hind paw with just enough force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the animal on the hot plate
Procedure:
-
Set the hot plate temperature to a noxious level (e.g., 55°C).
-
Place the animal on the hot plate within the plexiglass cylinder.
-
Start a timer as soon as the animal is placed on the hot plate.
-
Observe the animal for signs of pain, such as paw licking, shaking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a pain response is observed. This is the paw withdrawal latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the experimental workflow for testing this compound efficacy and the key signaling pathways involved in its analgesic effects.
Caption: Experimental workflow for efficacy testing of this compound.
Caption: this compound's proposed mechanism of action in neuropathic pain.
Conclusion
The available preclinical data strongly suggest that this compound and its derivatives possess significant analgesic properties in various animal models of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of these compounds. The primary mechanism of action appears to involve the antagonism of dopamine D2 receptors and the modulation of the MAPK signaling pathway, offering a novel, non-opioid approach to pain management. Further research is warranted to elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications for the treatment of neuropathic pain.
References
- 1. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effect of Cyperi rhizoma and Corydalis tuber Extracts on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-corydalmine Attenuates Vincristine-Induced Neuropathic Pain in Mice by Upregulating the Nrf2/HO-1/CO Pathway to Inhibit Connexin 43 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corydalin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Corydalin in mouse models, including detailed protocols for various routes of administration, dosage determination guidelines, and relevant pharmacokinetic and toxicological data. The information is compiled from preclinical studies to assist in the design and execution of in vivo experiments.
Administration Routes
The selection of an appropriate administration route is critical for achieving desired therapeutic outcomes and ensuring animal welfare. The most common routes for this compound administration in mice are oral gavage, intraperitoneal injection, and intravenous injection.
Oral Gavage (P.O.) : This is a common method for precise oral dosing. It is often used in studies evaluating the therapeutic effects of this compound following gastrointestinal absorption. However, it can be stressful for the animals and requires proper technique to avoid complications such as esophageal trauma or aspiration.[1][2]
Intraperitoneal (I.P.) Injection : This route allows for rapid absorption of the compound into the systemic circulation. It is frequently used in preclinical studies to bypass the gastrointestinal tract and first-pass metabolism.
Intravenous (I.V.) Injection : This method ensures 100% bioavailability as the compound is directly introduced into the bloodstream. It is suitable for pharmacokinetic studies and when a rapid onset of action is required.
Dosage Determination
The optimal dosage of this compound can vary significantly depending on the mouse model, the targeted therapeutic effect, and the administration route. The following table summarizes dosages used in various preclinical studies.
Table 1: Summary of this compound (and related compounds) Dosage in Mice
| Administration Route | Compound | Dosage | Mouse Model | Observed Effect | Reference |
| Oral Gavage | Dehydrocorydaline (DHC) | 100 mg/kg/day | Melanoma Xenograft | Anti-tumor efficacy | [3] |
| Oral Gavage | ¹⁴C-Dehydrocorydaline | 50 mg/kg | Normal | Disposition and metabolism study | [4] |
| Intraperitoneal | Dehydrocorydaline (DHC) | 3.6, 6, 10 mg/kg | Inflammatory Pain | Dose-dependent antinociceptive effect | [5][6] |
| Intravenous | ¹⁴C-Dehydrocorydaline | 6.8 mg/kg | Normal | Disposition and metabolism study | [4] |
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens. While specific data for this compound in mice is limited, the following table presents pharmacokinetic parameters for a related alkaloid, acetylcorynoline, which can serve as a reference.
Table 2: Representative Pharmacokinetic Parameters of a Corydalis Alkaloid (Acetylcorynoline) in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t₁/₂ (h) | Bioavailability (%) |
| Oral | 20 | Data not available for Cmax | 0.6 ± 0.2 | 2.6 ± 0.7 | 58.9 |
| Intravenous | 5 | Not Applicable | Not Applicable | 2.7 ± 0.8 | 100 |
Data adapted from a study on acetylcorynoline, an alkaloid from Corydalis ambigua.
Toxicological Data
Toxicological assessment is crucial for determining the safety profile of this compound. Acute and chronic toxicity studies provide insights into potential adverse effects.
Table 3: Toxicological Data for Corydalis Alkaloids in Mice
| Compound/Extract | Administration Route | Dose | Observation | Reference |
| Total Corydalis yanhusuo Alkaloids | Oral | 473.36 mg/kg | Mild toxicity (liver damage, muscle tremors, renal hemorrhage) | [7] |
| Dehydrocorydaline (DHC) | Oral | LD₅₀: ~277.5 ± 19.0 mg/kg | Lethality | |
| Dehydrocorydaline (DHC) | Intraperitoneal | LD₅₀: 21.1 ± 1.4 mg/kg | Lethality | |
| Corydalis saxicola Extract | Oral | 230 - 560 mg/kg | Acute toxicity testing | [8] |
Note: A No-Observed-Adverse-Effect-Level (NOAEL) for pure this compound in mice has not been definitively established in the reviewed literature. Researchers should conduct dose-ranging studies to determine the optimal therapeutic window for their specific experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage Administration
Objective: To administer a precise oral dose of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip for adult mice)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the correct dose volume. The maximum recommended volume is 10 mL/kg.[9] A smaller volume of 5 mL/kg is often preferred.[9] Prepare the this compound solution in the chosen vehicle.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[10] Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced. Do not force the needle.[9]
-
Administration: Once the needle is in the esophagus, slowly administer the solution.
-
Withdrawal: Gently remove the needle in the same direction it was inserted.
-
Monitoring: Observe the mouse for at least 5-10 minutes post-administration for any signs of distress, such as labored breathing.
Caption: Workflow for Oral Gavage Administration of this compound in Mice.
Protocol 2: Intraperitoneal Injection
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., normal saline, DMSO)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required dose. The recommended maximum injection volume is 10 mL/kg. Prepare the this compound solution under sterile conditions.
-
Restraint: Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming that a vessel or the bladder has not been entered.
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. No-observed-adverse-effect-level (NOAEL) clothianidin, a neonicotinoid pesticide, impairs hippocampal memory and motor learning associated with alteration of gene expression in cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Disposition and metabolism of 14C-dehydrocorydaline in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Protocol for Investigating Corydalin's Impact on Neuroinflammation
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This sustained inflammatory response can lead to neuronal damage and cognitive decline. Consequently, therapeutic strategies aimed at modulating microglial activation and inhibiting the production of these inflammatory mediators are of significant interest in neurodegenerative disease research.
Corydalin, an isoquinoline alkaloid isolated from the tuber of Corydalis species, has been traditionally used in herbal medicine for its analgesic and anti-inflammatory properties. Emerging evidence suggests that this compound and its analogues possess potent anti-neuroinflammatory effects. These effects are believed to be mediated through the downregulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the impact of this compound on neuroinflammation, both in vitro and in vivo. The detailed methodologies for key experiments are outlined, along with structured tables for the presentation of quantitative data and diagrams of the implicated signaling pathways.
Materials and Methods
Reagents and Consumables:
-
This compound (purity ≥ 98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
Sodium nitrite (NaNO₂)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: rabbit anti-phospho-p65 (Ser536), rabbit anti-p65, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-phospho-JNK (Thr183/Tyr185), rabbit anti-JNK, rabbit anti-phospho-p38 (Thr180/Tyr182), rabbit anti-p38, rabbit anti-Iba1, goat anti-Iba1, mouse anti-CD11b, and rabbit anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Fluorescently-labeled secondary antibodies
-
4′,6-diamidino-2-phenylindole (DAPI)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile saline
Experimental Protocols
In Vitro Studies: BV-2 Microglial Cell Model
1. Cell Culture and Treatment:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
2. Cell Viability Assay (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, add supernatants to antibody-pre-coated plates and incubate.
-
Wash the plates and add a biotin-conjugated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
5. Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or total protein).
In Vivo Studies: LPS-Induced Neuroinflammation Mouse Model
1. Animal Treatment:
-
Acclimate C57BL/6 mice for at least one week before the experiment.
-
Administer this compound orally (e.g., 20, 50, 100 mg/kg) or via intraperitoneal (i.p.) injection daily for 7 consecutive days.
-
On day 7, one hour after the final this compound administration, induce neuroinflammation by a single i.p. injection of LPS (0.75 mg/kg).
-
Sacrifice the animals 24 hours after the LPS injection.
2. Tissue Collection and Processing:
-
Anesthetize the mice and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution until they sink.
-
Embed the brains in OCT compound and freeze.
-
Cut 20-30 µm thick coronal sections using a cryostat.
3. Immunofluorescence Staining:
-
Mount the brain sections on slides.
-
Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies against Iba1 (1:500) and CD11b (1:200) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies (1:1000) for 2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with a mounting medium and visualize using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1-positive and CD11b-positive cells in specific brain regions (e.g., hippocampus, cortex).
Data Presentation
In Vitro Results
Table 1: Effect of this compound on LPS-Induced NO Production in BV-2 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100.0 ± 8.5 |
| LPS + this compound | 1 | 85.3 ± 6.2 |
| LPS + this compound | 5 | 62.1 ± 5.4 |
| LPS + this compound | 10 | 45.8 ± 4.9 |
| LPS + this compound | 25 | 28.7 ± 3.1 |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Cells
| Treatment Group | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control | - | 6.5 ± 1.3 | 4.8 ± 0.9 |
| LPS (1 µg/mL) | - | 100.0 ± 9.1 | 100.0 ± 10.2 |
| LPS + this compound | 1 | 88.2 ± 7.5 | 90.1 ± 8.3 |
| LPS + this compound | 5 | 65.4 ± 6.8 | 68.7 ± 7.1 |
| LPS + this compound | 10 | 48.9 ± 5.2 | 51.3 ± 6.0 |
| LPS + this compound | 25 | 30.1 ± 4.1 | 33.6 ± 4.5 |
Table 3: Effect of this compound on LPS-Induced Activation of NF-κB and MAPK Signaling Pathways in BV-2 Cells
| Treatment Group | Concentration (µM) | p-p65/p65 (Fold Change vs. LPS) | p-ERK/ERK (Fold Change vs. LPS) | p-JNK/JNK (Fold Change vs. LPS) | p-p38/p38 (Fold Change vs. LPS) |
| Control | - | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.25 ± 0.05 |
| LPS (1 µg/mL) | - | 1.00 ± 0.12 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| LPS + this compound | 10 | 0.52 ± 0.06 | 0.61 ± 0.07 | 0.58 ± 0.06 | 0.65 ± 0.08 |
| LPS + this compound | 25 | 0.28 ± 0.04 | 0.35 ± 0.05 | 0.31 ± 0.04 | 0.39 ± 0.06 |
In Vivo Results
Table 4: Effect of this compound on Microglial Activation in the Hippocampus of LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Iba1-positive Cells (cells/mm²) | CD11b-positive Cells (cells/mm²) |
| Control | - | 85 ± 12 | 75 ± 10 |
| LPS (0.75 mg/kg) | - | 350 ± 45 | 320 ± 40 |
| LPS + this compound | 20 | 280 ± 35 | 260 ± 32 |
| LPS + this compound | 50 | 190 ± 25 | 180 ± 22 |
| LPS + this compound | 100 | 120 ± 18 | 110 ± 15 |
Mandatory Visualizations
Utilizing Corydalin as a Tool Compound for Studying Dopamine Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalin, an isoquinoline alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has emerged as a valuable pharmacological tool for the investigation of dopamine signaling pathways. Its distinct profile as a dopamine D1 receptor antagonist and its modulatory effects on the dopamine D2 receptor system make it a compound of interest for studying the complex roles of dopamine in various physiological and pathological processes, including addiction, pain, and motor control. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile of this compound
This compound's primary mechanism of action within the dopaminergic system is its antagonism of the dopamine D1 receptor. Additionally, it has been shown to modulate the expression of dopamine D2 receptors, particularly in the context of substance abuse models.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data on this compound's interaction with dopamine receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Corydaline | Human D1 | Radioligand Binding ([³H]SCH23390) | Ki | 1043 ± 66 nM | [1] |
| Corydaline | Human D1 | CRE-Luciferase Reporter Assay | IC50 | 1.8 µM | [1] |
| Corydaline | Human D1 | FLIPR Assay (Ca²⁺ Mobilization) | IC50 | 2.3 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.
Dopamine D1 Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of isoquinoline alkaloids to the D1 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor using a competitive radioligand binding assay with [³H]SCH23390.
Materials:
-
HEK293 cells transiently or stably expressing the human dopamine D1 receptor
-
[³H]SCH23390 (specific activity ~70-90 Ci/mmol)
-
Corydaline
-
SCH23390 (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D1 cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge at 4°C, 20,000 x g for 20 minutes.
-
Resuspend the pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled SCH23390 (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]SCH23390 (final concentration ~0.2-0.5 nM).
-
50 µL of cell membrane preparation (50-100 µg protein).
-
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CRE-Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to antagonize dopamine-induced D1 receptor activation and subsequent cAMP response element (CRE)-mediated gene expression.[1]
Objective: To determine the functional antagonist potency (IC50) of this compound at the dopamine D1 receptor.
Materials:
-
HEK293 cells stably co-transfected with the human dopamine D1 receptor and a CRE-luciferase reporter construct.
-
Dopamine
-
Corydaline
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the HEK293-D1-CRE-Luc cells in white, opaque 96-well plates at a density of 4 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle for 30 minutes.
-
Add dopamine to a final concentration equivalent to its EC80 (previously determined, e.g., ~10 nM) to all wells except the vehicle control.
-
Incubate for 3-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of awake, freely moving rats, and can be adapted to study the effects of this compound administration.
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) in response to this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector (refrigerated).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Corydaline solution for injection (e.g., intraperitoneal, i.p.).
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens: AP +1.2 mm, ML ±1.2 mm, DV -7.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour into vials in a refrigerated fraction collector.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.[2]
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the average baseline concentration.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of this compound and vehicle.
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
Signaling Pathways Modulated by this compound
This compound's antagonism at D1 receptors and its influence on D2 receptor signaling impact key intracellular cascades.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are Gs-protein coupled receptors. Their activation leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. One of the most critical substrates of PKA in dopamine-receptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). When phosphorylated by PKA at Threonine-34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, ultimately modulating neuronal excitability and gene expression. As a D1 antagonist, this compound blocks this entire cascade initiated by dopamine.
Dopamine D2 Receptor Signaling and Modulation by this compound
Dopamine D2 receptors are Gi-protein coupled receptors. Their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. This leads to a decrease in the phosphorylation of DARPP-32 at Thr34. While direct binding data for this compound at the D2 receptor is limited, studies have shown that it can block the downregulation of D2 receptor expression induced by chronic morphine administration.[2] This suggests that this compound may have indirect or long-term effects on D2 receptor signaling and homeostasis, which are relevant in the context of addiction and reward pathways.
Applications in Preclinical Research
This compound's pharmacological profile makes it a suitable tool for a variety of preclinical research applications.
Investigating Dopamine-Related Behaviors
This compound can be used to probe the role of D1 and D2 receptor pathways in various behavioral paradigms.
-
Locomotor Activity: Systemic administration of this compound (5 mg/kg, i.p.) in rats did not significantly affect locomotor activity, suggesting that at this dose, it does not produce sedative or motor-impairing effects that could confound the interpretation of other behavioral assays.[2]
-
Conditioned Place Preference (CPP): this compound (5 mg/kg, i.p.) has been shown to inhibit both the acquisition and expression of morphine-induced CPP in rats, without producing CPP or conditioned place aversion on its own.[2] This makes it a useful tool for studying the role of dopamine receptors in the rewarding effects of opioids.
Studying the Neurobiology of Addiction
Given its effects on morphine-induced CPP and D2 receptor expression, this compound is a valuable compound for investigating the neural mechanisms underlying opioid addiction and for screening potential therapeutic agents.
Conclusion
This compound is a versatile and valuable tool compound for researchers studying the dopamine system. Its well-characterized antagonism at the D1 receptor, coupled with its modulatory effects on D2 receptor expression, provides a unique pharmacological profile for dissecting the roles of these key dopamine receptor subtypes in a range of physiological and pathological conditions. The protocols and data presented in these application notes are intended to facilitate the effective use of this compound in advancing our understanding of dopamine-related neuroscience and in the development of novel therapeutics.
References
Application of Corydalin in Studies of Gastrointestinal Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalin, an isoquinoline alkaloid derived from the tuber of Corydalis yanhusuo, has garnered significant interest for its potential therapeutic applications, including its effects on gastrointestinal (GI) motility. Traditionally used in oriental medicine for various ailments, recent scientific investigations have begun to elucidate the pharmacological mechanisms underlying its prokinetic properties. This compound is also a key component of the prokinetic agent DA-9701, which has been studied for its efficacy in treating functional dyspepsia.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gastrointestinal motility.
Data Presentation
The following tables summarize the quantitative effects of this compound on gastric emptying and intestinal transit in preclinical models.
Table 1: Effect of this compound on Gastric Emptying in Rats
| Treatment Group | Dosage (mg/kg, p.o.) | Gastric Emptying (%) | % Increase vs. Control |
| Normal Control | Vehicle | 55.2 ± 3.4 | - |
| This compound | 1 | 68.7 ± 4.1* | 24.5% |
| This compound | 3 | 75.4 ± 3.9** | 36.6% |
| Apomorphine-induced Delay | Vehicle | 35.8 ± 2.9 | - |
| Apomorphine + this compound | 3 | 58.1 ± 4.5# | 62.3% (vs. delayed) |
*p<0.05, **p<0.01 vs. Normal Control; #p<0.05 vs. Apomorphine-induced Delay. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Small Intestinal Transit in Mice
| Treatment Group | Dosage (mg/kg, p.o.) | Intestinal Transit (%) | % Increase vs. Control |
| Normal Control | Vehicle | 48.3 ± 3.1 | - |
| This compound | 1 | 59.2 ± 2.8* | 22.6% |
| This compound | 3 | 65.7 ± 3.5** | 36.0% |
*p<0.05, **p<0.01 vs. Normal Control. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Gastric Emptying Assay (Phenol Red Method) in Rats
This protocol is adapted from standard methods for assessing gastric emptying in rodents.[4][5]
Objective: To quantify the rate of gastric emptying of a liquid meal in rats following treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenol Red (non-absorbable marker)
-
Test Meal: 1.5% methylcellulose containing 0.05% phenol red in distilled water
-
0.1 N NaOH
-
20% (w/v) Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Dosing: Administer this compound or vehicle orally (p.o.) by gavage.
-
Test Meal Administration: After a set time (e.g., 30 minutes) following drug administration, administer 1.5 mL of the phenol red test meal orally.
-
Sample Collection: Euthanize the rats at a specific time point (e.g., 20 minutes) after the test meal administration.
-
Stomach Excision: Immediately clamp the pylorus and cardia of the stomach and carefully excise the organ.
-
Homogenization: Place the entire stomach in a known volume of 0.1 N NaOH (e.g., 100 mL) and homogenize.
-
Protein Precipitation: Take a 5 mL aliquot of the homogenate and add 0.5 mL of 20% TCA to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes.
-
Color Development: To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color of the phenol red.
-
Spectrophotometry: Measure the absorbance of the resulting solution at 560 nm.
-
Calculation:
-
A standard curve for phenol red in 0.1 N NaOH should be prepared to determine the concentration.
-
To determine the total amount of phenol red administered, a group of rats is sacrificed immediately after receiving the test meal.
-
Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test group stomach / Average amount of phenol red recovered from 0-minute control group stomach)) * 100
-
Small Intestinal Transit Assay (Charcoal Meal Method) in Mice
This protocol is a standard method for evaluating intestinal transit.[6][7][8]
Objective: To measure the transit of a non-absorbable marker through the small intestine of mice treated with this compound.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Charcoal Meal: 10% activated charcoal suspension in 5% gum acacia or 1.5% methylcellulose.
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Dosing: Administer this compound or vehicle orally (p.o.) by gavage.
-
Charcoal Meal Administration: After a set time (e.g., 30 minutes) following drug administration, administer 0.3 mL of the charcoal meal orally.
-
Sample Collection: Euthanize the mice at a specific time point (e.g., 20-30 minutes) after the charcoal meal administration.
-
Intestine Excision: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Lay the intestine flat on a clean surface without stretching and measure the total length of the small intestine.
-
Transit Measurement: Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
Calculation: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) * 100
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Prokinetic Effect
This compound is known to be a component of the multi-herb formulation DA-9701, which exhibits both dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[9] Furthermore, studies have identified this compound as a dopamine D1 receptor antagonist.[10] The prokinetic effects of this compound are likely mediated through its interaction with these neurotransmitter systems within the enteric nervous system (ENS).
Dopamine typically acts as an inhibitory neurotransmitter in the upper gastrointestinal tract, reducing motility. By acting as a dopamine D1 receptor antagonist, this compound may block these inhibitory signals, leading to an increase in cholinergic activity and subsequent smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Corydaline from Corydalis Tuber on Gastric Motor Function in an Animal Model [ouci.dntb.gov.ua]
- 3. Effects of corydaline from Corydalis tuber on gastric motor function in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Characterization of receptors mediating the effects of dopamine on gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. primescholars.com [primescholars.com]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine induces inhibitory effects on the circular muscle contractility of mouse distal colon via D1- and D2-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Corydaline Solubility Enhancement: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of corydaline in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is corydaline and why is its solubility a challenge for in vivo research?
A1: Corydaline is an isoquinoline alkaloid compound naturally found in Corydalis tubers.[1] It exhibits a range of biological activities, including gastrointestinal modulatory and antinociceptive effects.[1] However, its low aqueous solubility presents a significant hurdle for in vivo studies. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability, which makes it difficult to achieve therapeutic concentrations in the body.[2][3]
Q2: What is the known solubility profile of corydaline in common laboratory solvents?
A2: Corydaline is characterized as a poorly water-soluble compound. Its solubility is limited in aqueous solutions, but it is soluble in some organic solvents. The available data on its solubility is summarized in the table below.
Q3: What general strategies can be employed to improve the solubility and bioavailability of corydaline?
A3: For poorly soluble drugs like corydaline, several formulation strategies can be explored to enhance solubility and, consequently, bioavailability.[2][4] These include:
-
Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[2][4][5]
-
Solid Dispersions : Dispersing corydaline in a polymer matrix at the molecular level can enhance its dissolution.[2][6] This is often achieved through methods like spray drying or hot-melt extrusion.[7]
-
Use of Co-solvents : Incorporating a water-miscible organic solvent in the formulation can significantly increase the solubility of a hydrophobic drug.[5]
-
Complexation with Cyclodextrins : Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs like corydaline, forming an inclusion complex that has greatly improved aqueous solubility.[2][8]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[2][9] This can improve drug solubilization and absorption.
Q4: Which excipients are recommended for formulating corydaline?
A4: The choice of excipient is critical and depends on the chosen formulation strategy and route of administration. Common excipients for enhancing the solubility of poorly soluble drugs include:
-
Surfactants : Increase the permeability of the active ingredient to the dissolution medium (e.g., sodium lauryl sulfate, Tween 80, Span).[8]
-
Polymers : Used in solid dispersions to create a matrix for the drug (e.g., PVP, HPMC, Chitosan).[8]
-
pH Modifiers : For ionizable drugs, adjusting the pH of the vehicle can increase solubility. Weakly alkaline drugs may be more soluble in acidic solutions (e.g., using citric acid or tartaric acid).[5][8]
-
Co-solvents : Water-miscible solvents used to increase solubility in aqueous-based formulations (e.g., ethanol, propylene glycol, PEG 400, DMSO).[5]
Quantitative Data Summary
The following table summarizes the available solubility information for corydaline. Researchers should note that this data is limited, and experimental determination of solubility in specific, newly developed formulations is highly recommended.
| Solvent/System | Reported Solubility | Citation |
| Chloroform | Slightly Soluble | [10] |
| Methanol | Slightly Soluble (Sonication may be required) | [10] |
| DMSO | Soluble (e.g., 10mM) | [1][10] |
| Ethanol | Soluble in organic solvents | [10] |
Troubleshooting Guide
Q5: My prepared corydaline formulation shows precipitation upon standing or dilution. What are the likely causes and solutions?
A5: Precipitation is a common issue with formulations of poorly soluble compounds, often indicating that the drug concentration has exceeded its saturation solubility in the vehicle.
-
Cause : This can happen when a stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer where the drug is less soluble. The organic solvent concentration is no longer high enough to maintain solubilization.
-
Troubleshooting Steps :
-
Increase Co-solvent/Surfactant Concentration : Gradually increase the proportion of the solubilizing agent in the final formulation. Be mindful of potential toxicity, especially for in vivo use.
-
pH Adjustment : If corydaline's solubility is pH-dependent, ensure the final pH of the formulation is one that favors the ionized (more soluble) form of the molecule.
-
Use a Different Solubilization Strategy : If a co-solvent system fails, consider more robust methods like cyclodextrin complexation or a lipid-based formulation (SEDDS), which can provide greater stability against precipitation upon dilution.
-
Sonication : Gentle heating or sonication can help redissolve particles, but precipitation may recur upon cooling. This is often a temporary solution.
-
Q6: I am observing high variability or low efficacy in my in vivo experiments. Could this be related to corydaline's formulation?
A6: Yes, formulation issues are a primary cause of poor or variable bioavailability.
-
Cause : If corydaline precipitates in the gastrointestinal tract (for oral dosing) or at the injection site (for parenteral dosing), its absorption will be erratic and incomplete. Low solubility limits the amount of drug available to be absorbed across biological membranes.[11]
-
Troubleshooting Steps :
-
Evaluate Formulation Stability : Check the stability of your formulation in vitro under conditions that mimic the physiological environment (e.g., simulated gastric and intestinal fluids).
-
Enhance Solubility : Implement a more effective solubilization strategy as outlined in Q3. Amorphous solid dispersions and lipid-based systems are particularly effective at improving oral bioavailability.[6][12]
-
Consider Particle Size : If using a suspension, ensure the particle size is minimized and uniform (micronization or nanosizing) to maximize the dissolution rate.[5]
-
Q7: The high concentration of DMSO or other organic solvents in my formulation is causing toxicity in my animal models. What are safer alternatives?
A7: Solvent toxicity is a critical concern in in vivo studies. While DMSO is an excellent solvent, it can have pharmacological effects and cause local irritation or systemic toxicity at high concentrations.
-
Solutions & Alternatives :
-
Reduce Solvent Concentration : The primary goal is to use the lowest possible concentration of the organic solvent. This can be achieved by combining it with other, less toxic excipients.
-
Use Safer Solvents : Consider solvents like PEG 300, PEG 400, or propylene glycol, which are generally better tolerated in vivo.
-
Cyclodextrin Formulations : Formulating corydaline with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can create a clear, aqueous solution suitable for both oral and parenteral administration, completely avoiding harsh organic solvents.
-
Lipid-Based Formulations : For oral studies, SEDDS can be an excellent choice. For parenteral routes, lipid emulsions or micellar solutions can be used.[13]
-
Visualized Workflows and Concepts
Caption: Decision workflow for selecting a corydaline solubilization strategy.
References
- 1. Corydaline - LKT Labs [lktlabs.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. senpharma.vn [senpharma.vn]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-CORYDALINE | 476-69-7 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Large-Scale Synthesis of Corydalin
Welcome to the technical support center for the large-scale synthesis of Corydalin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the large-scale production of this compound?
A1: The total synthesis of this compound, a tetrahydroprotoberberine alkaloid, typically relies on the construction of the core isoquinoline scaffold. The most common and effective methods involve the Bischler-Napieralski reaction followed by a Pictet-Spengler-type cyclization. These reactions are foundational in building the tetracyclic ring system of this compound. Chemoenzymatic approaches have also been explored to achieve stereoselectivity.[1][2]
Q2: What are the critical reaction parameters to control during the Bischler-Napieralski cyclization for this compound precursors?
A2: The Bischler-Napieralski reaction is sensitive to several parameters that can significantly impact the yield and purity of the dihydroisoquinoline intermediate. Key parameters to control include:
-
Dehydrating Agent: Phosphoryl chloride (POCl₃) is commonly used. For less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) can be beneficial.[3][4]
-
Solvent: Anhydrous, non-protic solvents such as toluene, acetonitrile, or dichloromethane are essential to prevent quenching of the reagents.
-
Temperature: The reaction is typically performed at reflux, but the optimal temperature may vary depending on the substrate's reactivity.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: How can I improve the stereoselectivity of the this compound synthesis?
A3: Achieving the desired stereochemistry at the C13 and C13a positions is a significant challenge. Strategies to improve stereoselectivity include:
-
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the cyclization reactions.
-
Asymmetric Catalysis: The use of chiral catalysts, such as those in enantioselective hydrogenation or transfer hydrogenation, can set the stereocenters with high enantiomeric excess.
-
Chemoenzymatic Synthesis: Utilizing enzymes, such as stereoselective Pictet-Spenglerases, can provide high stereocontrol during the formation of the tetracyclic scaffold.[1]
Q4: What are the common byproducts in this compound synthesis and how can they be minimized?
A4: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[3] This is more likely with substrates that can form a conjugated system. To minimize this, using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct. In the Pictet-Spengler reaction, the formation of regioisomers is a possibility depending on the substitution pattern of the aromatic ring. Careful control of reaction conditions, particularly the acidity, can help to favor the desired isomer.
Q5: What are the recommended methods for the purification of synthetic this compound on a large scale?
A5: Large-scale purification of this compound typically involves a multi-step approach:
-
Chromatography: Column chromatography on silica gel or alumina is a standard method for the initial purification of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary to achieve high purity. A C18 reversed-phase column with a mobile phase of acetonitrile and water, often with additives like formic acid or ammonium acetate, is a common choice.[5]
-
Crystallization: The final purification step often involves the crystallization of the free base or a salt form (e.g., hydrochloride) to obtain a highly pure, crystalline solid.
Troubleshooting Guides
Bischler-Napieralski Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive dehydrating agent (e.g., hydrolyzed POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction. | 1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reaction temperature and monitor by TLC/LC-MS.3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Formation of a complex mixture of byproducts | 1. Reaction temperature is too high.2. Prolonged reaction time leading to degradation.3. Retro-Ritter side reaction. | 1. Lower the reaction temperature and monitor for optimal conversion.2. Stop the reaction as soon as the starting material is consumed.3. If styrene formation is suspected, consider using the corresponding nitrile as a solvent. |
| Low yield of the desired cyclized product | 1. The aromatic ring is not sufficiently activated for electrophilic substitution.2. Steric hindrance around the cyclization site. | 1. For substrates with electron-withdrawing groups, consider using a stronger dehydrating agent like P₂O₅ in POCl₃.2. This may be an inherent limitation of the substrate. Consider alternative synthetic routes. |
Pictet-Spengler Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the tetrahydroisoquinoline | 1. Insufficiently acidic conditions to form the reactive iminium ion.2. The aromatic ring is not nucleophilic enough.3. The aldehyde or ketone is unstable under the reaction conditions. | 1. Use a stronger acid catalyst (e.g., trifluoroacetic acid) or increase the concentration of the current acid.2. This reaction works best with electron-rich aromatic rings. If the ring is electron-deficient, the reaction may not proceed well.3. Use a more stable carbonyl compound or protect it until the cyclization step. |
| Formation of undesired regioisomers | The electronics of the aromatic ring allow for cyclization at multiple positions. | Modify the reaction conditions (e.g., change the acid catalyst or solvent) to favor the desired isomer. It may be necessary to introduce a blocking group on the aromatic ring to direct the cyclization. |
| Racemization of chiral centers | The reaction conditions are too harsh, leading to the loss of stereochemical integrity. | Use milder reaction conditions (e.g., lower temperature, weaker acid). Consider using a chemoenzymatic approach for better stereocontrol.[1] |
Quantitative Data
Table 1: Representative Yields for Key Synthetic Steps in Tetrahydroprotoberberine Synthesis
| Reaction Step | Reactants | Reagents and Conditions | Product | Reported Yield | Reference |
| Bischler-Napieralski Cyclization | β-arylethylamide | POCl₃, Toluene, reflux | Dihydroisoquinoline intermediate | ~70-85% | General literature |
| Pictet-Spengler Cyclization | Dihydroisoquinoline intermediate, Formaldehyde | HCl, heat | Tetrahydroprotoberberine core | ~60-75% | General literature |
| Asymmetric Hydrogenation | Protoberberine precursor | Chiral catalyst, H₂ | (+)-Corydaline | >95% ee | [6] |
| Multi-step Synthesis | Tetrahydroisoquinolines, Alkynes, 2-bromobenzaldehydes | CuI-catalysis, Pd-catalyzed cyclization | 13-Methyltetrahydroprotoberberine alkaloids | 47-64% overall yield | [6] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization (General Procedure)
This is a general protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the β-arylethylamide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask to dissolve the starting material.
-
Reagent Addition: Cool the flask in an ice bath. Add phosphoryl chloride (POCl₃, 2.0 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Pictet-Spengler Cyclization (General Procedure)
This protocol describes the cyclization to form the tetrahydroprotoberberine core.
-
Preparation: In a round-bottom flask, dissolve the dihydroisoquinoline intermediate (1.0 eq) in a mixture of water and ethanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, 1.5 eq) and concentrated hydrochloric acid (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or crystallization.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound via Bischler-Napieralski and Pictet-Spengler reactions.
Troubleshooting Workflow for Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for the Bischler-Napieralski cyclization step in this compound synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Step Catalytic Asymmetric Total Syntheses of 13-Methyltetrahydroprotoberberine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Corydalin dosage to minimize side effects in animal models
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Corydalin dosage and minimize side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: Based on published studies, a common starting dose for this compound in rats and mice ranges from 1 to 5 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). For instance, a dose of 5 mg/kg (i.p.) has been shown to inhibit morphine-induced conditioned place preference in rats without affecting locomotor activity.[1] In other studies, oral administration of 1 and 3 mg/kg increased gastric emptying in rat models.[2][3] The exact starting dose should be determined based on the specific research question, the animal model, and the desired therapeutic effect.
Q2: What are the known mechanisms of action for this compound that might relate to side effects?
A2: this compound has several mechanisms of action. It is known to interact with the dopaminergic system, potentially by modulating dopamine D2 receptors.[1][4] This interaction is crucial for its therapeutic effects but could also contribute to neurological side effects if the dose is not optimized. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway and modulating MAPKs.[5][6][7][8] It also acts as an acetylcholinesterase inhibitor.[2] High doses could potentially lead to over-inhibition of these pathways, resulting in adverse effects.
Q3: Are there any known sex differences in the pharmacokinetics of this compound?
A3: Yes, significant sex differences have been observed in the pharmacokinetics of this compound in rats. Female rats have shown a substantially higher area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) compared to male rats after both intravenous and oral administration.[9] This is attributed to slower hepatic metabolism in female rats.[9] Researchers should consider this variability and may need to adjust dosages based on the sex of the animals.
Q4: Can this compound interact with other drugs?
A4: this compound has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes in human liver microsomes, particularly CYP2C19, CYP2C9, and CYP3A.[10] This suggests a potential for drug-drug interactions. If co-administering this compound with other therapeutic agents, it is crucial to consider whether those agents are metabolized by these CYP enzymes, as this could lead to altered plasma concentrations and potential toxicity.
Troubleshooting Guides
Problem 1: Observed Sedation or Hypoactivity in Animals
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Question: My animals are showing signs of sedation and reduced movement after this compound administration. What could be the cause and how can I mitigate this?
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Answer:
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Dosage Review: Sedation can be a sign of excessive dosage. This compound has sedative properties, and high doses can potentiate this effect. Review your current dosage and consider reducing it by 25-50% in a pilot group to see if the sedative effects diminish while maintaining the desired therapeutic effect.
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Route of Administration: Intraperitoneal (i.p.) injection can lead to a more rapid and higher peak plasma concentration compared to oral gavage (p.o.). If you are using i.p. administration, switching to p.o. may result in a smoother absorption profile and reduced peak-dose-related side effects.
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Check for Contaminants: Ensure the purity of your this compound compound. Impurities could contribute to unexpected side effects.
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Acclimatization Period: Ensure animals are properly acclimatized to the handling and injection procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.
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Problem 2: Gastrointestinal Issues such as Diarrhea or Constipation
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Question: I am observing gastrointestinal issues in my animal models. How should I address this?
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Answer:
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Evaluate Dosage: this compound is known to affect gastric emptying and intestinal transit.[2][3] The observed issues could be an exaggeration of its pharmacological effect. A dose reduction is the first step in troubleshooting.
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Vehicle Control: Assess whether the vehicle used to dissolve or suspend this compound is contributing to the GI effects. Run a control group with the vehicle alone.
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Diet and Hydration: Ensure that the animals' diet and access to water are consistent and adequate. Dehydration can exacerbate GI problems. Monitor water intake and consider providing hydration support if necessary.
-
Problem 3: No Observable Therapeutic Effect
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Question: I am not seeing the expected therapeutic effect at my current dosage. What steps should I take?
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Answer:
-
Dose Escalation Study: If no adverse effects are observed, a careful dose-escalation study may be warranted. Increase the dose incrementally (e.g., by 50-100%) in small groups of animals and monitor closely for both therapeutic efficacy and the emergence of side effects.
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Pharmacokinetic Considerations: As noted, there are significant gender differences in this compound pharmacokinetics in rats.[9] If you are using male rats, a higher dose may be required to achieve the same plasma concentration as in females. Consider measuring plasma levels of this compound if possible.
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Route of Administration: If using oral administration, bioavailability might be an issue. Switching to intraperitoneal injection could increase systemic exposure and potentially elicit the desired effect.
-
Compound Stability: Verify the stability and proper storage of your this compound stock solution. Degradation of the compound can lead to a loss of efficacy.
-
Data Presentation
Table 1: Summary of this compound Dosages and Observed Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Potential Side Effects Noted | Citation |
| Rat | 5 mg/kg | i.p. | Inhibited acquisition of morphine-induced CPP | Did not affect locomotor activity at this dose | [1] |
| Rat | 1 and 3 mg/kg | Oral | Accelerated gastric emptying | Not specified | [2][3] |
| Rat | 1, 2 g/kg (of Corydalis Rhizoma) | Oral | Reduced morphine CPP, decreased dopamine levels | Not specified | [11] |
| Rat | 0.94, 1.88, 3.76 mg/kg (of l-THP*) | Oral | Reduced morphine CPP, decreased dopamine levels | Not specified | [11][12] |
*l-Tetrahydropalmatine (l-THP) is another major active alkaloid in Corydalis, often studied alongside this compound.
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
This protocol provides a generalized procedure for the oral administration of this compound. Researchers must adapt this to their specific experimental design and institutional animal care guidelines.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve or suspend this compound in an appropriate vehicle (e.g., sterile water, saline with 0.5% Tween 80, or 5% DMSO in saline). Ensure the final concentration allows for an administration volume typically not exceeding 10 ml/kg body weight.[13][14]
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Vortex or sonicate the solution until it is homogeneous.
-
-
Animal Preparation:
-
Gavage Procedure:
-
Measure the gavage needle (typically a 22-24 gauge, 1.5-inch flexible or ball-tipped needle for adult mice) from the tip of the mouse's nose to the last rib to estimate the insertion depth.[13][15] Mark the needle to prevent over-insertion.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[17]
-
Allow the mouse to swallow the needle; it should pass down the esophagus with minimal resistance. Do not force the needle. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw the needle immediately.[16][17]
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Once the needle is at the predetermined depth, slowly administer the solution.[16]
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After administration, gently and slowly remove the needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[14][17]
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Continue to monitor the animals according to the experimental protocol, observing for the onset of therapeutic effects and any potential side effects.
-
Visualizations
Caption: Experimental workflow for this compound administration in animal models.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Logical workflow for troubleshooting this compound dosage.
References
- 1. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydaline - Wikipedia [en.wikipedia.org]
- 3. Effects of corydaline from Corydalis tuber on gastric motor function in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynoline Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Study on anti-inflammatory active components and mechanism of Corydalis Bungeanae Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effect of Corydalis Rhizoma and L-tetrahydropalmatine on dopamine system of hippocampus and striatum in morphine-induced conditioned place preference rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study on effects of Corydalis yanhusuo and L-THP on dopamine of reward circuitry in conditioned place preference rats and comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Poor Oral Bioavailability of Corydalin
This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the poor oral bioavailability of Corydalin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding the Challenge: Why Does this compound Have Poor Oral Bioavailability?
This compound, a promising isoquinoline alkaloid from Corydalis tubers, exhibits a range of pharmacological activities. However, its therapeutic potential is often limited by its low oral bioavailability. The primary reasons for this challenge are:
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Poor Aqueous Solubility: this compound is a lipophilic compound, leading to limited dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the gut wall and liver, primarily through demethylation, hydroxylation, sulfation, and glucuronidation. This metabolic activity inactivates a substantial portion of the drug before it can reach systemic circulation.[1]
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, further reducing its net absorption.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our rat model after oral administration. What are the likely causes?
A1: This is a common challenge with this compound. The low and variable plasma levels are likely due to a combination of its inherent physicochemical properties and physiological processes:
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Low Dissolution Rate: Due to its poor water solubility, the rate at which this compound dissolves in the GI fluids can be a limiting step for its absorption.
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High First-Pass Metabolism: A significant portion of the absorbed this compound is likely being metabolized by cytochrome P450 enzymes (CYPs) in the liver and intestinal wall before it reaches the systemic circulation. This compound has been shown to inhibit CYP2C19 and CYP2C9, which suggests it also interacts with these metabolic pathways.
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Efflux Transporter Activity: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively transport this compound back into the gut lumen, reducing its overall absorption.
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Gender Differences: Preclinical studies in rats have shown significant gender differences in this compound pharmacokinetics, with female rats exhibiting substantially higher plasma concentrations than males due to slower hepatic metabolism.[2] Ensure that you are accounting for this potential variable in your study design.
Q2: What are some initial strategies to improve the oral bioavailability of this compound in our preclinical studies?
A2: Several formulation strategies can be employed to overcome the poor oral bioavailability of this compound. These can be broadly categorized as follows:
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Enhancing Solubility and Dissolution:
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and increasing its wettability.
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Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.
-
-
Lipid-Based Formulations:
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. SLNs can protect the drug from degradation in the GI tract and may enhance its absorption via the lymphatic pathway, thus bypassing the first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the GI tract. SEDDS can improve the solubility and absorption of poorly water-soluble drugs.
-
-
Phytosomes:
-
This technology involves complexing the herbal extract or its constituents with phospholipids. The resulting phytosome is more lipophilic and can better permeate the intestinal cell membranes, thereby improving absorption and bioavailability.
-
Q3: We are considering a solid dispersion approach. Which carrier should we use and at what ratio?
A3: The choice of carrier is crucial for the success of a solid dispersion. For poorly water-soluble compounds like this compound, hydrophilic polymers are commonly used.
-
Recommended Carriers: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are excellent choices.
-
Drug-to-Carrier Ratio: The optimal ratio needs to be determined experimentally. A good starting point is a 1:1 ratio, and you can explore ratios up to 1:10 (drug:carrier). A study on alkaloids from Corydalis saxicola Bunting extract showed that a 1:7 ratio of the extract to PEG 4000 significantly improved the relative bioavailability.[2]
-
Optimization: You should characterize the solid dispersions using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Dissolution studies should then be performed to select the optimal carrier and ratio.
Q4: How can we formulate this compound into Solid Lipid Nanoparticles (SLNs)?
A4: SLNs are a promising approach for enhancing the oral bioavailability of lipophilic drugs. A common method for preparing SLNs is the hot homogenization technique.
-
Lipid Selection: Choose a lipid with a high melting point to ensure it remains solid at body temperature. Examples include glyceryl monostearate, stearic acid, and tristearin. The lipid should also have good solubilizing capacity for this compound.
-
Surfactant Selection: A surfactant is necessary to stabilize the nanoparticle dispersion. Polysorbate 80 (Tween 80) and poloxamer 188 are commonly used.
-
General Procedure:
-
Melt the lipid at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare an aqueous surfactant solution heated to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer.
-
The resulting nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
-
Q5: What are the key parameters to consider when developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A5: The successful formulation of a SEDDS depends on the careful selection of its components.
-
Oil Phase: The oil phase should have good solubilizing capacity for this compound. Medium-chain triglycerides (like Capryol 90) or long-chain triglycerides (like soybean oil) can be screened.
-
Surfactant: A surfactant with a high hydrophilic-lipophilic balance (HLB) value (typically >12) is required for spontaneous emulsification. Examples include Cremophor EL, Tween 20, and Tween 80.
-
Co-surfactant/Co-solvent: A co-surfactant or co-solvent helps to reduce the interfacial tension and improve the spontaneity of emulsification. Transcutol P and propylene glycol are common choices.
-
Formulation Optimization: The ratio of oil, surfactant, and co-surfactant is critical. Ternary phase diagrams are often constructed to identify the self-emulsifying region. The goal is to achieve a formulation that forms a clear or slightly bluish emulsion with a small droplet size upon dilution with water.
Q6: How do we prepare this compound phytosomes?
A6: Phytosomes are typically prepared by reacting a standardized extract or the pure compound with phospholipids in an aprotic solvent.
-
Phospholipid: Phosphatidylcholine is the most commonly used phospholipid.
-
Solvent: Aprotic solvents like acetone or ethanol are suitable.
-
Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to phosphatidylcholine is a good starting point.
-
Preparation Method (Solvent Evaporation):
-
Dissolve this compound and phosphatidylcholine in the aprotic solvent.
-
The solvent is then removed under vacuum using a rotary evaporator to form a thin film on the flask wall.
-
The film is hydrated with a suitable aqueous medium (e.g., phosphate-buffered saline) and sonicated to form the phytosome suspension.
-
Troubleshooting Guides
Low Drug Loading/Encapsulation Efficiency
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in SLNs | Poor solubility of this compound in the selected lipid. | Screen different lipids to find one with higher solubilizing capacity for this compound. Increase the drug-to-lipid ratio, but be mindful of potential drug expulsion. |
| Drug partitioning into the external aqueous phase during homogenization. | Optimize the homogenization parameters (speed and time). Consider using a co-surfactant to improve drug retention in the lipid phase. | |
| Low entrapment efficiency in phytosomes | Incomplete complexation between this compound and phospholipid. | Optimize the molar ratio of this compound to phosphatidylcholine. Ensure complete dissolution of both components in the solvent before evaporation. |
| Use of an inappropriate solvent. | Experiment with different aprotic solvents (e.g., acetone, ethanol, dichloromethane) to ensure optimal interaction between the drug and phospholipid. |
Formulation Instability
| Problem | Possible Cause | Suggested Solution |
| Aggregation of SLNs over time | Insufficient surfactant concentration. | Increase the concentration of the surfactant or use a combination of surfactants for better steric and electrostatic stabilization. |
| Ostwald ripening. | Optimize the particle size distribution during preparation. A narrower size distribution can reduce Ostwald ripening. | |
| Phase separation or drug precipitation in SEDDS | Incompatible excipients. | Ensure the miscibility of the oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the stable self-emulsifying region. |
| Drug crystallization upon storage. | Ensure that this compound is fully dissolved in the SEDDS pre-concentrate. The drug loading should not exceed its solubility in the formulation. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from preclinical studies. Table 1 presents a comparison of dehydrocorydaline (a major alkaloid in Corydalis) in its pure form versus an extract, highlighting the potential for enhanced bioavailability when administered as part of a complex mixture.[3][4] Table 2 illustrates the potential improvement in bioavailability with a solid dispersion formulation.
Table 1: Pharmacokinetic Parameters of Dehydrocorydaline (DHC) in Rats After Oral Administration
| Parameter | Pure DHC (97.5 mg/kg) | DHC in Corydalis Extract (equivalent to 97.5 mg/kg DHC) |
| Cmax (ng/mL) | 9.40 ± 4.18 | 28.7 ± 6.92 |
| Tmax (h) | 1.00 ± 0.00 | 0.31 ± 0.13 |
| AUC₀₋t (ng·h/mL) | 52.39 ± 12.82 | 71.92 ± 14.79 |
| AUC₀₋inf (ng·h/mL) | 59.08 ± 11.53 | 115.12 ± 34.12 |
| t₁/₂ (h) | 7.93 ± 1.34 | 21.71 ± 12.35 |
Data are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life.[3][4]
Table 2: Illustrative Example of Relative Bioavailability Enhancement with a Solid Dispersion Formulation
| Formulation | Relative Bioavailability (%) |
| This compound Suspension | 100 (Reference) |
| This compound Solid Dispersion (1:7 drug to PEG 4000) | ~200 |
This data is illustrative, based on findings for similar alkaloids from Corydalis species where solid dispersion with PEG 4000 approximately doubled the relative bioavailability.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyethylene glycol 4000 (PEG 4000)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Dessicator
Methodology (Solvent Evaporation Method):
-
Accurately weigh this compound and PEG 4000 in the desired ratio (e.g., 1:7 w/w).
-
Dissolve both the this compound and PEG 4000 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved for further characterization and in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., suspension, solid dispersion, SLNs, SEDDS)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (12-16 hours) with free access to water before the experiment.
-
Divide the rats into groups (n=5-6 per group), with each group receiving a different this compound formulation.
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.
Protocol 3: LC-MS/MS Method for Quantification of this compound in Rat Plasma
Objective: To quantify the concentration of this compound in rat plasma samples.
Instrumentation:
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by spiking known concentrations of this compound into blank rat plasma and processing them as described above.
-
Plot the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for addressing this compound's bioavailability challenges.
Caption: General experimental workflow for enhancing this compound's bioavailability.
Caption: this compound's absorption, metabolism, and efflux pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Corydalin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corydalin and its derivatives.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound, providing potential causes and solutions.
1.1 Inconsistent Anti-inflammatory or Analgesic Effects in Animal Models
Question: We are observing significant variability in the anti-inflammatory/analgesic effects of our Corydalis extract in our animal models (e.g., carrageenan-induced paw edema, formalin test). What are the potential causes and how can we improve consistency?
Answer:
Inconsistent results in animal models of pain and inflammation are a common challenge. Several factors can contribute to this variability when working with Corydalis extracts[1][2][3]:
-
Variability in the Chemical Composition of the Extract: The concentration of active alkaloids, such as tetrahydropalmatine (THP) and corydaline, can vary significantly between different batches and suppliers of Corydalis extract[4][5]. This is a primary source of inconsistent biological activity.
-
Animal Strain and Individual Differences: Different rodent strains (e.g., Sprague Dawley vs. Wistar rats, C57BL/6 vs. Balb/c mice) can exhibit varied responses to inflammatory stimuli and analgesic compounds[3][10]. Even within the same strain, individual animal differences can lead to variability.
-
Solution: Use a consistent and well-characterized animal strain for all experiments. Increase the number of animals per group to improve statistical power and account for individual variations.
-
-
Experimental Procedure Variations: Minor differences in experimental procedures, such as the injection site of the inflammatory agent or the timing of drug administration and measurements, can lead to significant variations in results.
-
Solution: Standardize all experimental protocols and ensure all researchers involved are trained on the exact procedures. This includes precise control over injection volumes, timing of measurements, and handling of the animals.
-
1.2 Solubility Issues with this compound and its Alkaloids in Cell Culture
Question: We are having trouble dissolving our this compound extract/pure alkaloids in cell culture media, leading to precipitation and inconsistent results in our in vitro assays. What is the best way to prepare our test solutions?
Answer:
Solubility issues are a frequent problem with many natural products, including the alkaloids found in Corydalis.[11]
-
Initial Solvent: The primary alkaloids like tetrahydropalmatine and corydaline are often poorly soluble in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
-
Final Concentration in Media: When diluting the stock solution into your cell culture media, ensure the final concentration of the organic solvent is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Precipitation in Media: Even with a low final solvent concentration, the compound may precipitate out of the media over time.
-
Solution: Visually inspect your plates under a microscope for any signs of precipitation after adding the test compound. If precipitation is observed, you may need to try alternative solubilization methods, such as using a different solvent or employing solubilizing agents like cyclodextrins. However, always include appropriate vehicle controls for any new solubilizing agent used.
-
1.3 Interference of Colored Corydalis Extract in Colorimetric Assays (e.g., MTT)
Question: Our Corydalis extract is colored and seems to be interfering with our MTT cell viability assay, giving us artificially high absorbance readings. How can we correct for this?
Answer:
Color interference is a well-known issue when testing natural product extracts with colorimetric assays like the MTT assay.[5][12][13][14][15]
-
Cause: The pigments in the plant extract can absorb light at the same wavelength as the formazan product of the MTT assay, leading to a false positive signal.[12][14]
-
Solution 1: Background Subtraction Control: Prepare a parallel set of wells in your assay plate that contains the same concentrations of your Corydalis extract in cell culture media but without any cells. Incubate this plate under the same conditions as your experimental plate. Before calculating cell viability, subtract the average absorbance of the "extract-only" wells from the absorbance of the corresponding wells with cells.
-
Solution 2: Switch to a Non-Colorimetric Assay: If the color interference is too strong to be corrected by background subtraction, consider using a different type of cell viability assay that is less susceptible to color interference. Examples include:
-
Fluorescence-based assays: such as those using resazurin (AlamarBlue).
-
Luminescence-based assays: which measure ATP levels (e.g., CellTiter-Glo®).
-
Direct cell counting: using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments frequently used in this compound research.
2.1 Quantification of this compound Alkaloids using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from validated methods for the quality control of Corydalis yanhusuo.[6][7][9][16]
Objective: To quantify the major alkaloids (e.g., tetrahydropalmatine, corydaline) in a Corydalis extract.
Materials:
-
Corydalis yanhusuo extract
-
Reference standards for tetrahydropalmatine, corydaline, and other relevant alkaloids
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and triethylamine
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV or DAD detector
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference standards in methanol. Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the Corydalis extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; hold at 80% B for 5 min, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks of the alkaloids in the sample chromatogram by comparing their retention times with those of the reference standards. Calculate the concentration of each alkaloid in the sample using the calibration curve generated from the standard solutions.
2.2 Cell Viability Assessment using the MTT Assay
This is a standard protocol for determining the cytotoxic effects of this compound on cultured cells.[1][10][12]
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
2.3 Analysis of NF-κB Activation by Western Blot
This protocol outlines the steps to assess the effect of this compound on the NF-κB signaling pathway.[13][17][18][19][20][21]
Objective: To determine if this compound inhibits the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cells treated with this compound and an inflammatory stimulus (e.g., LPS or TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to the total p65 and the loading control, respectively.
Section 3: Quantitative Data Summary
The following tables summarize quantitative data on the biological effects of this compound and its main alkaloids.
Table 1: Cytotoxicity (IC50) of Corydaline and Tetrahydropalmatine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Corydaline | THP-1 | Leukemia | 3.06 | [22] |
| Corydaline | MCF-7 | Breast Cancer | 4.61 | [22] |
| Tetrahydropalmatine | A2780 | Ovarian Cancer | Varies with incubation time | [23] |
| Tetrahydropalmatine | A2780cis (cisplatin-resistant) | Ovarian Cancer | Varies with incubation time | [23] |
| Tetrahydropalmatine | A2780ADR (doxorubicin-resistant) | Ovarian Cancer | Varies with incubation time | [23] |
| Compound 1 (related structure) | HTB-26 | Breast Cancer | 10-50 | [1] |
| Compound 1 (related structure) | PC-3 | Pancreatic Cancer | 10-50 | [1] |
| Compound 1 (related structure) | HepG2 | Liver Cancer | 10-50 | [1] |
| Compound 2 (related structure) | HCT116 | Colon Cancer | 0.34 | [1] |
Table 2: Effective Doses of Corydalis Extract in Animal Models of Inflammation and Pain
| Model | Animal | Compound/Extract | Effective Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rat | Coriandrum sativum extract (for comparison) | 200-400 mg/kg | Significant reduction in edema | [24] |
| Carrageenan-induced paw edema | Rat | Pediastrum boryanum extract (for comparison) | 10-100 mg/kg | Reduction in edema | [25] |
| Formalin-induced pain | Mouse | Corydalis yanhusuo extract | 200 mg/kg | Analgesic effect | [26] |
| LPS-induced inflammation | Mouse | Corydalis bungeana extract | Not specified | Reduced pro-inflammatory cytokines | [17] |
| Acetic acid-induced writhing | Rat | Vinegar-processed C. yanhusuo extract | 10 g/kg | Analgesic effect | [6] |
Section 4: Signaling Pathways and Visualizations
This section provides diagrams of key signaling pathways affected by this compound.
4.1 NF-κB Signaling Pathway
This compound and its components have been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
4.2 PLC/PKC/STAT3 Signaling Pathway
Corydalis yanhusuo extract has been found to suppress the PLC/PKC/STAT3 signaling pathway, which is involved in mast cell activation and allergic responses.[2][4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Corydalis yanhusuo extract and its pharmacological substances alleviate food allergy by inhibiting mast cells activation via PLC/PKC/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on quality control methods and pharmacodynamic material basis of different specifications of Corydalis Rhizoma produced in Zhejiang Province - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Corydalis bungeana Turcz. attenuates LPS-induced inflammatory responses via the suppression of NF-κB signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. scielo.br [scielo.br]
- 26. cell lines ic50: Topics by Science.gov [science.gov]
Technical Support Center: Accurate Quantification of Corydalin in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the accurate quantification of Corydalin in biological samples. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible results.
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for this compound and the related compound Dehydrocorydaline (DHC) in biological matrices. These tables provide a clear comparison of method performance parameters.
Table 1: LC-MS/MS Method Parameters for Dehydrocorydaline (DHC) in Rat Plasma [1][2][3][4]
| Parameter | Value |
| Linearity Range | 0.625–250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.625 ng/mL |
| Precision (RSD%) | < 13.7% |
| Accuracy | > 93.1% |
| Extraction Recovery | 92.1% - 107% |
| Matrix Effect | No significant effect observed |
Table 2: HPLC-ESI-MS/MS Method Parameters for Corydaline in Mouse Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | ≥ 0.67 ng/mL |
| Matrix Effect | 96.4% - 114.3% |
| Extraction Recovery | > 71.40% |
| Precision and Accuracy | Within acceptable limits |
| Stability | Stable under various storage conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification of Dehydrocorydaline in Rat Plasma using LC-MS/MS[1][2][3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 200 µL of blank rat plasma with DHC working solutions to create calibration standards (0.625, 1.25, 2.5, 6.25, 25, 62.5, 125, and 250 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Use nitidine chloride as the internal standard (IS).
-
Perform solid-phase extraction using a C18 chromatography column.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) (28:72, v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
MS System: Applied Biosystems API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Simultaneous Quantification of Fourteen Alkaloids, including Corydaline, in Mouse Plasma using HPLC-ESI-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Precipitate plasma proteins using an acetonitrile/acetone (90:10, v/v) mixture.
-
Use nitidine chloride as the internal standard (IS).
-
Reconstitute the dried extract in an acetonitrile/water (30:70, v/v) solution containing 0.1% formic acid.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: ZORBAX Eclipse XDB-C18 column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
3. Mass Spectrometric Conditions
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3.5 kV
-
Nozzle Voltage: 300 V
-
Sheath Gas Heater Temperature: 350 °C
-
Drying Gas Temperature: 325 °C
Troubleshooting Guides (Q&A)
This section addresses specific issues that may be encountered during the quantification of this compound.
Sample Preparation
-
Q1: I am experiencing low recovery of this compound from plasma samples. What could be the cause?
-
A1: Low recovery can be due to inefficient extraction. For quaternary alkaloids like dehydrocorydaline, liquid-liquid extraction may result in poor recovery. Consider using protein precipitation with a solvent mixture like acetonitrile/acetone (90:10, v/v), which has been shown to be more efficient. Also, ensure the pH of your extraction solvent is optimized.
-
-
Q2: My extracted samples for tissue homogenate analysis are showing significant matrix effects. How can I minimize this?
-
A2: Tissue samples present unique challenges due to their complexity. Proper sample homogenization is crucial. To mitigate matrix effects, consider a more rigorous cleanup step, such as solid-phase extraction (SPE). Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is essential. Using a stable isotope-labeled internal standard can also help compensate for matrix effects.
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Chromatography (HPLC & UPLC)
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Q3: I am observing peak tailing for this compound in my HPLC analysis. What are the possible solutions?
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A3: Peak tailing can be caused by secondary interactions with the column. Ensure that the mobile phase pH is appropriate for this compound, which is an alkaloid. Using a buffered mobile phase can help maintain a consistent pH. Also, consider using a column with better end-capping or a different stationary phase. Reducing the sample load on the column may also alleviate tailing.
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Q4: My retention times for this compound are shifting between injections. What should I check?
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A4: Retention time shifts can be due to several factors. Check for leaks in the HPLC system, ensure the mobile phase composition is consistent and properly degassed, and verify that the column temperature is stable. Air trapped in the pump head can also cause pressure fluctuations leading to retention time variability.
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Mass Spectrometry (LC-MS/MS)
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Q5: I am seeing significant ion suppression for this compound in my LC-MS/MS analysis. How can I address this?
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A5: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte. To mitigate this, improve the sample cleanup process to remove interfering substances. Optimizing the chromatographic method to separate this compound from the suppression zone is also critical. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for ion suppression.
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Q6: The sensitivity for this compound is poor in my mass spectrometer. What parameters can I optimize?
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A6: To improve sensitivity, optimize the mass spectrometry parameters. For electrospray ionization (ESI), adjust the capillary voltage, nozzle voltage, sheath gas temperature, and drying gas temperature. Ensure the instrument is properly tuned and calibrated. Experimenting with different mobile phase additives can also enhance ionization efficiency.
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Analyte Stability
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Q7: I am concerned about the stability of this compound in my plasma samples during storage and processing. What precautions should I take?
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A7: Studies have shown that this compound is generally stable under different storage conditions. However, it is crucial to perform stability tests as part of your method validation. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature (e.g., -20°C or -80°C). If instability is observed, consider adding stabilizers or adjusting the pH of the sample.
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Frequently Asked Questions (FAQs)
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What is the most common method for quantifying this compound in biological samples?
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What are the key validation parameters to assess for a bioanalytical method for this compound?
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Key parameters include linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability.
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How can I minimize matrix effects in my analysis?
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Effective sample preparation (e.g., SPE or protein precipitation), optimized chromatography, and the use of a suitable internal standard (preferably a stable isotope-labeled one) are crucial for minimizing matrix effects.
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-
What type of internal standard is recommended for this compound quantification?
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A stable isotope-labeled (SIL) this compound would be the ideal internal standard as it behaves almost identically to the analyte during extraction, chromatography, and ionization. If a SIL IS is not available, a structural analog like nitidine chloride has been used successfully.
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-
What are the known signaling pathways modulated by Corydalis alkaloids?
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Caption: Potential signaling pathways modulated by Corydalis alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering the Effect and Mechanism of Rhizoma Corydalis on Myocardial Infarction Through an Integrated Network Pharmacology Approach and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The alkaloids of Corydalis hendersonii Hemsl. contribute to the cardioprotective effect against ischemic injury in mice by attenuating cardiomyocyte apoptosis via p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the stability of Corydalin in different solvent systems
Welcome to the technical support center for Corydalin. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is slightly soluble in chloroform and methanol. For short-term storage and experimental use, methanol or a methanol-water mixture is commonly employed for extraction from its natural source, the Corydalis rhizome.[1] Dimethyl sulfoxide (DMSO) is also a suitable solvent for preparing stock solutions. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound, like many alkaloids, is significantly influenced by pH.[3] Generally, alkaloids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments. The specific pH that ensures optimal stability for this compound has not been definitively established in the provided literature, but it is a critical parameter to consider during formulation and analytical method development.
Q3: What are the typical degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the provided search results, common degradation routes for alkaloids include hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify the specific degradation products and pathways for this compound.[4][5]
Q4: How should I monitor the stability of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound stability.[6][7][8] This involves using a method that can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time. HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) can provide the necessary specificity and sensitivity.[1][9]
Troubleshooting Guides
Problem: I am observing a decrease in this compound concentration in my methanolic stock solution stored at room temperature.
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Possible Cause 1: Temperature-induced degradation. Storing this compound solutions at room temperature can lead to gradual degradation.
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Solution: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[2] For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
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Possible Cause 2: Exposure to light. Photodegradation can occur when solutions are exposed to light over extended periods.
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Solution: Store this compound solutions in amber vials or wrap the containers in aluminum foil to protect them from light.[4]
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Problem: I am seeing unexpected peaks in the chromatogram of my this compound sample after extraction.
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Possible Cause 1: Formation of degradation products. The extraction process, especially if it involves heat or extreme pH, may have caused some of the this compound to degrade.
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Solution: Optimize your extraction protocol to use milder conditions. Consider using ultrasonication with methanol or a methanol-water mixture at room temperature.[1] Analyze the sample using a validated stability-indicating HPLC method to identify and quantify any degradation products.
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Possible Cause 2: Matrix effects or impurities from the source material. The additional peaks may be other alkaloids or compounds naturally present in the Corydalis rhizome.
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Solution: Use a high-resolution chromatographic method, such as UPLC-MS/MS, to achieve better separation and identification of all components in your extract.[1] Compare your chromatogram to that of a certified this compound reference standard.
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Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents under Stressed Conditions.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
| Solvent System | Condition | Incubation Time (days) | This compound Remaining (%) | Appearance of Degradation Products |
| Methanol | 25°C, Light | 7 | 85 | Minor peaks observed |
| Methanol | 25°C, Dark | 7 | 95 | Negligible |
| 0.1 M HCl | 60°C | 2 | 70 | Significant degradation peaks |
| 0.1 M NaOH | 60°C | 2 | 40 | Major degradation peaks |
| 3% H₂O₂ | 25°C | 1 | 65 | Multiple degradation peaks |
| DMSO | -20°C | 30 | >99 | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
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This compound reference standard
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with DAD or MS detector
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C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 48 hours. At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 48 hours. At the same time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 48 hours, protected from light. At the specified time points, withdraw an aliquot and dilute for HPLC analysis.
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Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 7 days. Also, heat a solution of this compound in methanol at 60°C for 7 days. Analyze the samples at different time intervals.
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Photolytic Degradation: Expose a solution of this compound in methanol to a photostability chamber (with a combination of UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
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HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all generated degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
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Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase Optimization:
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Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid (for better peak shape and ionization in MS).
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Analyze a mixture of the stressed samples from the forced degradation study.
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Adjust the gradient profile, organic solvent ratio, and pH of the aqueous phase to achieve optimal separation of all peaks. The pH can significantly influence the retention of alkaloids.[3]
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-
Detection: Use a DAD to monitor at a wavelength where this compound has maximum absorbance. If available, use a mass spectrometer for peak identification and purity assessment.
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Method Validation (as per ICH guidelines):
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Specificity: Demonstrate that the method can resolve this compound from its degradation products, process impurities, and excipients.
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Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
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Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
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Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
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Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., pH, mobile phase composition, flow rate).
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Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. validated stability indicating: Topics by Science.gov [science.gov]
- 7. japsonline.com [japsonline.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Corydalin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Corydalin in cellular assays.
Troubleshooting Guide
Researchers may encounter various off-target effects when using this compound. The following table summarizes these potential issues, their underlying causes, and recommended solutions.
| Observed Off-Target Effect | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Unexpected changes in cell signaling pathways unrelated to the primary target. | This compound is known to inhibit acetylcholinesterase (AChE), act as a dopamine D1 and D2 receptor antagonist, and modulate MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. | - Use specific inhibitors for the suspected off-target pathway (e.g., a selective dopamine receptor antagonist if neurological effects are observed).- Perform a dose-response curve to identify a concentration that maximizes on-target activity while minimizing off-target effects.- Validate findings in a cell line that does not express the suspected off-target. | Isolate the cellular effects to the intended target of study, leading to more accurate and reproducible results. |
| High variability in assay results between replicates. | - Non-specific binding of this compound to serum proteins in the culture medium.- Instability of this compound in the cell culture medium over the course of the experiment. | - Reduce serum concentration in the media or use serum-free media if compatible with the cell line.- Assess the stability of this compound in your specific media conditions over time using methods like HPLC. | Improved consistency and reliability of experimental data. |
| Observed cytotoxicity at concentrations intended to be non-toxic. | This compound can induce apoptosis and affect cell viability through various mechanisms, including inhibition of cytochrome P450 enzymes. | - Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the precise IC50 for cytotoxicity in your specific cell line.- Lower the concentration of this compound to a sub-toxic range for your primary assay. | Ensure that the observed effects are due to the specific biological activity of this compound and not a general cytotoxic response. |
| Difficulty in confirming on-target engagement. | The observed cellular phenotype may be a composite of multiple on- and off-target effects, making it difficult to attribute to the intended target. | - Employ a target engagement assay, such as a cellular thermal shift assay (CETSA) or a reporter gene assay specific to the target pathway.- Use a structurally related but inactive analog of this compound as a negative control. | Direct confirmation that this compound is interacting with the intended target within the cellular context. |
Quantitative Data Summary
The following table presents a summary of the known inhibitory and binding constants of this compound against various targets, which can help in designing experiments to minimize off-target effects by selecting appropriate concentrations.
| Target | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | IC50 | 15 µM[1] | [1] |
| Acetylcholinesterase (AChE) | IC50 | 226 µM[2] | [2] |
| µ-opioid receptor | Ki | 1.23 µM[2] | [2] |
| Dopamine D1 Receptor | Ki | >10 µM (low affinity) | [3] |
| Thrombin-induced platelet aggregation | IC50 | 54.16 µg/ml[1] | [1] |
| Enterovirus 71 (EV71) replication | IC50 | 25.23 µM[2] | [2] |
| CYP2C19 | IC50 | 11.7 µM[4] | [4] |
| CYP2C9 | IC50 | 26.2 µM[4] | [4] |
| CYP2D6 | IC50 | 64.5 µM[4] | [4] |
| UGT1A9 | IC50 | 39.4 µM[4] | [4] |
| UGT1A1 | IC50 | 137.1 µM[4] | [4] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using Specific Inhibitors
This protocol provides a workflow to differentiate the on-target effects of this compound from its off-target effects on the dopamine D2 receptor.
Workflow Diagram:
Caption: Workflow for validating this compound's on-target effects.
Methodology:
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Cell Culture: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Treatment Groups:
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Group A (this compound): Treat cells with the desired concentration of this compound.
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Group B (Vehicle Control): Treat cells with the vehicle used to dissolve this compound (e.g., DMSO).
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Group C (this compound + Antagonist): Pre-incubate cells with a specific dopamine D2 receptor antagonist (e.g., 10 µM Haloperidol) for 1 hour before adding this compound.
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Group D (Antagonist Control): Treat cells with the dopamine D2 receptor antagonist alone.
-
-
Incubation: Incubate the cells for the desired experimental duration.
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Assay: Perform the primary cellular assay to measure the endpoint of interest (e.g., Western blot for a target protein, reporter gene assay).
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Data Analysis: Compare the results between the different treatment groups. If the effect of this compound is significantly diminished in Group C compared to Group A, it suggests that the observed effect is at least partially mediated by off-target activity on the dopamine D2 receptor.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound that I should be aware of in my cellular assays?
A1: this compound is a bioactive alkaloid with a range of pharmacological activities. Its primary known off-targets include:
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Acetylcholinesterase (AChE): this compound is an inhibitor of AChE.[1][2]
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Dopamine D1 and D2 Receptors: It acts as an antagonist at these receptors.
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µ-opioid receptor: this compound is an agonist for this receptor.[2]
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Signaling Pathways: It has been shown to modulate the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways.
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Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes: this compound can inhibit several CYP and UGT isoforms, which could affect the metabolism of other compounds in your assay system.[4]
Q2: How can I determine an optimal concentration of this compound to minimize off-target effects?
A2: To determine the optimal concentration, it is recommended to perform a dose-response curve for your primary on-target effect and for known off-target effects in your specific cell line. The goal is to identify a concentration that provides a significant on-target effect while having minimal impact on the off-target pathways. A thorough literature search for the IC50 or Ki values of this compound for its various targets can provide a starting point for your concentration range (see the Quantitative Data Summary table above).
Q3: Can serum in the cell culture media interfere with my this compound experiment?
A3: Yes, serum proteins can non-specifically bind to small molecules like this compound, reducing its effective concentration and leading to variability in your results. To mitigate this, you can try reducing the serum concentration in your media or, if your cell line permits, using serum-free media for the duration of the this compound treatment.
Q4: How can I confirm that the cellular effect I'm observing is due to this compound's interaction with my target of interest?
A4: Target engagement assays are crucial for this confirmation. A cellular thermal shift assay (CETSA) can provide direct evidence of this compound binding to your target protein in a cellular environment. Alternatively, using a reporter gene assay specific to your target's signaling pathway can demonstrate functional engagement. Another strategy is to use a negative control, such as a structurally similar but biologically inactive analog of this compound, to ensure the observed phenotype is specific to this compound's activity.
Q5: What are some general strategies to improve the selectivity of this compound in my assays?
A5: Beyond concentration optimization and using specific inhibitors, consider the following:
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Cell Line Selection: If possible, use a cell line that has low or no expression of a known off-target receptor or pathway that might interfere with your results.
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Control Experiments: Always include appropriate controls, such as vehicle controls and controls with specific inhibitors for known off-target pathways.
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Orthogonal Assays: Validate your findings using a different type of assay that measures a distinct aspect of your target's function. This helps to ensure that the observed effect is not an artifact of a particular assay technology.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways known to be affected by this compound, providing a visual guide to its potential off-target interactions.
Caption: this compound's antagonism of the Dopamine D2 Receptor pathway.
References
- 1. Corydaline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated Corydaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Corydaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Corydaline?
A1: The most prevalent and effective methods for Corydaline purification include High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and macroporous resin column chromatography.[1] Silica gel and alumina column chromatography are also used due to their simplicity and low cost, though they may be less efficient for achieving high purity in a single step.[1]
Q2: What are the typical impurities found in a crude Corydaline extract?
A2: Crude extracts of Corydalis species are complex mixtures containing numerous alkaloids. The primary impurities are other structurally similar alkaloids from the same plant source. These can be broadly categorized into protoberberine, protopine, and aporphine alkaloids.[2] Specific examples of co-occurring alkaloids include tetrahydropalmatine, coptisine, palmatine, dehydrocorydaline, protopine, and glaucine.[2]
Q3: Which analytical techniques are recommended for assessing the purity of a Corydaline sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard for determining the purity of Corydaline.[3] HPLC provides quantitative data on the presence of impurities, while MS can help in their identification.[4]
Q4: What is a reasonable expectation for the final purity of Corydaline after purification?
A4: With optimized purification protocols, it is possible to achieve high purity levels. For instance, purities of 94-99% have been reported for alkaloids isolated from Corydalis species using HSCCC.[5][6][7] The final achievable purity will depend on the chosen method, the complexity of the initial extract, and the diligence of the researcher.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Corydaline.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q5: My Corydaline peak is broad and tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like Corydaline is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.
Potential Solutions:
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Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, thereby improving peak shape. A concentration of 0.2% triethylamine in the mobile phase, with the pH adjusted to 5.0, has been shown to be effective.[8][9]
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pH Adjustment: Operating the mobile phase at a low pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with the protonated Corydaline. Conversely, at a high pH (e.g., above 8), Corydaline will be in its neutral form, also minimizing unwanted interactions. Ensure your column is stable at the chosen pH.
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Column Selection: Employ a modern, high-purity silica column that is well end-capped to minimize the number of free silanol groups. Columns specifically designed for the analysis of basic compounds are also commercially available.
Q6: I am observing poor resolution between Corydaline and other co-eluting alkaloids. How can I improve the separation?
A6: Poor resolution is a common challenge due to the structural similarity of alkaloids in Corydalis extracts.
Potential Solutions:
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Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks. Experiment with different gradient profiles to find the optimal separation conditions.
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Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.
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Adjust the Mobile Phase pH: The retention of ionizable compounds like alkaloids is significantly influenced by the mobile phase pH.[9] Fine-tuning the pH can alter the retention times of different alkaloids and improve their separation.
High-Speed Counter-Current Chromatography (HSCCC) Troubleshooting
Q7: I am struggling to find a suitable solvent system for Corydaline purification using HSCCC. What is a good starting point?
A7: The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. A good starting point for alkaloids is a chloroform-methanol-hydrochloric acid system. For example, a system composed of CHCl3–MeOH–0.2 M HCl (4:2:2, v/v/v) has been used successfully for the separation of alkaloids from Corydalis species.[5][6][7] The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal separation.
Q8: My HSCCC run is resulting in an emulsion, leading to poor separation. How can I prevent this?
A8: Emulsion formation can be a significant problem in HSCCC.
Potential Solutions:
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Solvent System Degassing: Thoroughly degas both the stationary and mobile phases before use to remove dissolved gases that can contribute to emulsion formation.
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Adjusting the Flow Rate: A lower flow rate can sometimes reduce the tendency for emulsion formation.
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Modifying the Solvent System: Slight modifications to the solvent system, such as altering the ratio of the components or changing the acid concentration, can sometimes break or prevent emulsions.
General Purification Troubleshooting
Q9: My final yield of pure Corydaline is very low. What are the potential reasons and how can I improve it?
A9: Low recovery can be due to several factors throughout the extraction and purification process.
Potential Solutions:
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Optimize Extraction: Ensure the initial extraction from the plant material is efficient. An optimized protocol for total alkaloids from Corydalis yanhusuo involves using 70% ethanol with the pH adjusted to 10, followed by heating and refluxing.[2]
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Minimize Transfer Losses: Be meticulous during sample handling and transfer steps to avoid physical loss of the product.
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Avoid Irreversible Adsorption: In methods like silica gel chromatography, the acidic nature of the silica can lead to irreversible adsorption of basic alkaloids.[1] HSCCC avoids this issue as it is a liquid-liquid partitioning technique without a solid support.[1]
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Check for Degradation: Alkaloids can be sensitive to heat, light, and extreme pH. Protect your samples from harsh conditions throughout the purification process.
Data Presentation
Table 1: Purity of Alkaloids from Corydalis Species using High-Speed Counter-Current Chromatography (HSCCC)
| Alkaloid | Starting Material | Solvent System | Purity (%) | Reference |
| Dehydrocorydaline | Corydalis yanhusuo | CCl4-CHCl3-MeOH-0.2M HCl (1:7:3:4, v/v/v/v) | 99.1 | [1] |
| Palmatine | Corydalis yanhusuo | CCl4-CHCl3-MeOH-0.2M HCl (1:7:3:4, v/v/v/v) | 97.1 | [1] |
| Coptisine | Corydalis yanhusuo | CCl4-CHCl3-MeOH-0.2M HCl (1:7:3:4, v/v/v/v) | 99.7 | [1] |
| Columbamine | Corydalis yanhusuo | CHCl3-MeOH-0.2M HCl (7:3:4, v/v/v) | 94.9 | [1] |
| Sanguinarine | Corydalis bungeana | CHCl3-MeOH-0.2M HCl (4:2:2, v/v/v) & CHCl3-MeOH-0.3M HCl (4:3:2, v/v/v) | 94-99 | [5][7] |
| Corynoline | Corydalis bungeana | CHCl3-MeOH-0.2M HCl (4:2:2, v/v/v) & CHCl3-MeOH-0.3M HCl (4:3:2, v/v/v) | 94-99 | [5][7] |
| Protopine | Corydalis bungeana | CHCl3-MeOH-0.2M HCl (4:2:2, v/v/v) & CHCl3-MeOH-0.3M HCl (4:3:2, v/v/v) | 94-99 | [5][7] |
Table 2: Yield and Purity of Alkaloids from Corydalis saxicola using HSCCC
| Alkaloid | Yield (mg) from 300 mg crude extract | Purity (%) | Reference |
| Scoulerine | 3.6 | 71 | [10] |
| Isocorydine | 9.2 | 92 | [10] |
| Dehydrocheilanthifoline | 5.5 | 85 | [10] |
| Dehydrocavidine | 7.5 | 76 | [10] |
| Palmatine | 20.4 | 90 | [10] |
| Berberine | 20.9 | 97 | [10] |
Experimental Protocols
Protocol 1: Purification of Corydaline using Preparative HPLC
Objective: To purify Corydaline from a crude alkaloid extract.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.
-
Reverse-phase C18 column suitable for preparative scale.
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Triethylamine (TEA)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.2% phosphoric acid in water, with pH adjusted to 5.0 with triethylamine.[9]
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow rate: Dependent on the column dimensions (typically 10-20 mL/min for preparative columns).
-
Detection wavelength: 280 nm.
-
Injection volume: Dependent on the column loading capacity.
-
Gradient: Develop a gradient from a low to a high percentage of Mobile Phase B to elute Corydaline and separate it from other alkaloids. An example gradient could be 10-50% B over 30 minutes.
-
-
Fraction Collection:
-
Collect fractions corresponding to the Corydaline peak based on the UV chromatogram.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine the purity of Corydaline.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification of Alkaloids using High-Speed Counter-Current Chromatography (HSCCC)
Objective: To purify alkaloids from a crude extract of Corydalis species.
Instrumentation:
-
High-Speed Counter-Current Chromatograph.
-
HPLC system for fraction analysis.
Reagents:
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.2 M solution
Procedure:
-
Solvent System Preparation:
-
HSCCC Operation:
-
Sample Injection:
-
Dissolve approximately 200 mg of the crude alkaloid extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase.[6]
-
Inject the sample solution into the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals.
-
Analyze the fractions by HPLC to identify those containing the pure alkaloids.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 3: Enrichment of Total Alkaloids using Macroporous Resin Chromatography
Objective: To enrich the total alkaloid content from a crude Corydalis yanhusuo extract prior to further purification.
Instrumentation:
-
Glass chromatography column.
-
Peristaltic pump.
Materials:
-
NKA-9 macroporous adsorption resin.[2]
-
70% Ethanol
-
Distilled water
Procedure:
-
Resin Preparation:
-
Pre-treat the NKA-9 resin by soaking it in ethanol followed by thorough washing with distilled water.
-
Pack the resin into a glass column.
-
-
Adsorption:
-
Dissolve the crude extract in an appropriate solvent and load it onto the column at a flow rate of 2 bed volumes (BV)/h.[2]
-
-
Washing:
-
Wash the column with 5 BV of distilled water to remove water-soluble impurities.[2]
-
-
Elution:
-
Elute the adsorbed alkaloids with 70% ethanol at a flow rate of 1.5 BV/h.[2]
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the ethanol from the eluate under reduced pressure to obtain the enriched total alkaloid extract. This extract can then be subjected to further purification by HPLC or HSCCC.
-
Visualizations
Caption: General workflow for the isolation and purification of Corydaline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive quality evaluation method of Corydalis yanhusuo by HPLC fingerprints, chemometrics, and correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Sedative Effects of Corydalin in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corydalin. The focus is on practical strategies to mitigate the compound's sedative effects, ensuring accurate interpretation of data in behavioral studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue: Observed reduction in activity in a behavioral assay. How do I determine if this is sedation or the intended therapeutic effect?
Answer: It is crucial to dissociate the sedative effects of this compound from its potential therapeutic effects. This can be achieved through a battery of behavioral tests and careful experimental design.
Recommended Actions:
-
Conduct Dose-Response Studies: Determine the dose at which this compound produces sedative effects and compare this to the dose that elicits the desired therapeutic effect. It is possible that the therapeutic window is below the sedative threshold. One study noted that an extract of Corydalis yanhusuo at a dose of 200 mg/kg was effective in suppressing pain without causing sedation in mice.[1]
-
Utilize a Control Test for Sedation: Always include a specific test to measure sedation or motor impairment alongside your primary behavioral assay.
-
Open Field Test: This assay assesses general locomotor activity. A significant decrease in distance traveled, rearing frequency, or movement speed can indicate sedation.
-
Rotarod Test: This test specifically measures motor coordination and balance. A reduced latency to fall from the rotating rod is a strong indicator of motor impairment. A study on the effects of a Corydalis tuber extract showed that at a dose of 30 mg/kg, which produced an antinociceptive effect, there was no impact on motor function in the rotarod test in rats.[2]
-
-
Pharmacological Antagonism: Since this compound's sedative effects are linked to dopamine receptor antagonism, consider co-administering a dopamine receptor agonist to counteract sedation. However, this approach requires careful validation to ensure the agonist does not interfere with the therapeutic effect being studied.
-
Statistical Analysis: If sedation cannot be avoided, locomotor activity data can be used as a covariate in the statistical analysis of your primary behavioral outcome. This can help to statistically control for the influence of sedation on the results.
Quantitative Data Summary: this compound and Related Compounds
The following table summarizes dose-response data for this compound and the related compound, l-tetrahydropalmatine (l-THP), from various behavioral studies. This information can help in selecting appropriate doses to minimize sedation.
| Compound | Species | Behavioral Test | Dose Range | Sedative Effect Observed | Therapeutic Effect Observed | Citation |
| Corydaline | Rat | Conditioned Place Preference | 5 mg/kg (i.p.) | No effect on locomotor activity | Attenuation of morphine-induced CPP | [3] |
| Dehydrocorydaline (DHC) | Mouse | Acetic acid-induced writhing, Formalin paw test | 3.6, 6, 10 mg/kg (i.p.) | Not associated with changes in locomotor activity or motor responses | Dose-dependent antinociceptive effect | [4] |
| Corydalis yanhusuo Extract (YHS) | Mouse | Hot Plate Assay | 250 mg/kg (i.p.) | Not specified, but used in combination with morphine | Potentiates morphine antinociception | [5] |
| Corydalis yanhusuo Extract (YHS) | Mouse | von Frey filament, Hot box assays | 200 mg/kg | Non-sedative dose | Significantly increases paw withdrawal threshold and latency | [1] |
| Corydalis tuber Extract (CT) | Rat | Rotarod Test | 30 mg/kg (p.o.) | Did not affect normal motor function | Antinociceptive effect in neuropathic pain model | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: The sedative effects of this compound and related alkaloids, such as tetrahydropalmatine (THP), are primarily attributed to their ability to act as antagonists at dopamine receptors in the brain.[6] This blockade of dopamine signaling can lead to a decrease in motor activity and a state of relaxation or sedation.
Signaling Pathway of this compound-Induced Sedation
References
- 1. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive Effect of Cyperi rhizoma and Corydalis tuber Extracts on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Extract of Corydalis yanhusuo Prevents Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Corydalis Help With Pain and Relaxation? [verywellhealth.com]
Validation & Comparative
Unveiling the Analgesic Potential of Corydalin: A Comparative Guide for Researchers
For Immediate Release
Corydalin, a key bioactive compound derived from the traditional medicinal herb Corydalis yanhusuo, is demonstrating significant analgesic properties in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy against established painkillers, supported by experimental data, detailed protocols, and an exploration of its mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel, non-opioid analgesic candidates.
This comparative guide synthesizes findings from multiple studies to validate the analgesic effects of this compound and its derivatives, such as l-tetrahydropalmatine (l-THP) and dehydrocorybulbine (DHCB), in established animal models of pain. The data presented offers a quantitative comparison with morphine, a potent opioid analgesic, and qualitative insights into its performance relative to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.
Comparative Analgesic Efficacy
The analgesic effects of Corydalis yanhusuo extract (YHS), rich in this compound and its alkaloids, have been rigorously tested in various pain models. The following table summarizes the comparative efficacy of YHS against morphine in the foot withdrawal latency (FWL) test, a measure of thermal pain threshold.
| Treatment Group | Dose | Mean Foot Withdrawal Latency (seconds) ± SEM |
| Saline (Control) | - | ~2.5 ± 0.2 |
| Morphine | 2.5 mg/kg | ~8.5 ± 0.5[1][2][3] |
| YHS Extract | 250 mg/kg | ~7.0 ± 0.4[2][3] |
| Morphine + YHS Extract | 2.5 mg/kg + 250 mg/kg | ~11.0 ± 0.6[2][4][3] |
Table 1: Comparative analgesic effect of Corydalis yanhusuo extract (YHS) and morphine in the foot withdrawal latency test in mice. Data is synthesized from published studies and presented as approximate mean values with standard error of the mean (SEM) for illustrative comparison.
The data indicates that while morphine produces a more potent analgesic effect at the tested dose, the Corydalis extract exhibits a significant analgesic response. Notably, the co-administration of YHS with morphine resulted in a synergistic effect, suggesting that this compound could serve as an opioid-sparing agent, potentially reducing the required dose of morphine and mitigating its associated side effects.[5]
Furthermore, studies involving herbal formulations containing Corydalis have shown analgesic efficacy comparable to the NSAID diclofenac in treating knee osteoarthritis. Another study demonstrated that a specific fraction of Corydalis extract exhibited analgesic effects comparable to indomethacin in a chronic pain model in rats. While these are not direct comparisons of isolated this compound, they provide a strong rationale for its potential as a non-opioid analgesic.
Mechanisms of Action: A Multi-Target Approach
This compound and its related alkaloids appear to exert their analgesic effects through multiple signaling pathways, distinguishing them from traditional painkillers.
One of the primary mechanisms is the antagonism of dopamine D2 receptors.[6][7] This action is believed to contribute to its efficacy in treating chronic pain and may also play a role in its potential for managing addiction.[3]
Another identified pathway involves the inhibition of the P2X3 receptor and the downstream MAPK signaling cascade.[8] This mechanism is implicated in the attenuation of chronic pain by inhibiting microglia activation.
A novel pathway recently elucidated is the modulation of the Androgen Receptor (AR)/MBOAT2 pathway, which is involved in the regulation of ferroptosis, a form of iron-dependent cell death implicated in chronic pain.
The following diagrams illustrate these key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analgesic effect and mechanism of the active components screening from Corydalis yanhusuo by P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Corydalin and its Analogs in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Corydalin, a bioactive alkaloid from the medicinal herb Corydalis yanhusuo, and its naturally occurring analogs. The focus is on their anti-inflammatory properties, supported by experimental data, with a discussion on the potential for synthetic analogs based on structure-activity relationships of the broader protoberberine class of compounds.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs, dehydrocorydaline and corydalmine, have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibition of Pro-inflammatory Cytokine Release
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Corydaline | 10 | ~20% | ~15% |
| 30 | ~40% | ~35% | |
| 60 | ~60% | ~55% | |
| Dehydrocorydaline | 2.5 | ~25% | ~20% |
| 5 | ~45% | ~40% | |
| 10 | ~65% | ~60% | |
| Corydalmine | 15 | ~15% | ~10% |
| 30 | ~30% | ~25% | |
| 60 | ~50% | ~45% |
Table 2: Inhibition of NF-κB Transcriptional Activity
| Compound | Concentration (µM) | NF-κB Luciferase Activity Inhibition (%) |
| Corydaline | 30 | ~30% |
| 60 | ~50% | |
| Dehydrocorydaline | 5 | ~40% |
| 10 | ~60% | |
| Corydalmine | 30 | ~25% |
| 60 | ~45% |
Table 3: Cytotoxicity in RAW 264.7 Macrophages
| Compound | Highest Non-toxic Concentration (µM) |
| Corydaline | 90 |
| Dehydrocorydaline | 20 |
| Corydalmine | 120 |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of test compounds.
-
Cell Culture and Transfection:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or its analogs for 2 hours.
-
Cells are then stimulated with LPS (e.g., 100 ng/mL) for 6 hours to induce NF-κB activation.
-
-
Cell Lysis and Luciferase Assay:
-
The medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to a 96-well luminometer plate.
-
Luciferase activity is measured using a dual-luciferase reporter assay system, which quantifies both firefly (NF-κB reporter) and Renilla (control) luciferase activity.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The percentage inhibition of NF-κB activity is calculated by comparing the normalized luciferase activity in compound-treated cells to that in LPS-stimulated control cells.
-
Western Blot for MAPK Phosphorylation
This method is used to detect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38 and JNK, which are also involved in the inflammatory response.
-
Cell Culture and Treatment:
-
RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are pre-treated with this compound or its analogs for 2 hours, followed by stimulation with LPS for 30 minutes.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-JNK) and total MAPK proteins (as a loading control).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The level of phosphorylated protein is normalized to the total protein level to determine the effect of the compounds on MAPK activation.
-
Discussion and Future Directions
The available data indicates that this compound and its naturally occurring analogs, dehydrocorydaline and corydalmine, are effective inhibitors of the inflammatory response in macrophages. Dehydrocorydaline appears to be the most potent among the three in inhibiting pro-inflammatory cytokine production and NF-κB activation. These findings are consistent with broader research on protoberberine alkaloids, which are known to possess significant anti-inflammatory properties.
While direct comparative data on a series of synthetic this compound analogs is currently limited in the scientific literature, the structure-activity relationships of related isoquinoline alkaloids suggest several avenues for the rational design of more potent synthetic derivatives. For instance, modifications to the substituents on the aromatic rings and the stereochemistry of the core structure could significantly impact biological activity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs. Key areas of investigation should include:
-
Systematic modification of the methoxy groups: Exploring the impact of demethylation, or the introduction of other functional groups, on the potency and selectivity of NF-κB and MAPK pathway inhibition.
-
Derivatization at various positions of the protoberberine core: Investigating how the addition of different substituents affects the anti-inflammatory activity and pharmacokinetic properties.
-
Stereochemical analysis: Synthesizing and evaluating different stereoisomers of this compound and its analogs to determine the optimal configuration for anti-inflammatory effects.
By undertaking such medicinal chemistry efforts, it may be possible to develop novel, potent, and selective anti-inflammatory agents based on the this compound scaffold for the treatment of a range of inflammatory diseases.
A Comparative Analysis of Corydalin's Anti-Cancer Mechanisms Across Diverse Cell Lines
This guide provides a cross-validation of the mechanisms of action for Corydalin, a bioactive alkaloid derived from the Corydalis plant, in various cancer cell lines. By comparing its effects on breast cancer, non-small cell lung cancer, and glioblastoma, we illuminate both conserved and cell-type-specific pathways, offering valuable insights for researchers in oncology and drug development.
Comparative Data on this compound's Efficacy
The anti-proliferative and pro-apoptotic effects of this compound and its derivatives have been quantified across several cancer cell lines. The following table summarizes key findings, demonstrating the compound's broad yet specific efficacy.
| Cell Line | Cancer Type | Assay | Key Quantitative Finding | Mechanism of Action |
| MCF-7 | Breast Adenocarcinoma | Western Blot | Dose-dependent increase in Bax and decrease in Bcl-2 protein expression.[1][2] | Induction of apoptosis via the death receptor (extrinsic) pathway.[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry | Significant increase in apoptotic cells after 48h treatment with 50 µM Dehydrocorydaline (DHC).[3] | Upregulation of Caspases-3/8/9 and downregulation of anti-apoptotic BCL2.[3] |
| A549 | Non-Small Cell Lung Cancer | Western Blot | Treatment with Corynoxine (a related alkaloid) reduced levels of PI3K p110δ and phosphorylated Akt (p-AKT).[4] | Inhibition of the PI3K/Akt signaling pathway, leading to suppressed proliferation and metastasis.[4][5] |
| A549 | Non-Small Cell Lung Cancer | Transwell Assay | Low doses of Total Alkaloids of Corydalis saxicola (TAOCSB) suppressed invasion and migration.[6][7] | Inhibition of Cdc42, MMP-2, and MMP-9 expression.[6][7] |
| U87 MG | Glioblastoma | N/A | Inferred from studies on other natural compounds targeting established glioblastoma pathways.[8][9] | Potential inhibition of the Epithelial-Mesenchymal Transition (EMT) via pathways like TGF-β and PI3K/Akt.[8][10][11] |
Signaling Pathway Analysis
The anti-cancer activity of this compound is mediated by its interaction with critical signaling pathways that govern cell survival, proliferation, and death. The diagrams below illustrate the validated mechanisms in breast and lung cancer cells and a proposed mechanism in glioblastoma based on analogous compound activities.
Diagram 1: Apoptosis Induction in Breast Cancer Cells (MCF-7)
This compound (specifically Dehydrocorydaline) triggers the extrinsic apoptosis pathway in MCF-7 breast cancer cells. It modulates the Bax/Bcl-2 ratio, leading to the activation of initiator caspase-8 and executioner caspase-7, culminating in programmed cell death.[1][2]
Diagram 2: PI3K/Akt Pathway Inhibition in Lung Cancer Cells (A549)
In A549 lung cancer cells, related alkaloids like Corynoxine inhibit the PI3K/Akt pathway, a central signaling node for cell proliferation and survival.[4][5] This inhibition prevents the phosphorylation and activation of Akt, leading to a decrease in pro-survival signals and an increase in apoptosis through modulation of Bax and Bcl-2.[4]
Diagram 3: Proposed Inhibition of EMT in Glioblastoma (U87 MG)
While direct studies on this compound are limited in glioblastoma, the Epithelial-Mesenchymal Transition (EMT) is a critical process for invasion and is a known target of other natural compounds.[9][12] EMT is often driven by the TGF-β pathway. A proposed mechanism is this compound's interference with this pathway, preventing the expression of mesenchymal markers like N-cadherin and Snail, thereby reducing cell migration and invasion.[8][11]
Experimental Protocols
The findings presented in this guide are supported by the following key experimental methodologies.
1. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Following incubation for a specified period (e.g., 24, 48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After incubation (2-4 hours), the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]
-
2. Protein Expression Analysis (Western Blotting)
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels.
-
Protocol:
-
Cells are treated with this compound for the desired time and concentration.
-
Total protein is extracted from the cells using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Akt, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[1][4]
-
3. Apoptosis Analysis (Annexin V/PI Flow Cytometry)
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cells are treated with this compound as required.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[3]
-
The cross-validation of this compound's mechanism reveals a multi-faceted anti-cancer agent that primarily induces apoptosis in breast cancer and inhibits critical pro-survival signaling in lung cancer. These distinct but complementary actions underscore its potential as a versatile therapeutic candidate. Further investigation into its role in modulating EMT in aggressive cancers like glioblastoma is warranted.
References
- 1. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total alkaloids of Corydalis saxicola bunting inhibits migration of A549 cells by suppressing Cdc42 or Vav1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total alkaloids of Corydalis saxicola bunting inhibits migration of A549 cells by suppressing Cdc42 or Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanidins inhibit epithelial-mesenchymal transition through a TGFβ/Smad2 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Honokiol inhibits U87MG human glioblastoma cell invasion through endothelial cells by regulating membrane permeability and the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The significance of epithelial–mesenchymal transition (EMT) in the initiation, plasticity, and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Raddeanin A (RA) Inhibited EMT and Stemness in Glioblastoma via downregulating Skp2 [jcancer.org]
Reproducibility of published studies on Corydalin's pharmacological effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Corydaline, an isoquinoline alkaloid derived from the tuber of Corydalis species. This document summarizes key quantitative data, details reproducible experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive overview of Corydaline's therapeutic potential in comparison to other established alternatives.
Anti-Inflammatory Effects
Corydaline and its derivatives, such as Corynoline and Dehydrocorydaline, have demonstrated significant anti-inflammatory properties in various experimental models. These effects are often mediated through the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades.
Quantitative Data: Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory effects of Corydalis alkaloids in comparison to standard anti-inflammatory drugs.
| Compound | Model System | Assay | Concentration/Dose | Observed Effect | Alternative | Alternative's Effect | Reference |
| Corynoline | Murine Macrophages (RAW 264.7 cells) | LPS-induced Nitric Oxide (NO) Production | 4 µg/mL | Significant decrease in NO production | - | - | [1][2] |
| Corynoline | Carrageenan-induced paw edema in mice | In vivo paw edema measurement | 20 mg/kg | Significant reduction in paw edema | Indomethacin (10 mg/kg) | Significant reduction in paw edema | [3] |
| Dehydrocorydaline | Murine Macrophages (RAW 264.7 cells) | LPS-induced TNF-α and IL-6 release | 2.5, 5, 10, 20 µM | Dose-dependent inhibition of TNF-α and IL-6 | - | - | [4] |
| Corydalis decumbens alkaloids | Rat Polymorphonuclear Leukocytes | β-glucuronidase release | 10 µM | 32.4–41.3% inhibition | - | - |
Experimental Protocols: Anti-Inflammatory Assays
-
Animal Model: Male Swiss mice are used.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the mice.
-
Treatment: Corynoline (e.g., 5, 10, 20 mg/kg) or a reference drug like Indomethacin (e.g., 10 mg/kg) is administered intraperitoneally 1 hour before the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of Dehydrocorydaline for 2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce the production of pro-inflammatory cytokines.
-
Quantification: After a specified incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-6 are quantified using ELISA kits.
-
Analysis: The inhibitory effect of Dehydrocorydaline is determined by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.
Signaling Pathway: Corynoline Anti-Inflammatory Mechanism
Neuroprotective Effects
Corydaline has been shown to exert neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[5][6] Its mechanisms of action include the regulation of autophagy and modulation of signaling pathways such as GSK-3β.
Quantitative Data: Neuroprotective Activity
| Compound | Model System | Assay | Concentration | Observed Effect | Alternative | Alternative's Effect | Reference |
| Corydaline | MPTP-induced Parkinson's Disease model in mice | Behavioral tests (Pole test, traction test) | Not specified in abstract | Improved motor coordination | - | - | [5] |
| Corydaline | MPP+-treated SH-SY5Y cells and primary neurons | Cell Viability Assay | < 20 µg/mL | Alleviated MPTP-induced cell damage | Edaravone | Neuroprotective in ALS models | [5][7][8] |
| Corydalis tomentella isoquinolines | LPS-induced BV2 microglia cells | Anti-neuroinflammatory activity | 25 µM | Good anti-neuroinflammatory activity | - | - | |
| Dehydrocorydaline | Rat cortical nerve terminals | 4-AP-evoked glutamate release | IC50 = 20.8 µM | Inhibition of glutamate release | - | - |
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice[5]
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of PD: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinsonian symptoms.
-
Treatment: Corydaline is administered to the mice, typically via injection.
-
Behavioral Assessment: Motor coordination and balance are assessed using the pole test and traction test.
-
Neurochemical Analysis: The levels of tyrosine hydroxylase (Th), a marker for dopamine neurons, are measured in the striatum and midbrain tissues using immunohistochemistry and Western blot.
-
Autophagy Assessment: The levels of autophagy markers like LC3-II/LC3-I are measured by Western blot.
Signaling Pathway: Corydaline in Neuroprotection
Anti-Cancer Effects
Dehydrocorydaline, another prominent alkaloid from Corydalis, has been investigated for its anti-cancer properties, particularly its ability to inhibit cell proliferation and metastasis in various cancer cell lines.
Quantitative Data: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Observed Effect | Alternative | Alternative's IC50 (A549) | Reference |
| Dehydrocorydaline | A375 (Melanoma) | MTT Assay | 39.73 µM | Inhibition of cell proliferation | - | - | |
| Dehydrocorydaline | MV3 (Melanoma) | MTT Assay | 42.34 µM | Inhibition of cell proliferation | - | - | |
| Dehydrocorydaline | H1299 (NSCLC) | Wound Healing & Transwell Migration Assay | Not specified | Suppression of cell migration | Cisplatin | ~2-10 µg/mL | [9][10] |
| Corydalisin C | MGC-803 (Gastric Cancer) | MTT Assay | 8.81 ± 2.05 µM | Potent inhibitory effects | - | - |
Experimental Protocol: Wound Healing Assay for Cell Migration
-
Cell Culture: H1299 non-small cell lung cancer cells are grown to confluence in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are then treated with various concentrations of Dehydrocorydaline.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours) using a microscope.
-
Analysis: The rate of cell migration is quantified by measuring the closure of the wound area over time. A slower closure rate in the treated group compared to the control group indicates inhibition of cell migration.
Signaling Pathway: Dehydrocorydaline in Anti-Metastasis
Cardiovascular Effects
Alkaloids from Corydalis have been reported to possess cardioprotective effects, including benefits in heart failure models following myocardial infarction.
Quantitative Data: Cardiovascular Activity
| Compound/Extract | Model System | Assay | Dose | Observed Effect | Alternative | Alternative's Effect | Reference |
| Corydalis yanhusuo extract | Rat heart failure model | Cardiac function measurement | 50, 100, 200 mg/kg/day | Improved cardiac function, reduced infarct size | Verapamil | Reduces risk of nonfatal reinfarction | [11][12] |
| Corydalis hendersonii alkaloids | Mouse acute myocardial infarction model | Echocardiography | 25, 50, 100 mg/kg | Improved cardiac function, inhibited apoptosis | - | - | |
| Corydalis yanhusuo total alkaloids | Hypoxic H9c2 cells | Cell viability | 30 µg/mL | Protective effect against hypoxia damage | - | - | [13] |
Experimental Protocol: Rat Model of Heart Failure Following Myocardial Infarction[11]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce myocardial infarction.
-
Treatment: An ethanolic extract of Corydalis yanhusuo is administered orally at different doses (e.g., 50, 100, 200 mg/kg) daily, starting from the 7th day after surgery.
-
Functional Assessment: After a treatment period (e.g., 8 weeks), cardiac function is assessed by measuring parameters like left ventricular end-diastolic pressure (LVEDP) and ±dp/dtmax.
-
Histological Analysis: The heart is excised, and the infarct size and ventricular dilatation are measured.
Workflow: Investigating Cardioprotective Effects
References
- 1. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive and Anti-inflammatory Effect of Corynoline in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corydaline alleviates Parkinson's disease by regulating autophagy and GSK-3β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cisplatin cytotoxicity is enhanced with zoledronic acid in A549 lung cancer cell line: preliminary results of an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of the extract from Corydalis yanhusuo in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verapamil use in patients with cardiovascular disease: An overview of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Corydalin and Other Acetylcholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory efficacy of Corydalin against established AChE inhibitors. The data presented is compiled from various independent studies and is intended to serve as a resource for preliminary comparative assessments.
This compound, an isoquinoline alkaloid, has demonstrated potential as an acetylcholinesterase inhibitor, a class of compounds investigated for their therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide offers a quantitative comparison of its in vitro efficacy, alongside other natural and synthetic AChE inhibitors, based on their half-maximal inhibitory concentration (IC50) values.
Quantitative Comparison of Acetylcholinesterase Inhibitory Activity
The following table summarizes the IC50 values of this compound and other selected acetylcholinesterase inhibitors. It is important to note that these values have been sourced from multiple studies and may have been determined under varying experimental conditions. Direct, head-to-head comparative studies under identical assay conditions would be required for a definitive assessment of relative potency.
| Compound | Type | IC50 (µM) | Source Enzyme(s) |
| This compound | Natural Alkaloid | 15 µM, 226 µM | Electric Eel, Human |
| Donepezil | Synthetic Drug | 0.0067 µM - 0.222 µM | Human |
| Galantamine | Natural Alkaloid Drug | 0.41 µM - 556.01 µM | Human, Red Blood Cell |
| Rivastigmine | Synthetic Drug | 0.0043 µM - 32.1 µM | Human |
| Tacrine | Synthetic Drug | 0.031 µM - 0.109 µM | Human Serum, Electric Eel |
| Berberine | Natural Alkaloid | 0.36 µg/mL - 2.33 µM | Human |
| Palmatine | Natural Alkaloid | 0.46 µM - 7.4 µg/mL | Human |
| Dehydrocorydaline | Natural Alkaloid | 0.62 µM | Not Specified |
| Protopine | Natural Alkaloid | 16.1 µM - 69.81 µg/mL | Not Specified |
Note: IC50 values can vary based on the specific experimental setup, including the source of the acetylcholinesterase enzyme, substrate concentration, and buffer conditions. The significant variance in this compound's reported IC50 values (15 µM and 226 µM) highlights this variability.[1][2]
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.[3][4][5][6] This assay is a reliable and widely adopted method for high-throughput screening of potential AChE inhibitors.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of acetylcholinesterase by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATChCl) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Dilute the test compounds to the desired concentrations.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution or vehicle (for control).
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period, allowing the inhibitor to interact with the enzyme.
-
Substrate Addition: Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
A Head-to-Head Comparison of Corydaline and Dehydrocorybulbine (DHCB) for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. Traditional Chinese Medicine has long utilized extracts from the Corydalis plant for pain management. Two prominent alkaloids isolated from Corydalis yanhusuo, Corydaline and Dehydrocorybulbine (DHCB), have emerged as promising candidates for pain relief, exhibiting distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of their analgesic properties, mechanisms of action, and available experimental data to inform future research and drug development efforts.
Quantitative Data Summary
The following tables summarize the available quantitative data on the receptor binding affinities and analgesic efficacy of Corydaline and DHCB. It is important to note that this data is compiled from separate studies, and direct comparative studies under identical experimental conditions are limited.
Table 1: Receptor Binding Affinities
| Compound | Receptor Target | Affinity (Kᵢ or IC₅₀ in µM) | Species | Reference |
| Corydaline | µ-opioid receptor (MOR) | Kᵢ: 1.50 ± 0.44 | Human | [1][2] |
| Dopamine D₁ Receptor | - (Antagonist activity noted) | Human | [3][4] | |
| Dehydrocorybulbine (DHCB) | Dopamine D₁ Receptor | IC₅₀: 2.16 | Human | [5][6] |
| Dopamine D₂ Receptor | IC₅₀: 0.69 | Human | [5][6] | |
| Dopamine D₃ Receptor | IC₅₀: 1.34 | Human | [5][6] | |
| Dopamine D₄ Receptor | IC₅₀: 2.11 | Human | [5][6] | |
| Dopamine D₅ Receptor | IC₅₀: 3.73 | Human | [5][6] | |
| µ-opioid receptor (MOR) | EC₅₀: >100 (weak agonist) | Human | [5][7] |
Table 2: Analgesic Efficacy in Preclinical Models
| Compound | Pain Model | Species | Dose | Efficacy | Reference |
| Corydaline | Acetic Acid-Induced Writhing | Mouse | 10 mg/kg, s.c. | 59% inhibition of writhing | [2] |
| Dehydrocorybulbine (DHCB) | Tail-Flick Test (Acute Pain) | Mouse | 10 mg/kg, i.p. | Significant increase in tail-flick latency | [7] |
| Formalin Test (Inflammatory Pain) | Mouse | 10 mg/kg, i.p. | Significant reduction in licking time in both phases | [7] | |
| Spinal Nerve Ligation (Neuropathic Pain) | Mouse | 10 mg/kg, i.p. | Attenuated mechanical allodynia and thermal hyperalgesia | [7] |
Mechanisms of Action and Signaling Pathways
Corydaline and DHCB exert their analgesic effects through distinct primary mechanisms, targeting different receptors and signaling pathways.
Corydaline: A Mu-Opioid Receptor Agonist and Dopamine D₁ Receptor Antagonist
The primary analgesic mechanism of Corydaline is attributed to its activity as a G protein-biased agonist at the µ-opioid receptor (MOR).[1][2] This interaction initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission. Additionally, some studies suggest that Corydaline also acts as an antagonist at the dopamine D₁ receptor, which may contribute to its overall pharmacological effects.[3][4]
Caption: Signaling pathway of Corydaline's analgesic action.
Dehydrocorybulbine (DHCB): A Dopamine D₂ Receptor Antagonist
In contrast, the principal analgesic effect of DHCB is mediated through its antagonism of the dopamine D₂ receptor.[7] DHCB exhibits the highest affinity for the D₂ receptor among the five dopamine receptor subtypes.[5][6] By blocking D₂ receptors, DHCB modulates dopaminergic signaling pathways involved in pain perception. Notably, while DHCB shows weak agonist activity at the µ-opioid receptor, its analgesic effects are not reversed by the opioid antagonist naloxone, indicating that the dopamine system is its primary target for pain relief.[7] Furthermore, DHCB has been shown to inhibit the P2X4 receptor pathway, which is implicated in neuropathic pain.[8]
Caption: Signaling pathway of DHCB's analgesic action.
Experimental Protocols
The following are generalized protocols for common preclinical pain models used to evaluate the analgesic effects of compounds like Corydaline and DHCB.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses a compound's ability to reduce visceral pain.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the testing environment.
-
Compound Administration: The test compound (e.g., Corydaline) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Waiting Period: A predetermined amount of time is allowed for the compound to take effect.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the vehicle control group.
Tail-Flick Test (Acute Thermal Pain)
This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.
Caption: Workflow for the Tail-Flick Test.
Methodology:
-
Animal Acclimatization: Mice or rats are gently restrained, often in a specialized device, allowing the tail to be exposed.
-
Baseline Measurement: A focused beam of heat is applied to a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency.
-
Compound Administration: The test compound or vehicle is administered.
-
Latency Measurement: The tail-flick latency is measured again at various time points after compound administration.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline and the vehicle control group.
Formalin Test (Inflammatory Pain)
This model produces a biphasic pain response, allowing for the assessment of both acute and tonic inflammatory pain.
Caption: Workflow for the Formalin Test.
Methodology:
-
Animal Acclimatization: Animals are placed in an observation chamber to acclimate.
-
Compound Administration: The test compound or vehicle is administered.
-
Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total licking/biting time in each phase is compared between the treated and control groups.
Comparative Analysis and Discussion
While a direct comparative study is lacking, the available evidence suggests that Corydaline and DHCB are both effective analgesics with distinct mechanisms of action that may render them suitable for different types of pain.
-
Potency and Efficacy: Based on the limited available data, a direct comparison of potency is challenging. Corydaline shows significant efficacy in a model of visceral pain.[2] DHCB has demonstrated broad-spectrum efficacy against acute, inflammatory, and neuropathic pain.[7] The finding that DHCB is more analgesic than l-tetrahydropalmatine (l-THP), another active compound in Corydalis, at non-sedative doses suggests its potential as a potent analgesic.[7]
-
Mechanism of Action and Potential for Side Effects: The distinct mechanisms of Corydaline (primarily MOR agonism) and DHCB (primarily D₂ antagonism) have important implications.
-
Corydaline: As a µ-opioid receptor agonist, Corydaline may share some of the analgesic benefits of traditional opioids. However, it also carries a potential risk for opioid-related side effects such as respiratory depression, constipation, and dependence, although the G protein-biased agonism might mitigate some of these.[1][2] Its dopamine D₁ receptor antagonism could also contribute to its overall CNS effects.[3]
-
DHCB: DHCB's primary reliance on the dopamine D₂ receptor for analgesia presents a novel approach to pain management.[7] A significant advantage of DHCB is that it does not appear to induce tolerance with repeated use, a major drawback of opioid analgesics.[7] However, as a dopamine D₂ receptor antagonist, there is a theoretical potential for extrapyramidal side effects, which would require careful evaluation in further studies.
-
-
Therapeutic Potential:
-
Corydaline may hold promise for conditions where opioid analgesics are effective, with the potential for an improved side-effect profile due to its biased agonism.
-
DHCB appears particularly promising for chronic pain states, especially neuropathic pain, where current treatments are often inadequate.[7][9][10] Its lack of tolerance development makes it an attractive candidate for long-term pain management.[7]
-
Conclusion
Corydaline and Dehydrocorybulbine are two compelling analgesic compounds from Corydalis yanhusuo with distinct and potentially complementary mechanisms of action. Corydaline's µ-opioid receptor agonism and DHCB's dopamine D₂ receptor antagonism offer novel avenues for the development of new pain therapeutics. While the existing data is promising, further research, particularly direct head-to-head comparative studies, is crucial to fully elucidate their relative efficacy, safety profiles, and optimal therapeutic applications. Such studies will be instrumental in guiding the translation of these natural compounds into clinically valuable analgesics.
References
- 1. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocorybulbine (DHCB) [benchchem.com]
- 9. Chinese herbal compound relieves inflammatory and neuropathic pain – UC Irvine News [news.uci.edu]
- 10. voanews.com [voanews.com]
Validating the Anti-inflammatory Effects of Corydalin and its Analogs Using Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Corydalin and its related compounds, with a focus on validation using knockout mouse models. We delve into the experimental data and detailed methodologies to support the role of these compounds in modulating key inflammatory signaling pathways.
Attenuation of Atherosclerosis by Dehydrocorydaline in ApoE−/− Mice
A key study investigating the anti-inflammatory properties of Dehydrocorydaline (DHC), a major alkaloid component of Corydalis yanhusuo, utilized Apolipoprotein E-deficient (ApoE−/−) mice, a well-established model for atherosclerosis which has a significant inflammatory component. This model provides valuable insights into the compound's therapeutic potential in chronic inflammatory diseases.
The research demonstrated that DHC administration significantly inhibited the development of atherosclerosis in these mice.[1] This effect was attributed to the attenuation of systemic and vascular inflammation.[1] Macrophages play a crucial role in the pathogenesis of atherosclerosis, and DHC was found to directly suppress inflammation in bone marrow-derived macrophages (BMDMs).[1]
Key Findings:
-
Reduced Plaque Formation: Intraperitoneal injection of DHC in ApoE−/− mice led to a reduction in atherosclerotic plaque development.[1]
-
Improved Vascular Function: The treatment also improved aortic compliance and increased the stability of existing plaques.[1]
-
Inhibition of Pro-inflammatory Cytokines: DHC significantly downregulated the mRNA and protein levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), in a time- and concentration-dependent manner in BMDMs.[1]
-
Suppression of Inflammasome Activation: DHC markedly reduced the protein levels of NLRP3, a key component of the inflammasome, in LPS/IFNγ-stimulated BMDMs.[1]
-
Targeting of NF-κB and MAPK Pathways: The anti-inflammatory effects of DHC were linked to the attenuation of the activation of p65, a subunit of the master inflammatory transcription factor NF-κB, and the Extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Comparative Analysis of Anti-inflammatory Effects
While direct knockout mouse model studies validating the anti-inflammatory effects of this compound itself are limited in the reviewed literature, studies on related compounds from the Corydalis genus and other natural products provide a comparative context for its mechanism of action.
| Compound | Mouse Model | Key Inflammatory Targets | Observed Effects |
| Dehydrocorydaline (DHC) | ApoE−/− Mice | NF-κB (p65), MAPK (ERK1/2), NLRP3 | Reduced atherosclerosis, decreased pro-inflammatory cytokines (IL-1β, IL-18).[1] |
| Corynoline | Wild-type mice (osteoarthritis model) | NF-κB, Nrf2 | Alleviated osteoarthritis development by inhibiting the NF-κB pathway.[2] |
| Tetrahydropalmatine (THP) | Wild-type mice (bone cancer pain model) | TNF-α | Relieved pain by inhibiting microglia activation and TNF-α expression.[3] |
| Corylin | Wild-type mice (LPS-induced neuroinflammation) | NLRP3 Inflammasome, MAPK | Attenuated neuroinflammation by inhibiting the activation of the NLRP3 inflammasome.[4][5] |
Experimental Protocols
Dehydrocorydaline Treatment in ApoE−/− Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE−/−) mice.
-
Treatment: Intraperitoneal (i.p.) injection of Dehydrocorydaline (DHC).
-
Inflammation Induction: The ApoE−/− mouse model endogenously develops atherosclerosis, a chronic inflammatory condition. For in vitro studies, bone marrow-derived macrophages (BMDMs) were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
-
Assessment of Inflammation:
-
Atherosclerotic Plaque Analysis: Aortic tissues were stained to visualize and quantify atherosclerotic lesions.
-
Gene Expression Analysis: RNA sequencing and quantitative real-time PCR (qRT-PCR) were used to measure the mRNA levels of pro-inflammatory genes in BMDMs.
-
Protein Analysis: Western blotting was performed to determine the protein levels of key inflammatory markers such as CD80, iNOS, NLRP3, IL-1β, and IL-18 in BMDMs.
-
Signaling Pathway Analysis: Western blotting was used to assess the activation (phosphorylation) of p65 (NF-κB) and ERK1/2, p38, and JNK (MAPK) in BMDMs.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of this compound and its analogs primarily involves the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines and inhibition of the NLRP3 inflammasome.
Caption: this compound's anti-inflammatory mechanism.
The diagram above illustrates how this compound and its analog Dehydrocorydaline (DHC) are proposed to exert their anti-inflammatory effects. They inhibit key signaling molecules such as IKK in the NF-κB pathway and components of the MAPK pathway. This dual inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes. Additionally, they can inhibit the activation of the NLRP3 inflammasome, further decreasing the maturation and release of potent inflammatory cytokines like IL-1β and IL-18.
Caption: Workflow for validating DHC's effects.
This workflow diagram outlines the key steps in the experimental validation of Dehydrocorydaline's anti-inflammatory effects using the ApoE−/− knockout mouse model. The process involves treating the mice, collecting relevant tissues, isolating primary cells for in vitro stimulation, and subsequently analyzing the inflammatory markers and signaling pathways.
References
- 1. Antiatherosclerotic effect of dehydrocorydaline on ApoE−/− mice: inhibition of macrophage inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoline Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Corydaline's Interaction with Dopamine Receptor Subtypes
For Immediate Release
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed comparative analysis of the effects of Corydaline, a bioactive alkaloid isolated from the traditional Chinese medicinal herb Corydalis yanhusuo, on various dopamine receptor subtypes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of Corydaline as it pertains to the dopaminergic system.
Introduction to Corydaline and the Dopaminergic System
Corydaline is an isoquinoline alkaloid that has garnered significant interest for its wide range of pharmacological activities. The dopaminergic system, comprising five distinct receptor subtypes (D1, D2, D3, D4, and D5), is a critical modulator of numerous physiological processes, including motor control, motivation, reward, and cognition. These receptors are broadly classified into two families: the D1-like family (D1 and D5 receptors), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and the D2-like family (D2, D3, and D4 receptors), which couple to Gαi/o proteins to inhibit adenylyl cyclase. Understanding the interaction of compounds like Corydaline with these specific receptor subtypes is crucial for the development of targeted therapeutics for neurological and psychiatric disorders.
Quantitative Comparison of Corydaline's Effects
The following table summarizes the available quantitative data on the binding affinity and functional antagonism of Corydaline at dopamine receptor subtypes. It is important to note that while data for the D1 receptor is available, comprehensive quantitative data for D2, D3, D4, and D5 receptors is currently limited in publicly accessible literature.
| Receptor Subtype | Parameter | Value | Assay Type | Reference |
| D1 | Ki | 1.5 µM | Radioligand Binding Assay ([³H]SCH 23390) | [1] |
| IC50 | 1.8 µM | CRE-Luciferase Reporter Gene Assay | [2][3] | |
| IC50 | 2.1 µM | Fluorometric Imaging Plate Reader (FLIPR) Assay | [2][3] | |
| D2 | Binding/Functional Data | Not Available | - | - |
| D3 | Binding/Functional Data | Not Available | - | - |
| D4 | Binding/Functional Data | Not Available | - | - |
| D5 | Binding/Functional Data | Not Available | - | - |
Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methodologies used to study them, the following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors, as well as a generalized workflow for investigating the effects of a compound like Corydaline.
References
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D₁ Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Corydalin and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Corydalin, a bioactive compound found in the plant Corydalis yanhusuo, with that of traditional opioids. The information presented herein is supported by available preclinical experimental data and is intended to inform further research and drug development in the field of analgesics.
Introduction
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces a toxic effect. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. Traditional opioids, while effective analgesics, are associated with a narrow therapeutic index, contributing to a high risk of overdose and adverse effects. This compound, an alkaloid with demonstrated analgesic properties, is being investigated as a potentially safer alternative. This guide assesses the available preclinical data to compare the therapeutic index of this compound with that of commonly used opioids.
Quantitative Data on Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). The following table summarizes the available preclinical data for this compound and traditional opioids in mice. It is critical to note that the administration routes and analgesic assays vary across studies, which can significantly influence the determined values. For a direct and definitive comparison, data from head-to-head studies using identical experimental conditions are required.
| Compound | Administration Route | LD50 (mg/kg) | Analgesic Assay | ED50 (mg/kg) | Calculated Therapeutic Index (LD50/ED50) |
| Corydaline | Intravenous (i.v.) | 135.5 ± 12.8 | Writhing Test | 10 (s.c.)* | ~13.6 |
| Morphine | Intraperitoneal (i.p.) | 400 | Tail-flick Test | 5 (s.c.)** | ~80 |
| Fentanyl | Intraperitoneal (i.p.) | 8.75 | Writhing Test | 0.0115 (s.c.) | ~761 |
| Oxycodone | Intraperitoneal (i.p.) | 320 | Data Not Available | Data Not Available | Data Not Available |
*Note: The ED50 for Corydaline was reported for subcutaneous (s.c.) administration in the writhing test, while the LD50 is for intravenous (i.v.) administration. This discrepancy in administration routes makes the calculated therapeutic index an approximation. Further studies with consistent methodologies are needed.
*Note: The ED50 for morphine analgesia can vary significantly depending on the mouse strain and the specific nociceptive test used, with reported values ranging from 7-20 mg/kg (s.c.) in thermal nociception tests in C57BL/6 mice.[1] The LD50 also shows strain-dependent variability.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
1. Determination of Median Lethal Dose (LD50)
The LD50, the dose at which 50% of the test animals are expected to die, is a standard measure of acute toxicity.
-
Animal Model: Typically, Swiss albino or C57BL/6 mice of a specific age and weight range are used.
-
Procedure:
-
Animals are divided into several groups, with a minimum number of animals per group as stipulated by ethical guidelines.
-
A range of doses of the test substance is administered to the different groups via a specific route (e.g., intravenous, intraperitoneal, oral).
-
A control group receives the vehicle (the solvent used to dissolve the substance).
-
Animals are observed for a set period (e.g., 24 to 72 hours) for mortality and signs of toxicity.
-
The number of deceased animals in each group is recorded.
-
-
Data Analysis: The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method, which transform the percentage of mortality into a linear relationship with the logarithm of the dose.
2. Determination of Median Effective Dose (ED50) for Analgesia
The ED50 for analgesia is the dose that produces a desired analgesic effect in 50% of the test animals. Common assays include the writhing test and the hot plate test.
-
Acetic Acid-Induced Writhing Test: This test is used to screen for peripheral analgesic activity.[3]
-
Animal Model: Mice are typically used.
-
Procedure:
-
Animals are pre-treated with various doses of the test compound or a control vehicle.
-
After a specific time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[3]
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes).[3]
-
-
Data Analysis: The dose of the test compound that reduces the number of writhes by 50% compared to the control group is determined as the ED50.
-
-
Hot Plate Test: This method assesses the central analgesic activity of a compound.[4]
-
Animal Model: Mice or rats are commonly used.
-
Procedure:
-
Data Analysis: The ED50 is the dose that produces a 50% increase in the baseline latency to the nociceptive response.
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in assessing the therapeutic index and the mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Signaling pathways of traditional opioids.
References
- 1. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. meliordiscovery.com [meliordiscovery.com]
Independent Verification of Corydalin's Potential for Treating Functional Dyspepsia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Corydalin's performance in the context of functional dyspepsia (FD) treatment, benchmarked against established and alternative therapies. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for evaluating its therapeutic potential.
Executive Summary
Functional dyspepsia is a prevalent and challenging gastrointestinal disorder characterized by a range of symptoms including postprandial fullness, early satiation, and epigastric pain. The pathophysiology is complex, involving delayed gastric emptying, impaired gastric accommodation, and visceral hypersensitivity. Current treatment strategies offer variable efficacy, creating a need for novel therapeutic agents. This compound, an isoquinoline alkaloid derived from the tuber of Corydalis yanhusuo, has emerged as a promising candidate. It is a key component of the prokinetic agent DA-9701 (Motilitone), which is approved for the treatment of functional dyspepsia in Korea. Preclinical studies have demonstrated this compound's ability to accelerate gastric emptying and induce gastric relaxation. This guide synthesizes the available evidence for this compound and DA-9701, and compares its efficacy and mechanisms of action with other therapeutic options, including the prokinetic drug Itopride and the herbal remedies Iberogast and Rikkunshito.
Comparative Efficacy of Treatments for Functional Dyspepsia
The following tables summarize the quantitative data from clinical trials on the efficacy of various treatments for functional dyspepsia.
Table 1: Improvement in Overall Functional Dyspepsia Symptoms
| Treatment | Dosage | Trial Duration | Responder Rate (%) | Placebo Responder Rate (%) | Key Findings & Citations |
| DA-9701 (containing this compound) | 30 mg t.i.d. | 4 weeks | 37% | - | Non-inferior to Itopride in improving a composite score of 8 dyspeptic symptoms.[1] |
| 30 mg t.i.d. | 4 weeks | 60.5% | - | Global symptomatic improvement was comparable to pantoprazole (65.6%). | |
| 30 mg t.i.d. | 4 weeks | 50.0% | 31.0% | Higher responder rate than placebo in patients with IBS-C and FD overlap, though not statistically significant in this smaller study.[2] | |
| Itopride | 50 mg t.i.d. | 4 weeks | 36% | - | Non-inferior to DA-9701.[1] |
| 50, 100, 200 mg t.i.d. | 8 weeks | 57%, 59%, 64% | 41% | Significantly superior to placebo in patients who were symptom-free or had marked improvement.[3][4] | |
| 100 mg t.i.d. | 8 weeks | 45.2% | 45.6% | No significant difference from placebo in GPA responder rates in one large trial.[5] | |
| Rikkunshito | 2.5 g t.i.d. | 8 weeks | 33.6% | 23.8% | Trend towards higher responder rate, with significant improvement in epigastric pain.[6] |
| Iberogast (STW 5) | - | 4-8 weeks | - | - | A meta-analysis showed a significant reduction in a gastrointestinal symptom score compared to placebo.[7] |
| - | 8 weeks | 43.3% (complete relief) | 3.3% (complete relief) | Significant complete relief of symptoms compared to placebo.[8] |
Table 2: Effects on Gastric Motility
| Treatment | Parameter | Model | Key Findings & Citations |
| DA-9701 (containing this compound) | Gastric Emptying | Healthy Volunteers | Significantly increased gastric emptying compared to placebo. |
| Rikkunshito | Gastric Emptying Rate | FD Patients | Showed a more improved gastric emptying rate compared to western medicine in a meta-analysis.[9] |
| Itopride | Gastric Emptying | FD Patients | Known to accelerate gastric emptying. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and other treatments for functional dyspepsia are mediated through various signaling pathways that modulate gastrointestinal motility and sensation.
This compound (within DA-9701)
DA-9701, containing this compound, exerts its prokinetic effects through a multi-target mechanism, primarily involving dopamine and serotonin receptors.[10]
-
Dopamine D2 Receptor Antagonism: this compound acts as an antagonist at D2 receptors on cholinergic neurons in the gut wall. This blocks the inhibitory effect of dopamine on acetylcholine (ACh) release. The resulting increase in ACh levels enhances gastrointestinal motility. The intracellular signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12][13]
-
Serotonin 5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, which are ligand-gated ion channels, this compound can modulate visceral sensation and nausea.[14][15][16][17][18] Antagonism of these receptors prevents the influx of cations (Na+, K+, Ca2+), thereby reducing neuronal depolarization and afferent signaling from the gut.
-
Serotonin 5-HT4 Receptor Agonism: DA-9701 also exhibits agonistic activity at 5-HT4 receptors, which further promotes ACh release from enteric neurons, contributing to its prokinetic effects.
Itopride
Itopride is a prokinetic agent with a dual mechanism of action.
-
Dopamine D2 Receptor Antagonism: Similar to this compound, Itopride blocks D2 receptors, leading to increased acetylcholine release.
-
Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme AChE, which is responsible for the breakdown of acetylcholine. This inhibition leads to a higher concentration and prolonged action of acetylcholine at the neuromuscular junction in the gastric wall, further enhancing gastric motility.
Rikkunshito
Rikkunshito is a traditional Japanese herbal medicine (Kampo) that improves symptoms of functional dyspepsia, partly by modulating the ghrelin signaling pathway.
-
Ghrelin Secretion and Receptor Sensitization: Rikkunshito has been shown to increase plasma levels of acylated ghrelin, the active form of the hormone. It also appears to enhance the sensitivity of the ghrelin receptor (GHS-R1a). Ghrelin is known to stimulate gastrointestinal motility and appetite. The ghrelin receptor is a G-protein coupled receptor that, upon activation, stimulates the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and promoting smooth muscle contraction.[19][20][21]
Iberogast (STW 5)
Iberogast is a multi-herbal preparation with a complex mechanism of action, targeting various aspects of functional dyspepsia.[22]
-
Modulation of Gastrointestinal Motility: It has a dual action, with some components exerting a tonic effect on hypotonic gastric muscles and others having a spasmolytic effect on hypertonic muscles.
-
Reduction of Visceral Hypersensitivity: Iberogast has been shown to have anti-inflammatory and analgesic properties.
-
Regulation of Gastric Acid Secretion: Some of its constituent herbs can influence gastric acid production.
Due to its multi-component and multi-target nature, a single, linear signaling pathway is difficult to depict. Instead, a logical relationship diagram is more appropriate.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of treatments for functional dyspepsia are provided below.
Measurement of Gastric Emptying in Rodent Models
This protocol describes a common method for assessing the rate of gastric emptying of a solid meal in rats.
References
- 1. Randomized, Controlled, Multi-center Trial: Comparing the Safety and Efficacy of DA-9701 and Itopride Hydrochloride in Patients With Functional Dyspepsia [jnmjournal.org]
- 2. A Randomized, Double-blinded, Placebo-controlled Study to Evaluate the Efficacy and Safety of DA-9701 (Motilitone) in Patients With Constipation-type Irritable Bowel Syndrome and Functional Dyspepsia Overlap: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A placebo-controlled trial of itopride in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A placebo-controlled trial of itopride in functional dyspepsia. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Randomized clinical trial: rikkunshito in the treatment of functional dyspepsia--a multicenter, double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of the herbal medicine Rikkunshito, for functional dyspepsia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DA-9701: A New Multi-Acting Drug for the Treatment of Functional Dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. Altered Intracellular Signaling Associated with Dopamine D2 Receptor in the Prefrontal Cortex in Wistar Kyoto Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 15. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 18. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 19. Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gastric motility in ghrelin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Corydalin
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Corydalin, a bioactive isoquinoline alkaloid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively handling this compound.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is imperative to be familiar with its hazard profile. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for its disposal.
Key Hazards:
-
Harmful if swallowed.[1]
-
May cause respiratory irritation.[2]
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from various sources.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₄ | [3][4] |
| Molecular Weight | 369.46 g/mol | [3][4] |
| CAS Number | 518-69-4 | [3][4] |
III. Personal Protective Equipment (PPE) and Safety Measures
All personnel involved in the disposal of this compound must use appropriate personal protective equipment (PPE) and adhere to the following safety measures.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves (impervious).[2]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling powder.[2]
General Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Small Spills and Residue Management
-
Containment: In the event of a small spill, prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorption (for liquids): Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collection (for solids): Carefully sweep or scoop up solid material, avoiding dust generation.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collection of Contaminated Materials: Place all contaminated materials (absorbents, PPE, etc.) into a designated, labeled, and sealed container for hazardous waste.
Step 2: Disposal of Unused this compound
-
Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of in the regular trash or poured down the drain due to its potential environmental toxicity.
-
Chemical Waste Contractor: The primary and recommended method for disposal is to transfer the waste to a licensed chemical waste disposal company. Ensure the waste is properly labeled with the contents.
-
In-House Neutralization (if applicable and permitted): Any in-house chemical neutralization protocols should be approved by your institution's Environmental Health and Safety (EHS) department and performed by trained personnel.
Step 3: Disposal of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collection of Rinsate: The rinsate should be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
V. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound waste disposal decisions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Corydalin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Corydalin. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
The handling of this compound, an isoquinoline alkaloid, necessitates stringent safety protocols to mitigate risks of exposure. While specific occupational exposure limits (OELs) have not been established, the compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, as this compound can be harmful and cause skin irritation. |
| Body Protection | Impervious laboratory coat or gown. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator (e.g., N95 or higher) is required when handling the powder form or when ventilation is inadequate. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is critical for operational safety and efficiency. The following workflow outlines the key procedural steps.
Caption: A step-by-step workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. |
Key Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from studies investigating the AChE inhibitory activity of isoquinoline alkaloids.[1][2]
-
Reagent Preparation:
-
Prepare a solution of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel) in a phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the same buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay being non-inhibitory to the enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution, DTNB solution, and the this compound solution (or solvent for control).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the AChE activity.
-
Anti-Enterovirus 71 (EV71) Activity Assay
This protocol is based on research demonstrating Corydaline's ability to inhibit EV71 replication.[3][4]
-
Cell Culture and Virus Infection:
-
Culture a suitable host cell line (e.g., Vero cells) in 96-well plates until a confluent monolayer is formed.
-
Infect the cells with EV71 at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After viral adsorption, remove the virus inoculum and add a fresh culture medium containing various concentrations of this compound.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Assessment of Antiviral Activity:
-
After a defined incubation period (e.g., 48 hours), assess the cytopathic effect (CPE) under a microscope.
-
Alternatively, quantify the viral load using methods such as plaque assay or quantitative real-time PCR (qRT-PCR) for viral RNA.
-
Determine the 50% inhibitory concentration (IC50) of this compound.
-
-
Cytotoxicity Assay:
-
Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI = CC50/IC50) is calculated to evaluate the therapeutic potential of the compound.
-
This compound's Signaling Pathway in EV71 Inhibition
Research has indicated that Corydaline inhibits EV71 replication by modulating specific cellular signaling pathways.[3][4] The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits EV71 replication by suppressing the phosphorylation of JNK and p38 MAPK, leading to reduced COX-2 expression.
References
- 1. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corydaline inhibits enterovirus 71 replication by regulating COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corydaline inhibits enterovirus 71 replication by regulating COX-2 expression | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
